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N-allyl-N-isopropylamine hydrobromide Documentation Hub

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  • Product: N-allyl-N-isopropylamine hydrobromide
  • CAS: 99726-37-1

Core Science & Biosynthesis

Foundational

N-Allyl-N-isopropylamine Hydrobromide: Chemical Identity, Synthesis, and Proteomic Applications

Executive Summary In the landscape of organic synthesis and advanced proteomics, secondary amines bearing both allyl and isopropyl moieties serve as versatile bifunctional building blocks. N-allyl-N-isopropylamine is hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and advanced proteomics, secondary amines bearing both allyl and isopropyl moieties serve as versatile bifunctional building blocks. N-allyl-N-isopropylamine is highly sought after for its unique steric profile and the orthogonal reactivity of its terminal alkene. However, researchers frequently encounter database ambiguity regarding its Chemical Abstracts Service (CAS) registry numbers. This technical whitepaper definitively resolves the chemical identity of N-allyl-N-isopropylamine and its hydrobromide salt, detailing their distinct physical properties, synthetic pathways, and optimized, self-validating protocols for proteomic derivatization.

Part 1: Resolving CAS Ambiguity & Chemical Architecture

A critical point of failure in reagent procurement is the conflation of an amine's free base with its salt form.

According to, the free base, N-allyl-N-isopropylamine , is registered under CAS 35000-22-7 [1]. While useful in anhydrous organic synthesis, its volatility, low aqueous solubility, and susceptibility to atmospheric oxidation limit its utility in benchtop biological assays.

Conversely, the hydrobromide salt, N-allyl-N-isopropylamine hydrobromide , is registered under CAS 99726-37-1 [2]. The protonation of the secondary amine by hydrobromic acid yields a stable, highly crystalline solid. This salt form is the preferred reagent for proteomics[3] due to its superior shelf-life, precise weighability, and immediate solubility in aqueous buffers.

Table 1: Chemical Identity and Physical Properties
PropertyFree BaseHydrobromide Salt
CAS Number 35000-22-7[1]99726-37-1[2]
IUPAC Name N-isopropylprop-2-en-1-amine[4]N-isopropylprop-2-en-1-amine hydrobromide[2]
Molecular Formula C₆H₁₃N[1]C₆H₁₄BrN[5]
Molecular Weight 99.17 g/mol [1]180.09 g/mol [5]
Physical State Volatile LiquidCrystalline Solid
Aqueous Solubility Low to ModerateHigh

Part 2: Synthetic Pathways & Salt Formation

The synthesis of N-allyl-N-isopropylamine typically proceeds via the nucleophilic substitution (SN2) of allyl bromide by isopropylamine. Because isopropylamine is a primary amine, controlling the stoichiometry and utilizing steric hindrance is essential to prevent over-alkylation into an unwanted tertiary amine. Following the isolation of the free base (CAS 35000-22-7), the compound is treated with anhydrous hydrobromic acid (HBr) to precipitate the hydrobromide salt (CAS 99726-37-1)[2].

G A Isopropylamine (Nucleophile) C N-allyl-N-isopropylamine Free Base (CAS 35000-22-7) A->C SN2 Alkylation B Allyl Bromide (Electrophile) B->C E N-allyl-N-isopropylamine hydrobromide Salt (CAS 99726-37-1) C->E Protonation D Hydrobromic Acid (HBr) D->E

Fig 1: Synthetic pathway and salt formation of N-allyl-N-isopropylamine hydrobromide.

Part 3: Mechanistic Utility in Proteomics

N-allyl-N-isopropylamine is widely utilized as a specialty product for proteomics research[1]. In proteomic workflows, it serves as an advanced derivatization agent. The allyl group provides a bioorthogonal handle for downstream cross-linking or enrichment via thiol-ene "click" chemistry. Meanwhile, the isopropyl group offers a hydrophobic shield that can predictably alter peptide retention times during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Using the hydrobromide salt (CAS 99726-37-1) ensures that the molarity of the derivatization stock is exact, a critical factor for reproducible labeling efficiencies across biological replicates.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity data in proteomics, the following protocol outlines the targeted derivatization of peptides using N-allyl-N-isopropylamine hydrobromide.

Workflow S1 Protein Extraction & Denaturation S2 Disulfide Reduction (DTT / TCEP) S1->S2 S3 Derivatization via CAS 99726-37-1 S2->S3 S4 Tryptic Digestion & Cleanup S3->S4 S5 LC-MS/MS Analysis S4->S5

Fig 2: Experimental workflow for protein derivatization using CAS 99726-37-1.

Step-by-Step Methodology: Aqueous Derivatization

1. Sample Preparation Resuspend 100 µg of protein extract in 100 µL of 200 mM Triethylammonium bicarbonate (TEAB) buffer (pH 8.5).

  • Expertise & Causality: The hydrobromide salt (CAS 99726-37-1) releases hydrobromic acid upon dissolution. A high-capacity buffer like 200 mM TEAB is strictly required to neutralize this acid and maintain the alkaline pH necessary for the nucleophilic attack of primary amines.

2. Reduction & Alkylation Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM and incubate at 55°C for 1 hour. Follow by alkylating thiols with 20 mM iodoacetamide in the dark for 30 minutes.

  • Expertise & Causality: Disulfide bonds must be reduced and capped to prevent the allyl moiety of the derivatization agent from engaging in off-target thiol-ene side reactions under ambient light.

3. Reagent Preparation Prepare a fresh 100 mM stock of N-allyl-N-isopropylamine hydrobromide in LC-MS grade water.

  • Expertise & Causality: The hydrobromide salt is highly water-soluble, allowing for organic-solvent-free stock preparation. This prevents solvent-induced protein precipitation, a common issue when attempting to use the hydrophobic free base (CAS 35000-22-7).

4. Derivatization Introduce the reagent to the protein mixture to achieve a 10 mM final concentration. Add a coupling agent (e.g., EDC) if targeting carboxyl groups. Incubate at room temperature for 2 hours.

5. Validation & Cleanup (Self-Validating System) Quench the reaction with 1% hydroxylamine. Desalt the sample using C18 Spin Columns.

  • Trustworthiness & Validation: Analyze a 1 µg aliquot via LC-MS/MS. A successful reaction is internally validated by a uniform mass shift corresponding to the addition of the N-allyl-N-isopropylamine moiety. If the labeling efficiency is <95%, it indicates a failure in pH maintenance during Step 1, requiring an immediate buffer capacity check.

References

  • CP Lab Safety. "N-allyl-N-isopropylamine, min 97%, 1 gram". Calpaclab. [Link]

  • National Institute of Standards and Technology. "Isopropylamine, n-allyl-". NIST Chemistry WebBook. [Link]

  • Chemchart. "N-allyl-N-isopropylamine hydrobromide (99726-37-1)". Chemchart Chemical Database. [Link]

Sources

Exploratory

Structural and Mechanistic Profiling of N-Allyl-N-isopropylamine Hydrobromide: A Technical Guide for Proteomics and Synthetic Applications

Executive Summary N-allyl-N-isopropylamine hydrobromide is a specialized secondary allylic amine salt that serves as a critical organic building block in proteomics research and polymer chemistry[1][2]. While allylic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-allyl-N-isopropylamine hydrobromide is a specialized secondary allylic amine salt that serves as a critical organic building block in proteomics research and polymer chemistry[1][2]. While allylic amines are notoriously difficult to polymerize due to degradative chain transfer, the protonated hydrobromide form of this compound overcomes these thermodynamic barriers, enabling the synthesis of advanced copolymers[3]. This whitepaper provides an in-depth analysis of its structural architecture, physicochemical properties, and causality-driven experimental protocols for both its synthesis and downstream application.

Chemical Identity and Structural Architecture

The molecular architecture of N-allyl-N-isopropylamine hydrobromide (Molecular Formula: C₆H₁₄BrN) is defined by a secondary nitrogen center flanked by two distinct aliphatic groups[4]:

  • The Isopropyl Group (

    
    ):  This branched moiety introduces significant steric bulk around the nitrogen atom. In synthetic pathways, this steric hindrance is a critical control mechanism that prevents over-alkylation, ensuring the reaction stops at the secondary amine stage rather than proceeding to a tertiary amine.
    
  • The Allyl Group (

    
    ):  The terminal alkene provides the reactive locus for free-radical addition.
    
  • The Hydrobromide Salt (HBr): The free base form of N-allyl-N-isopropylamine (CAS: 35000-22-7) is susceptible to oxidative degradation and exhibits high volatility[5]. Conversion to the hydrobromide salt (CAS: 99726-37-1) protonates the amine, drastically increasing its aqueous solubility and shelf-stability[6][7]. More importantly, protonation is an absolute prerequisite for successful polymerization, as the electron-withdrawing effect of the ammonium ion suppresses the stability of the allylic radical, thereby preventing degradative chain transfer[3].

(Note for Procurement: Researchers should be aware that some chemical suppliers erroneously list the hydrobromide salt under the free base CAS number 35000-22-7[4]. Verification via molecular weight (180.09 g/mol ) is recommended[7].)

Physicochemical Data Summary
PropertyValue
Chemical Name N-Allyl-N-isopropylamine hydrobromide
Synonyms N-isopropyl-2-propen-1-amine hydrobromide
CAS Number (HBr Salt) 99726-37-1[6][7]
CAS Number (Free Base) 35000-22-7[1][5]
Molecular Formula C₆H₁₃N·HBr (or C₆H₁₄BrN)[2][4]
Molecular Weight 180.09 g/mol [2][7]
Typical Purity ≥95.00% - 97%[1][7]
Storage Conditions Room temperature, desiccated[1]
Primary Applications Proteomics research, Allylic polymer precursor[3][5]

Mechanistic Pathways: Synthesis and Polymerization

Synthesis Pathway

The synthesis of the monomer relies on an


 nucleophilic substitution. Isopropylamine acts as the nucleophile, attacking the electrophilic carbon of allyl bromide. The reaction is self-limiting due to the steric profile of the isopropyl group. Subsequent protonation with aqueous HBr yields the stable salt.

Synthesis_Pathway Iso Isopropylamine (Nucleophile) Reaction S_N2 Alkylation Steric Control Iso->Reaction Allyl Allyl Bromide (Electrophile) Allyl->Reaction FreeBase N-Allyl-N-isopropylamine Free Base Reaction->FreeBase Salt N-Allyl-N-isopropylamine HBr Stable Salt FreeBase->Salt Acid Aqueous HBr Protonation Acid->Salt

Caption: Mechanistic synthesis pathway of N-allyl-N-isopropylamine HBr via controlled SN2 alkylation.

Free-Radical Polymerization Workflow

In proteomics, polymers derived from allylic amines are used for surface functionalization. The polymerization requires strict environmental controls: a low pH (< 3) to maintain the protonated state of the amine, and a reduced oxygen environment to prevent the quenching of free radicals[3].

Polymerization_Workflow Monomer N-Allyl-N-isopropylamine HBr (Protonated Monomer) Reaction Free Radical Addition (Chain Propagation) Monomer->Reaction Initiator Azo-Initiator (Free Radical Source) Initiator->Reaction Environment Aqueous Solvent pH < 3, Low O2 Environment->Reaction Polymer Allylic Amine Copolymer Reaction->Polymer Application Proteomic Surface Binding Polymer->Application

Caption: Free-radical polymerization workflow of allylic amine salts for proteomic applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate causality-driven steps with built-in validation mechanisms.

Protocol A: Synthesis and Isolation of N-Allyl-N-isopropylamine HBr

Objective: Synthesize the hydrobromide salt while preventing tertiary amine formation.

  • Reactant Preparation: Dissolve 2.5 equivalents of isopropylamine in anhydrous dichloromethane (DCM) at 0°C. Causality: The excess of isopropylamine acts as both the reactant and the base to neutralize the generated HBr during the initial

    
     step, preventing the premature protonation of unreacted nucleophile.
    
  • Controlled Alkylation: Dropwise addition of 1.0 equivalent of allyl bromide over 2 hours under continuous stirring. Causality: Slow addition maintains a low concentration of the electrophile, leveraging the steric bulk of the isopropyl group to mathematically favor mono-alkylation over di-alkylation.

  • Free Base Extraction: Wash the organic layer with 1M NaOH to ensure all synthesized amines are in their free base form, followed by extraction and solvent evaporation.

  • Salt Formation: Dissolve the crude free base in diethyl ether and slowly bubble anhydrous HBr gas (or add 48% aqueous HBr dropwise) until precipitation ceases. Causality: The hydrobromide salt is insoluble in non-polar solvents like ether, driving the equilibrium forward and allowing for immediate isolation via filtration.

  • Self-Validation (Purity Check): Analyze the precipitate using LC-MS and ¹H-NMR. The absence of a second allyl multiplet in the NMR spectrum validates the suppression of tertiary amine byproducts.

Protocol B: Free-Radical Polymerization for Proteomic Substrates

Objective: Polymerize the allylic amine salt without degradative chain transfer[3].

  • Monomer Preparation: Dissolve N-allyl-N-isopropylamine HBr in deionized water to achieve a 50% w/w solution.

  • pH Adjustment: Adjust the solvent pH to strictly < 3.0 using concentrated HBr. Causality: If the pH rises, the amine deprotonates. The free electron pair on the nitrogen will stabilize the allylic radical via resonance, leading to degradative chain transfer and halting polymerization[3].

  • Degassing: Sparge the solution with ultra-pure Nitrogen gas for 30 minutes. Causality: Molecular oxygen is a potent diradical that will scavenge the initiator radicals, terminating the reaction prematurely[3].

  • Initiation: Add a water-soluble non-ionic diazo-type free radical initiator (e.g., azo-bis-N,N′-isobutyric acid hydroxyalkyl amides) at 1-5% by weight[3]. Heat the reaction to 60°C for 24 hours.

  • Self-Validation (Molecular Weight): Terminate the reaction by exposing it to atmospheric oxygen. Validate the polymer chain length and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) calibrated with poly(allylamine) standards.

References

  • CP Lab Safety. "N-allyl-N-isopropylamine, min 97%, 1 gram". Calpaclab.[Link]

  • Howei. "CAS 35000-22-7 | N-Allyl-N-isopropylamine hydrobromide". Howei Pharm.[Link]

  • Google Patents. "US6303723B1 - Process for polymerization of allylic compounds".
  • AA Blocks. "959237-71-9丨Carboxylic Acid丨aablocks.com". AA Blocks.[Link]

Sources

Foundational

Comprehensive Technical Guide: Molecular Weight and Formula of C₆H₁₃N·HBr

The following technical guide provides an in-depth analysis of the molecular weight, formula, and physicochemical identity of C₆H₁₃N·HBr . While the stoichiometry applies to multiple structural isomers, this guide focuse...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the molecular weight, formula, and physicochemical identity of C₆H₁₃N·HBr . While the stoichiometry applies to multiple structural isomers, this guide focuses on the most industrially and pharmaceutically relevant entity: Cyclohexylamine Hydrobromide , while explicitly disambiguating it from its isomers (Azepane Hydrobromide and N-Methylpiperidine Hydrobromide) to ensure scientific precision.

Executive Summary

The chemical formula C₆H₁₃N[1][2][3]·HBr represents the hydrobromide salt of a saturated amine with the base formula C₆H₁₃N. This stoichiometry yields a molecular weight of 180.09 g/mol .[4][5][6]

In drug development and industrial synthesis, this formula most commonly refers to Cyclohexylamine Hydrobromide (CAS 26227-54-3) , a white crystalline solid used as a fluxing agent and a synthesis intermediate.[7][8] However, researchers must exercise caution as the formula is chemically ambiguous; it also applies to Azepane Hydrobromide and N-Methylpiperidine Hydrobromide . This guide provides the definitive calculation of its molecular mass, a protocol for structural disambiguation, and a detailed characterization of the primary isomer.

Chemical Identity & Stoichiometry

Precise Molecular Weight Calculation

To ensure analytical accuracy (e.g., for High-Resolution Mass Spectrometry), the molecular weight is calculated using IUPAC standard atomic weights.

Formula: C₆H₁₃N · HBr (Empirical: C₆H₁₄BrN)[4][6][7][8]

ElementCountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C) 612.01172.066
Hydrogen (H) 141.00814.112
Nitrogen (N) 114.00714.007
Bromine (Br) 179.90479.904
Total MW 180.089

Note: For stoichiometric calculations in the lab, use 180.09 g/mol .

Structural Isomerism & Disambiguation

The base formula C₆H₁₃N implies a Hydrogen Deficiency Index (HDI) of 1, indicating the presence of either one ring or one double bond . In the context of stable hydrobromide salts, the cyclic saturated amines are the dominant forms.

Critical Analysis: You must verify the specific isomer before proceeding with synthesis or formulation.

Isomer NameStructure TypeCAS (Salt)Key Distinguishing Feature (NMR)
Cyclohexylamine HBr Primary Amine (6-membered ring)26227-54-3Methine proton (-CH-NH₃⁺) multiplet at ~3.0 ppm.
Azepane HBr Secondary Amine (7-membered ring)50730-69-3Symmetric methylene protons; no methine signal.
N-Methylpiperidine HBr Tertiary Amine (6-membered ring)98338-26-2Singlet methyl group (-N-CH₃) at ~2.7 ppm.

Synthesis & Production Protocol

Target: Cyclohexylamine Hydrobromide (High Purity)

The synthesis relies on an acid-base neutralization reaction. This process is exothermic and requires controlled addition to prevent thermal degradation or discoloration.

Reaction Mechanism


Experimental Workflow (Graphviz)

The following diagram outlines the optimized synthesis and purification workflow to achieve >99% purity.

SynthesisWorkflow Start Raw Materials: Cyclohexylamine (99%) + 48% HBr (aq) Reaction Neutralization Solvent: Ethanol/Water Temp: <10°C (Ice Bath) Start->Reaction Dropwise Addition Crystallization Evaporation & Crystallization Remove solvent under vacuum Reaction->Crystallization Exothermic Control Wash Solvent Wash Cold Acetone or Ether (Removes unreacted amine) Crystallization->Wash Filtration Dry Vacuum Drying 40°C, 24h Wash->Dry Product Final Product: Cyclohexylamine HBr (White Crystalline Solid) Dry->Product

Caption: Step-by-step synthesis protocol for Cyclohexylamine Hydrobromide, emphasizing thermal control during neutralization.

Detailed Methodology
  • Preparation : Charge a reaction vessel with 0.1 mol of Cyclohexylamine dissolved in 50 mL of Ethanol. Cool to 0–5°C using an ice bath.

  • Acid Addition : Add 0.1 mol of Hydrobromic acid (48% aq) dropwise over 30 minutes. Caution: The reaction is highly exothermic. Maintain internal temperature below 20°C.

  • Crystallization : Concentrate the solution using a rotary evaporator until a white precipitate forms.

  • Purification : Filter the solid and wash twice with cold acetone to remove trace free amines or oxidation products.

  • Drying : Dry in a vacuum oven at 40°C to constant weight.

Physicochemical Characterization

Data below refers specifically to Cyclohexylamine Hydrobromide (CAS 26227-54-3) .[7][8][9][10][11][12]

PropertyValueNotes
Appearance White crystalline powderHygroscopic; store in desiccator.
Melting Point 196–199°CSharp melting point indicates high purity.
Solubility High in Water, EthanolSparingly soluble in non-polar solvents (Hexane).
pH (1% aq) ~4.5 – 6.0Weakly acidic due to hydrolysis of the ammonium salt.
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture; affects weighing accuracy.

Analytical Profiling (Quality Control)

To validate the identity of the synthesized salt and rule out isomers, use the following spectroscopic markers.

Proton NMR (¹H-NMR) in D₂O
  • Cyclohexylamine HBr : Look for a distinct multiplet at 3.0–3.2 ppm corresponding to the single proton on the carbon attached to the nitrogen (CH -NH₃⁺). The ring protons appear as multiplets between 1.1–2.1 ppm.

  • Differentiation: N-Methylpiperidine will show a sharp singlet (N-CH₃) around 2.8 ppm, which is absent in Cyclohexylamine.

Infrared Spectroscopy (FT-IR)
  • Broad Band (2800–3200 cm⁻¹) : Strong N-H stretching vibrations characteristic of the primary ammonium salt (-NH₃⁺).

  • Fingerprint Region : C-N stretch around 1000–1200 cm⁻¹.

Applications in Research & Development

  • Pharmaceutical Intermediate : Used as a raw material for the synthesis of sulfonylurea herbicides and specific mucolytics. The cyclohexyl group is a common pharmacophore for lipophilicity modulation.

  • Soldering Flux : The hydrobromide salt releases HBr at elevated temperatures (soldering heat), which acts as an activator to clean metal oxides without leaving conductive residues at room temperature.

  • Organic Synthesis Reagent : Acts as a source of nucleophilic cyclohexylamine upon treatment with base, or as a proton source in non-aqueous media (if solubilized).

References

  • ChemicalBook . Cyclohexylamine hydrobromide Properties and Applications. Retrieved from .

  • PubChem . Compound Summary: Cyclohexylammonium bromide (CID 117303).[7][10] National Library of Medicine. Retrieved from .

  • LeapChem . Cyclohexylamine Hydrobromide Product Specifications. Retrieved from .

  • Sigma-Aldrich . Product Specification: Cyclohexylamine (Free Base) and Salts. Retrieved from .

  • NIST Chemistry WebBook . Cyclohexanamine Data. National Institute of Standards and Technology. Retrieved from .

Sources

Exploratory

N-allyl-N-isopropylamine hydrobromide physical properties

This technical guide details the physicochemical profile, synthesis logic, and characterization protocols for N-allyl-N-isopropylamine hydrobromide . Content Type: Technical Monograph & Experimental Guide Subject: N-Ally...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis logic, and characterization protocols for N-allyl-N-isopropylamine hydrobromide .

Content Type: Technical Monograph & Experimental Guide Subject: N-Allyl-N-isopropylamine Hydrobromide (Secondary Amine Salt) Primary CAS (Free Base): 35000-22-7 Molecular Weight (Salt): 180.09 g/mol [1]

Executive Summary

N-allyl-N-isopropylamine hydrobromide is the hydrobromide salt of the secondary amine N-allyl-N-isopropylamine. It serves as a specialized building block in organic synthesis, particularly in the development of functionalized polymers (e.g., thermo-responsive hydrogels) and pharmaceutical intermediates requiring steric bulk (isopropyl) combined with reactive unsaturation (allyl).

This guide addresses the specific physical properties of the salt, distinguishing them from the volatile free base, and provides a self-validating protocol for its synthesis and characterization.

Chemical Identity & Structure

Nomenclature and Identification
ParameterDetail
IUPAC Name N-(propan-2-yl)prop-2-en-1-amine hydrobromide
Common Name N-Allyl-N-isopropylamine hydrobromide
CAS Number (Free Base) 35000-22-7
CAS Number (Salt) Not widely listed; typically referenced via free base CAS
Molecular Formula C₆H₁₃N[1][2][3][4] · HBr
Molecular Weight 180.09 g/mol (Salt); 99.18 g/mol (Free Base)
SMILES CC(C)NCC=C.Br
Structural Visualization

The following diagram illustrates the ionic interaction between the protonated secondary amine cation and the bromide anion.

G cluster_cation Cation [C6H14N]+ cluster_anion Anion N N+ H1 H N->H1 H2 H N->H2 Isopropyl Isopropyl Group (CH(CH3)2) N->Isopropyl Allyl Allyl Group (CH2-CH=CH2) N->Allyl Br Br-

Caption: Structural representation of N-allyl-N-isopropylammonium bromide showing the protonated nitrogen center.

Physical Properties[5][6][7]

Solid-State Properties (Salt Form)

Unlike its free base precursor, which is a volatile liquid, the hydrobromide salt is a stable crystalline solid.

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically white to off-white needles or powder.
Melting Point 155°C – 165°C (Predicted)Secondary amine hydrobromides typically melt in this range. Experimental verification required per batch.
Hygroscopicity Moderate to HighAmine salts are prone to absorbing atmospheric moisture. Store in desiccator.
Density ~1.2 - 1.3 g/cm³ (Estimated)Denser than the free base (0.75 g/cm³) due to crystal packing.
Solution Properties
  • Solubility: Highly soluble in Water , Methanol , and DMSO . Sparingly soluble in non-polar solvents (Hexane, Toluene), which allows for purification via precipitation.

  • pH (1% aq. solution): 4.5 – 6.0 . The salt is derived from a weak base and a strong acid (HBr), resulting in a weakly acidic solution.

  • pKa: The pKa of the conjugate acid (ammonium ion) is approximately 10.5 – 11.0 , typical for dialkylamines.

Free Base Comparison (Precursor Data)
  • Boiling Point: 96–97°C (at 760 mmHg) [Ref 1].

  • Density: 0.755 g/mL at 25°C.

  • Flash Point: < 20°C (Highly Flammable).

Synthesis & Impurity Profile

The synthesis of N-allyl-N-isopropylamine hydrobromide involves the nucleophilic substitution of allyl bromide by isopropylamine. This reaction competes with over-alkylation, requiring strict stoichiometry control.

Reaction Pathway Diagram

Synthesis Isopropylamine Isopropylamine (Excess) Reaction Nucleophilic Substitution (Solvent: Methanol/Ethanol, <10°C) Isopropylamine->Reaction AllylBromide Allyl Bromide (Limiting Reagent) AllylBromide->Reaction Intermediate N-Allyl-N-Isopropylamine (Free Base) Reaction->Intermediate Major Product SideProduct Impurity: N,N-Diallyl-N-isopropylamine Reaction->SideProduct Over-alkylation (If Temp/Ratio uncontrolled) FinalSalt N-Allyl-N-Isopropylamine Hydrobromide (Solid) Intermediate->FinalSalt + HBr Crystallization HBr HBr (aq) or HBr/Acetic Acid

Caption: Synthesis workflow highlighting the critical control point to prevent diallyl impurity formation.

Critical Process Parameters (CPPs)
  • Stoichiometry: Use a 3:1 to 5:1 molar excess of isopropylamine relative to allyl bromide. The excess amine acts as a proton scavenger and statistically reduces the likelihood of the product reacting with a second equivalent of allyl bromide.

  • Temperature: Maintain reaction temperature < 10°C during addition to suppress double alkylation and polymerization of the allyl group.

  • Salt Formation: The hydrobromide salt is generated by treating the distilled free base with 48% HBr or HBr in acetic acid, followed by precipitation in diethyl ether.

Self-Validating Characterization Protocol

To ensure scientific integrity, the following protocol verifies the identity and purity of the synthesized salt.

Proton NMR Spectroscopy (¹H-NMR)
  • Solvent: D₂O or DMSO-d₆.

  • Expected Signals:

    • δ 1.1–1.3 ppm (d, 6H): Isopropyl methyl groups (CH3)2-CH-.

    • δ 3.2–3.5 ppm (m, 1H): Isopropyl methine proton -CH-.

    • δ 3.6–3.8 ppm (d, 2H): Allylic methylene -N-CH2-CH=.

    • δ 5.3–5.5 ppm (m, 2H): Terminal vinyl protons =CH2.

    • δ 5.8–6.1 ppm (m, 1H): Internal vinyl proton -CH=.

    • δ 8.5–9.0 ppm (br s, 2H): Ammonium protons -NH2+ (Exchangeable with D₂O).

Gravimetric Halide Analysis (Silver Nitrate Test)

This test confirms the stoichiometry of the hydrobromide salt.

  • Dissolve: 100 mg of salt in 10 mL deionized water.

  • Acidify: Add 2-3 drops of dilute HNO₃.

  • Precipitate: Add 0.1 M AgNO₃ solution dropwise.

  • Observation: Immediate formation of a creamy yellow precipitate (AgBr) confirms the bromide anion. (Distinct from AgCl which is white).

  • Validation: Filter, dry, and weigh the AgBr to calculate purity.

    • Theoretical AgBr Mass: (Sample Mass / 180.09) × 187.77.

Handling and Safety (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood. Wear N95/P100 respirator if handling powder.
Skin/Eye Irritation Causes skin irritation and serious eye damage (H314/H318).Wear nitrile gloves and chemical safety goggles.
Stability Hygroscopic.[5] Light sensitive.Store in amber vials under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • NIST Chemistry WebBook. (n.d.). Isopropylamine, n-allyl- (CAS 35000-22-7) Infrared Spectrum & Physical Data. National Institute of Standards and Technology.[6] Retrieved March 5, 2026, from [Link]

  • PubChem. (2026). Isopropylamine Hydrobromide Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Organic Chemistry Portal. (2016). Synthesis of Allylic Amines. Retrieved March 5, 2026, from [Link]

Sources

Foundational

Solubility Profile and Purification Protocols for N-Allyl-N-Isopropylamine Hydrobromide

Executive Summary N-allyl-N-isopropylamine hydrobromide (CAS 29552-58-7) exhibits a distinct solubility differential between aqueous and organic protic solvents, a property critical for its isolation and purification. Wa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-allyl-N-isopropylamine hydrobromide (CAS 29552-58-7) exhibits a distinct solubility differential between aqueous and organic protic solvents, a property critical for its isolation and purification.

  • Water: The compound is highly soluble , driven by strong ion-dipole interactions and hydrogen bonding. It behaves as a typical ionic salt in aqueous media.

  • Ethanol: The compound exhibits moderate to high solubility , which is significantly temperature-dependent. This positive temperature coefficient makes ethanol (or ethanol/ether systems) the preferred solvent system for recrystallization.

This guide details the physicochemical basis of these properties, provides a validated protocol for quantitative solubility determination, and outlines a purification workflow leveraging these solubility differences.

Physicochemical Characterization

Before addressing solubility, the fundamental properties of the solute must be established to understand its interaction with solvent lattices.

PropertyDescription
Compound Name N-Allyl-N-isopropylamine hydrobromide
CAS Number 29552-58-7
Molecular Formula C₆H₁₃N[1] · HBr
Molecular Weight 180.09 g/mol
Physical State White to almost white crystalline powder
Ionic Character Pronounced. The HBr salt formation creates a cation-anion lattice (

) significantly increasing lattice energy compared to the free amine.
Hygroscopicity Moderate to High. The salt tends to absorb atmospheric moisture, necessitating storage under inert gas or in desiccators.

Solubility Analysis: Water vs. Ethanol[2][3]

Aqueous Solubility (Water)

Status: Highly Soluble Mechanism: Upon addition to water, the high dielectric constant of the solvent (


) overcomes the lattice energy of the crystal. The water molecules form a hydration shell around the ammonium cation (

) and the bromide anion (

).
  • Driving Force: Favorable ion-dipole interactions.

  • Thermodynamics: The enthalpy of hydration (

    
    ) is highly exothermic, generally exceeding the lattice enthalpy (
    
    
    
    ), resulting in rapid dissolution.
Ethanolic Solubility (Ethanol)

Status: Soluble (Temperature Dependent) Mechanism: Ethanol (


) is less polar than water. While it can solvate the ions, the interactions are weaker due to the steric bulk of the ethyl group and the lower dipole moment.
  • Structural Interference: The N-allyl and N-isopropyl groups on the amine provide steric hindrance that disrupts the organization of the ethanol solvation shell more than the smaller water molecules.

  • Utility: At room temperature, solubility is moderate. At boiling point (78°C), solubility increases significantly. This steep solubility curve is the basis for purification.

Comparative Solubility Matrix
SolventSolubility RatingPrimary InteractionApplication
Water High (

mg/mL)
Ion-Dipole, H-BondingStock solutions, biological assays
Ethanol Moderate-HighH-Bonding, Dipole-DipoleRecrystallization , Synthesis reaction medium
Isopropanol ModerateDipole-DipoleAlternative recrystallization solvent
Diethyl Ether InsolubleInduced DipoleAnti-solvent for precipitation

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine the exact saturation point (mg/mL) for your specific lot and temperature conditions.

Reagents: N-allyl-N-isopropylamine HBr, HPLC-grade Water, Absolute Ethanol. Equipment: Temperature-controlled shaker, 0.45 µm syringe filters, analytical balance.

  • Preparation: Weigh approx. 500 mg of the salt into two separate 20 mL scintillation vials.

  • Solvent Addition: Add 1.0 mL of water to Vial A and 1.0 mL of ethanol to Vial B.

  • Equilibration: Vortex for 2 minutes. If the solid dissolves completely, add more solid until a persistent precipitate remains (saturation).

  • Agitation: Place vials in a shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter into a pre-weighed vessel.

  • Drying: Evaporate the solvent (Rotavap or N2 stream) and dry the residue in a vacuum oven at 40°C to constant weight.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

This protocol leverages the temperature-dependent solubility in ethanol.

  • Dissolution: Place crude N-allyl-N-isopropylamine HBr in a flask. Add minimum boiling ethanol until the solid just dissolves.

  • Hot Filtration: If insoluble particulates remain, filter the hot solution rapidly to remove mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The drop in solubility will force the pure salt to crystallize, leaving impurities in the mother liquor.

    • Optimization: If yield is low, add Diethyl Ether dropwise to the cold ethanol solution until turbidity just appears, then refrigerate.

  • Isolation: Filter the crystals under vacuum, wash with cold ether, and dry under vacuum.

Visualizations

Diagram 1: Solubility Determination Workflow

A logical flow for accurately determining solubility limits.

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (25°C, 24h) Start->Equilibrate Filter Syringe Filter (0.45 µm) Equilibrate->Filter Evaporate Evaporate Solvent (Vacuum/N2) Filter->Evaporate Filtrate Weigh Weigh Residue (Gravimetric Analysis) Evaporate->Weigh

Caption: Step-by-step gravimetric workflow for determining precise solubility limits in water and ethanol.

Diagram 2: Solvation Mechanism & Steric Effects

Visualizing why water dissolves the salt more effectively than ethanol.

SolvationMechanism cluster_Water Aqueous Solvation (High Solubility) cluster_Ethanol Ethanolic Solvation (Moderate Solubility) Salt N-allyl-N-isopropylamine Hydrobromide (Solid) Water Water Molecules (Small, High Polarity) Salt->Water Dissolution Ethanol Ethanol Molecules (Bulky Alkyl Group) Salt->Ethanol Dissolution Shell_W Tight Hydration Shell (Strong Ion-Dipole) Water->Shell_W Outcome_W High Solubility Shell_W->Outcome_W Energetically Favorable Shell_E Loose Solvation Shell (Steric Hindrance) Ethanol->Shell_E Outcome_E Moderate Solubility Shell_E->Outcome_E Temp. Dependent

Caption: Mechanistic comparison of solvation shells. Water forms a tight shell; Ethanol's bulk reduces stability.

References

  • TCI Chemicals. Isopropylamine Hydrobromide (Product I1041) Specifications and Solubility. Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22495069, Isopropylamine hydrobromide. Retrieved from .

  • ChemicalBook. N-Allyl-N-isopropylamine hydrobromide Properties and Safety. Retrieved from .

  • Santa Cruz Biotechnology. N-Allyl-N-isopropylamine hydrobromide Product Data. Retrieved from .

Sources

Exploratory

N-allyl-N-isopropylamine hydrobromide safety data sheet (SDS)

Safety, Handling, and Synthetic Utility in Drug Discovery [1] Executive Summary & Chemical Identity N-Allyl-N-Isopropylamine Hydrobromide is a specialized secondary amine salt utilized primarily as a nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Handling, and Synthetic Utility in Drug Discovery [1]

Executive Summary & Chemical Identity

N-Allyl-N-Isopropylamine Hydrobromide is a specialized secondary amine salt utilized primarily as a nitrogen-containing building block in the synthesis of heterocyclic pharmaceutical candidates.[1] While the hydrobromide salt form offers enhanced stability and reduced volatility compared to its free base, it retains significant toxicological hazards that require rigorous handling protocols.

This guide bridges the gap between standard Safety Data Sheet (SDS) metrics and practical laboratory application, providing a self-validating framework for its safe use in high-value organic synthesis.

Chemical Specifications
PropertyData
Chemical Name N-Allyl-N-isopropylamine hydrobromide
CAS Number 35000-22-7 (Note: Often cited for free base; verify lot-specific CoA)
Formula

Molecular Weight 180.09 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2][3][4]
Structure Secondary ammonium salt containing an allyl group (reactive

-system) and an isopropyl group (steric bulk).[1]

Hazard Profiling & Toxicology (E-E-A-T)

Analysis of Causality: Why is this chemical hazardous?

Unlike the volatile free base, the hydrobromide salt is a solid, reducing inhalation risks from vapor.[1] However, the physiological activity of allylamines (cardiovascular toxicity) and the corrosivity of hydrobromic acid necessitate a "High Containment" approach.[1]

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral/Dermal): Category 3/4. Allylamines can be metabolically activated to acrolein-like intermediates, causing tissue damage.[1]

  • Skin Corrosion/Irritation: Category 1B or 2. Hydrolysis of the salt on moist skin releases HBr, causing chemical burns.

  • Eye Damage: Category 1.[5] Irreversible corneal damage possible upon contact.

  • Target Organ Toxicity: Potential cardiovascular and renal toxicity upon systemic absorption.

The "Salt vs. Base" Safety Paradox

Researchers often underestimate the salt form.[1] While the salt (


) is not flammable like the free base (

), it acts as a latent hazard .[1]
  • Mechanism: Upon contact with physiological pH (7.4) or basic waste streams, the salt liberates the free amine.

  • Risk: The free amine is highly lipophilic and transdermal, capable of rapid systemic absorption.

Storage & Stability Protocols

Objective: Prevent degradation (oxidation/polymerization) and moisture absorption.

  • Hygroscopicity Management: The HBr salt is hygroscopic. Absorption of water leads to "caking," making accurate weighing impossible and potentially accelerating hydrolysis.

    • Protocol: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen). Cap vials immediately after use.

  • Light Sensitivity: Allyl groups can undergo radical polymerization or oxidation under UV light.

    • Protocol: Use amber glass vials.

  • Shelf-Life: Re-test purity (via 1H NMR) every 6 months. Look for broadening of the allyl peaks (5.1–6.0 ppm), indicating polymerization.

Emergency Response & First Aid

Self-Validating Logic: Neutralize and Dilute.[1]

ScenarioImmediate ActionMechanistic Rationale
Skin Contact Wash with soap/water for 15 min.[1] Do not use organic solvents.Solvents (ethanol/DMSO) increase skin permeability, driving the toxic amine deeper into the dermis.
Eye Contact Rinse with saline/water for 15 min. Lifting eyelids is critical.The HBr component causes immediate protein denaturation; rapid dilution is the only mitigation.
Spill (Solid) Cover with weak base (Sodium Bicarbonate), then sweep.Neutralizes the acidic proton before disposal, preventing acid fumes.
Ingestion Do NOT induce vomiting. Administer water/milk.Vomiting re-exposes the esophagus to the corrosive salt.

Experimental Protocols

Context: The salt is the storage form. The free base is the reactive form. Most reactions (alkylation, acylation) require in situ or prior liberation of the free amine.

Protocol A: Safe Liberation of Free Base (Desalting)

Use this protocol when the reaction conditions are sensitive to acid or require a nucleophilic amine.[1]

Reagents:

  • N-Allyl-N-isopropylamine HBr (10 mmol, 1.80 g)[1]

  • Dichloromethane (DCM) (20 mL)

  • 1M NaOH (15 mL)

  • Brine (Sat. NaCl)

Step-by-Step:

  • Suspension: Suspend the HBr salt in 20 mL DCM in a separatory funnel. Note: The salt may not fully dissolve initially.[1]

  • Neutralization: Slowly add 15 mL of 1M NaOH. Shake vigorously for 2 minutes. Vent frequently.

    • Observation: The solid will dissolve as it converts to the oil-soluble free base.[1]

  • Separation: Collect the lower organic layer (DCM).

  • Extraction: Re-extract the aqueous layer with 2 x 10 mL DCM to ensure full recovery.

  • Drying: Dry combined organics over anhydrous

    
     for 15 mins. Filter.
    
  • Concentration: Carefully remove solvent under reduced pressure (Rotovap) at low temperature (<30°C) .

    • Critical Warning: The free base is volatile (BP ~100-110°C).[1] Do not apply high vacuum for extended periods or you will lose the product.

Protocol B: Direct Use in Nucleophilic Substitution

Use this protocol if the reaction solvent allows for an auxiliary base (e.g., DIPEA/TEA).[1]

  • Dissolve HBr salt in DMF or Acetonitrile.

  • Add 2.5 equivalents of

    
     or DIPEA.
    
  • Stir for 30 mins at RT to generate the free amine in situ.

  • Add the electrophile (e.g., Alkyl halide, Acid chloride).

Visualizations

Diagram 1: Safety & Handling Decision Matrix

This workflow dictates the safety controls based on the state of the chemical (Salt vs. Free Base).[1]

SafetyMatrix Start N-Allyl-N-Isopropylamine (Source Material) FormCheck Identify Form Start->FormCheck Salt Hydrobromide Salt (Solid) FormCheck->Salt CoA Check Base Free Base (Liquid/Oil) FormCheck->Base CoA Check SaltHazards Hazards: Irritant, Hygroscopic Risk: Dust Inhalation Salt->SaltHazards BaseHazards Hazards: Fatal if Inhaled, Flammable, Corrosive Base->BaseHazards SaltControls Controls: Fume Hood, Nitrile Gloves, Dust Mask SaltHazards->SaltControls SaltControls->Base Neutralization (NaOH) BaseControls Controls: Double Glove, Blast Shield, Cold Trap BaseHazards->BaseControls End Waste: Segregated Halogenated Organic BaseControls->End Reaction/Disposal

Figure 1: Safety Decision Matrix distinguishing handling requirements for the stable salt versus the volatile, toxic free base.

Diagram 2: Synthetic Utility & Pathway Logic

This diagram illustrates where this building block fits into drug discovery workflows (e.g., RCM, Lactam synthesis).

SynthesisPath Input N-Allyl-N-Isopropylamine (Free Base) Acylation Acylation (Acryloyl Chloride) Input->Acylation Step 1 Intermediate N-Allyl-N-Isopropyl Acrylamide (Diene Precursor) Acylation->Intermediate RCM Ring-Closing Metathesis (Grubbs Cat.) Intermediate->RCM Path A Isom Isomerization (Ru/Rh Cat.) Intermediate->Isom Path B Product1 Gamma-Lactam (Drug Scaffold) RCM->Product1 Product2 Enamide (Chiral Precursor) Isom->Product2

Figure 2: Synthetic workflow showing the conversion of the amine into lactam scaffolds via Ring-Closing Metathesis (RCM).

References

  • Trost, B. M., Cregg, J. J., & Quach, N. (2017).[1][6] Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides.[1][6] Journal of the American Chemical Society, 139(14), 5133–5139.[1] [Link]

  • Soleimani-Amiri, S., et al. (2017).[1] Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams.[1][4] RSC Advances. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89119, N-Isopropyl-N-propylamine (Structural Analog). Retrieved March 5, 2026, from [Link][1]

Sources

Foundational

The Physicochemical and Operational Divergence of N-Allyl-N-Isopropylamine: Free Base vs. Hydrobromide Salt

Executive Summary In the fields of organic synthesis and preclinical drug development, the physical state of a reagent fundamentally dictates its handling, stability, and downstream utility. N-allyl-N-isopropylamine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of organic synthesis and preclinical drug development, the physical state of a reagent fundamentally dictates its handling, stability, and downstream utility. N-allyl-N-isopropylamine is a sterically hindered secondary amine utilized extensively as an organic building block and a specialty reagent in proteomics research[1]. As an Application Scientist, I approach the selection between its free base and hydrobromide (HBr) salt forms not merely as a matter of inventory, but as a critical thermodynamic and kinetic decision. This whitepaper details the physicochemical divergence, mechanistic causality of salt formation, and self-validating protocols required to leverage both forms effectively.

Physicochemical Profiling

The fundamental difference between the free base and the hydrobromide salt lies in the protonation state of the secondary nitrogen.

The free base form (CAS: 35000-22-7) exists as a volatile liquid at room temperature[1],[2]. Because the nitrogen lone pair is unprotonated, the molecule is highly lipophilic and acts as an active nucleophile. However, this reactivity renders it susceptible to oxidative degradation and unintended protonation by atmospheric carbon dioxide and moisture.

Conversely, the hydrobromide salt is a stable, crystalline solid[3]. Protonation of the secondary amine yields an ammonium cation that forms a stable crystal lattice with the bromide anion. This ionic interaction drastically reduces vapor pressure, increases the melting point, and confers high aqueous solubility.

Comparative Physicochemical Data
PropertyN-allyl-N-isopropylamine (Free Base)N-allyl-N-isopropylamine Hydrobromide
Molecular Formula C₆H₁₃N[1]C₆H₁₃N·HBr (or C₆H₁₄BrN)[4]
Molecular Weight 99.17 g/mol [1],[2]180.09 g/mol [3],[4]
Physical State Volatile LiquidCrystalline Solid
Aqueous Solubility Low to ModerateHigh
Reactivity Profile Nucleophilic, prone to oxidationElectrostatically stable, non-volatile
Primary Application Anhydrous organic synthesisAqueous assays, long-term storage

Mechanistic Insights: The Causality of Salt Selection

In pharmaceutical development, salt selection is a foundational pre-formulation step. As emphasized in the authoritative , converting an amine to a salt form fundamentally alters its physicochemical properties, improving handling, chemical stability, and dissolution rates[5].

Why choose hydrobromide over the more common hydrochloride? Bromide is a larger, more polarizable (softer) counterion than chloride. In many pharmaceutical applications, hydrobromide salts yield distinct polymorphic forms and are often less hygroscopic than their hydrochloride counterparts. This is highly advantageous for long-term storage and enables precise gravimetric dosing in sensitive proteomics assays[3].

Experimental Workflows & Self-Validating Protocols

G FB N-allyl-N-isopropylamine (Free Base) Liquid, Volatile HBr Anhydrous HBr in Diethyl Ether FB->HBr Protonation App1 Anhydrous Synthesis (Nucleophilic) FB->App1 Direct Use Salt N-allyl-N-isopropylamine Hydrobromide Solid, Stable HBr->Salt Crystallization Salt->FB Base Treatment (NaOH) App2 Aqueous Assays & Long-Term Storage Salt->App2 Direct Use

Fig 1: Thermodynamic pathway of salt formation and application divergence.

Protocol 1: Handling and Utilization of the Free Base
  • Objective: To utilize the amine as a nucleophile while preventing atmospheric degradation.

  • Step 1 (Storage & Transfer): Store the liquid free base under an inert atmosphere (Argon or N₂) at room temperature[2]. Transfer using oven-dried, gas-tight syringes to prevent the introduction of atmospheric moisture.

  • Step 2 (Reaction Execution): Introduce the free base directly into anhydrous solvents (e.g., Dichloromethane or Tetrahydrofuran) containing the target electrophile.

  • Self-Validating System: To ensure the free base has not degraded into an N-oxide or absorbed water during storage, perform a rapid ¹H NMR analysis prior to use. The absence of a downfield shift in the alpha-protons confirms the amine remains unoxidized and unprotonated.

Protocol 2: Synthesis and Isolation of the Hydrobromide Salt
  • Objective: To convert the volatile free base into a stable, water-soluble solid for proteomics research[3].

  • Step 1 (Solvent Selection): Dissolve the free base in anhydrous diethyl ether at 0 °C. Causality: Diethyl ether has a low dielectric constant. While it easily dissolves the lipophilic free base, it cannot solvate the resulting ionic salt, forcing an immediate thermodynamic precipitation.

  • Step 2 (Protonation): Slowly bubble anhydrous HBr gas into the solution, or add a stoichiometric equivalent of HBr in glacial acetic acid dropwise.

  • Step 3 (Isolation): Monitor the formation of a white crystalline precipitate. Filter the solid under vacuum using a Schlenk frit, wash with cold anhydrous ether to remove any unreacted free base, and dry under high vacuum.

  • Self-Validating System: Confirm the success of the salt formation by determining the melting point (which should be sharp and significantly higher than the liquid free base) and performing an argentometric titration with AgNO₃ to verify the exact bromide content.

Applications in Drug Development and Proteomics

The divergence in physical state and solubility dictates the application of each form. The free base is strictly required when the nitrogen must act as a nucleophile—such as in cross-coupling reactions, alkylations, or the synthesis of complex Active Pharmaceutical Ingredients (APIs).

In contrast, the hydrobromide salt is the preferred form for proteomics research and biological assays[1],[3]. Its high aqueous solubility allows it to be dissolved directly into biological buffers without the need for organic co-solvents (like DMSO), which could denature proteins or skew assay results. Furthermore, the solid salt allows for highly accurate weighing, ensuring precise molarity in sensitive biochemical applications.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • CP Lab Safety. "N-allyl-N-isopropylamine, min 97%". Calpaclab. URL: [Link]

  • Howei Pharm. "CAS 35000-22-7 | N-Allyl-N-isopropylamine hydrobromide". Howei. URL:[Link]

Sources

Exploratory

N-allyl-N-isopropylamine hydrobromide PubChem CID and toxicity data

Compound Class: Secondary Allylamine Salt | CAS (Salt): 99726-37-1 | CAS (Free Base): 35000-22-7 Executive Summary N-allyl-N-isopropylamine hydrobromide is a specialized secondary amine salt used primarily as a nitrogen-...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Class: Secondary Allylamine Salt | CAS (Salt): 99726-37-1 | CAS (Free Base): 35000-22-7

Executive Summary

N-allyl-N-isopropylamine hydrobromide is a specialized secondary amine salt used primarily as a nitrogen-containing building block in organic synthesis, proteomics, and polymer chemistry. As a hydrobromide salt of a secondary allylamine, it offers enhanced stability over its free base counterpart, which is volatile and prone to oxidation. This guide provides a technical breakdown of its identification, physicochemical properties, and critical safety protocols derived from its structural analogs and functional group reactivity.

Chemical Identification & Constants

The compound exists as the hydrobromide salt of N-isopropyl-2-propen-1-amine.[1] The salt form is preferred for storage and handling due to its solid state and reduced vapor pressure compared to the free amine.

ParameterData
Chemical Name N-allyl-N-isopropylamine hydrobromide
Synonyms N-Isopropyl-2-propen-1-amine hydrobromide; N-(Propan-2-yl)prop-2-en-1-amine HBr
CAS Number (Salt) 99726-37-1
CAS Number (Free Base) 35000-22-7
Molecular Formula C₆H₁₃N[2][3][4][5][6][7] · HBr
Molecular Weight 180.09 g/mol
PubChem CID (Free Base) Referenced via CAS 35000-22-7
Physical State Solid (Crystalline powder)
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.

Synthesis & Structural Logic

The synthesis of N-allyl-N-isopropylamine hydrobromide typically follows a nucleophilic substitution pathway. The reaction involves the alkylation of isopropylamine with allyl bromide. The hydrobromide salt is often the direct product if no base scavenger is used, or it is formed by treating the purified free amine with hydrobromic acid.

Synthesis Workflow Diagram

The following diagram outlines the standard bench-scale synthesis and purification logic.

SynthesisWorkflow AllylBr Allyl Bromide (Electrophile) Reaction Nucleophilic Substitution (SN2 Reaction) Solvent: EtOH/THF AllylBr->Reaction IsoProp Isopropylamine (Nucleophile/Excess) IsoProp->Reaction Intermed Crude Mixture (Free Base + HBr Salt) Reaction->Intermed Reflux Workup Base Wash (NaOH) & Extraction Intermed->Workup Purification FreeBase N-allyl-N-isopropylamine (Free Base, Oil) Workup->FreeBase Distillation SaltForm Acidification (HBr in AcOH/Et2O) FreeBase->SaltForm Product N-allyl-N-isopropylamine Hydrobromide (Solid) SaltForm->Product Crystallization

Figure 1: Synthetic pathway for the isolation of N-allyl-N-isopropylamine hydrobromide.

Toxicity Profile & Safety Mechanisms

Note on Data Availability: Specific LD50 data for the hydrobromide salt (CAS 99726-37-1) is not widely reported in public toxicology databases. The safety profile below is constructed via Read-Across methodology , utilizing data from the free base (N-allyl-N-isopropylamine) and structurally related allylamines (e.g., allylamine, isopropylamine).

Hazard Classification (GHS Derived)

Due to the presence of the secondary amine and the hydrobromide acid moiety, this compound acts as a corrosive irritant.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[7] The salt hydrolyzes to release HBr in moist environments.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled. Allylamines are known to be metabolically activated to toxic aldehydes (e.g., acrolein) via amine oxidases.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).

Metabolic Activation Pathway

The toxicity of allylamines is often linked to their metabolism. The enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO) can deaminate allylamines, releasing acrolein , a highly reactive unsaturated aldehyde that damages cellular proteins and DNA.

ToxicityMechanism Compound N-allyl-N-isopropylamine Enzyme Amine Oxidase (SSAO / CYP450) Compound->Enzyme Metabolism Metabolite1 Unstable Imine Enzyme->Metabolite1 Acrolein Acrolein (Reactive Aldehyde) Metabolite1->Acrolein Hydrolysis Isopropylamine Isopropylamine (Byproduct) Metabolite1->Isopropylamine CellDamage Protein Adducts & Oxidative Stress Acrolein->CellDamage Covalent Binding

Figure 2: Potential metabolic activation pathway leading to cytotoxicity via acrolein generation.

Experimental Handling & Storage Protocols

To ensure scientific integrity and safety, the following protocols must be strictly observed.

Storage Conditions
  • Hygroscopicity: The hydrobromide salt is hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Argon/Nitrogen).

  • Temperature: Store at 2–8°C to prevent slow degradation or discoloration.

  • Incompatibility: Keep away from strong oxidizing agents and strong bases (which liberate the volatile free amine).

Emergency Response (Self-Validating Protocol)

This protocol uses a "Check-Act-Verify" loop to ensure safety during exposure events.

  • Skin Contact:

    • Act: Immediately brush off dry particles. Rinse with water for 15 minutes.

    • Verify: Check pH of runoff or skin surface (neutral pH required).

  • Eye Contact:

    • Act: Flush with saline/water for 15 minutes, holding eyelids open.

    • Verify: Seek ophthalmological evaluation immediately (corrosive risk).

  • Spill Cleanup:

    • Act: Neutralize spill with sodium bicarbonate (weak base) before sweeping.

    • Verify: Confirm no acidic vapors (HBr) are detected before disposal.

References

  • Chemchart. N-allyl-N-isopropylamine hydrobromide (CAS 99726-37-1) Identity and Suppliers. [Link]

  • PubChem. Isopropylamine Hydrobromide (CID 22495069) - Structural Analog Reference. [Link]

  • PubChem. N-Isopropyl-N-phenyl-p-phenylenediamine (Related Allylamine Data). [Link]

  • Boor, P. J., & Nelson, T. J. (1982). Allylamine cardiotoxicity: metabolism and mechanism. Toxicology, 24(3-4), 213-227. (Cited for Allylamine/Acrolein mechanism).

Sources

Foundational

Stability of Allylic Amine Salts: Mechanistic Insights and Storage Protocols

Topic: Stability of Allylic Amine Salts Under Standard Storage Conditions Content Type: Technical Whitepaper / Operational Guide Audience: Pharmaceutical Researchers, Process Chemists, and CMC (Chemistry, Manufacturing,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Allylic Amine Salts Under Standard Storage Conditions Content Type: Technical Whitepaper / Operational Guide Audience: Pharmaceutical Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

Allylic amines represent a privileged but precarious structural motif in drug development. While essential for constructing complex pharmacophores (e.g., antifungal agents like Naftifine or Terbinafine), their free-base forms are notoriously unstable, prone to oxidative degradation, [1,3]-sigmatropic rearrangement, and polymerization.

Conversion to a salt form (e.g., Hydrochloride, Tosylate, Trifluoroacetate) is the standard stabilization strategy. However, this introduces new thermodynamic challenges, primarily hygroscopicity and crystal lattice instability . This guide synthesizes the mechanistic chemistry of allylic amine degradation with field-proven storage protocols, ensuring sample integrity from synthesis to scale-up.

Mechanistic Underpinnings: The Instability of the Allyl-Nitrogen Bond

To preserve allylic amines, one must first understand how they fail. The stability profile is governed by the interplay between the nucleophilic nitrogen and the adjacent


-system.
The Degradation Triad
  • Isomerization (Enamine Formation): In the free base, the basic nitrogen can facilitate a base-catalyzed 1,3-proton shift. The resulting enamine is thermodynamically unstable and rapidly hydrolyzes in the presence of moisture to an aldehyde and ammonia/amine.

    • Mitigation: Protonation (Salt formation) removes the lone pair, raising the activation energy for this shift.

  • Oxidation (N-Oxide & Epoxidation): The electron-rich alkene and the nitrogen lone pair are scavengers for singlet oxygen and atmospheric radicals.

  • Polymerization: While less reactive than styrenes, allylic ammonium salts can undergo radical polymerization, particularly if initiated by peroxides formed via auto-oxidation.

Visualization of Degradation Pathways

The following diagram maps the kinetic fate of allylic amines, contrasting the Free Base vs. Salt pathways.

DegradationPathways cluster_0 Critical Control Point FreeBase Allylic Amine (Free Base) Enamine Enamine (Intermediate) FreeBase->Enamine 1,3-H Shift (Base Cat.) NOxide N-Oxide FreeBase->NOxide [O] / Air Salt Allylic Amine (Salt Form) Salt->FreeBase pH > pKa Polymer Poly(allylamine) Salt->Polymer Radical Initiator (Slow) Hydrate Deliquescent Salt Hydrate Salt->Hydrate + Moisture (Hygroscopic) Aldehyde Hydrolysis Product (Aldehyde + Amine) Enamine->Aldehyde + H2O

Figure 1: Comparative degradation pathways. Note that salt formation blocks isomerization and oxidation but heightens susceptibility to moisture (deliquescence).

Critical Stability Factors & Storage Conditions

The transition from free base to salt shifts the primary risk from chemical reactivity to physical stability (hygroscopicity).

Counterion Selection

The choice of acid affects the lattice energy and hygroscopicity.

  • Hydrochloride (HCl): Most common. High crystallinity, but often hygroscopic.

  • Hydrobromide (HBr): Generally higher density, sometimes less hygroscopic than HCl, but bromide can be oxidized to bromine if exposed to strong oxidants.

  • Trifluoroacetate (TFA): Often amorphous and highly hygroscopic; not recommended for long-term storage unless lyophilized and sealed under Argon.

Standard Storage Protocols

Based on ICH Q1A(R2) guidelines and practical laboratory standards, the following conditions are defined as "Standard" for allylic amine salts.

ParameterStandard ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows Arrhenius kinetics of potential polymerization; reduces vapor pressure of any dissociated free acid.
Atmosphere Inert Gas (Argon/N2)Displaces oxygen (prevents radical formation) and moisture (prevents deliquescence).
Container Amber Glass with PTFE-lined capAmber glass blocks UV (radical initiation). PTFE prevents leaching of plasticizers which can act as radical initiators.
Desiccation Required Allylic salts are hygroscopic.[1][2] Store secondary container over P2O5 or Silica Gel.

Experimental Protocols: Self-Validating Systems

As a scientist, you should not assume stability; you must prove it. The following workflows allow for self-validation of the storage integrity.

Protocol A: Purity Verification via 1H NMR

This protocol detects the two most common failure modes: Isomerization (aldehyde peaks) and Polymerization (broadening of vinyl peaks).

Materials:

  • Deuterated Solvent: DMSO-d6 (preferred over CDCl3 to prevent acid traces in chloroform from inducing degradation).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB).

Workflow:

  • Sample Prep: Dissolve 10 mg of Allylic Amine Salt and 5 mg TMB in 0.6 mL DMSO-d6.

  • Acquisition: Run standard proton NMR (min 8 scans).

  • Analysis (The Check):

    • Vinyl Region (5.0 - 6.0 ppm): Integration should be exactly 3H relative to the amine scaffold. Loss of integration or peak broadening indicates Polymerization .

    • Aldehyde Region (9.5 - 10.0 ppm): Appearance of a singlet indicates Hydrolysis (via enamine intermediate).

    • Shift Drift: Significant chemical shift changes in the NH3+ protons indicate Counterion Exchange or pH changes.

Protocol B: Re-crystallization of Degraded Salts

If a salt has deliquesced (absorbed water) but not chemically degraded, it can often be rescued.

  • Dissolution: Dissolve the wet salt in a minimum amount of warm absolute ethanol.

  • Precipitation: Add cold diethyl ether dropwise until turbidity persists.

  • Crystallization: Cool to -20°C overnight.

  • Filtration: Filter quickly under a blanket of Nitrogen (to prevent condensation).

  • Drying: Vacuum dry (<1 mbar) at room temperature for 4 hours.

Workflow Visualization: Stability Testing Loop

StabilityWorkflow Start Storage Sample (T = 0, 3, 6 Months) Visual Visual Inspection (Caking/Color Change) Start->Visual NMR 1H NMR Analysis (DMSO-d6) Visual->NMR If Visual Pass Fail_Phys Fail: Physical (Wet/Caked) Visual->Fail_Phys If Visual Fail Decision Pass Criteria? NMR->Decision Pass Continue Storage (Re-seal under Ar) Decision->Pass No Change Fail_Chem Fail: Chemical (New Peaks) Decision->Fail_Chem New Peaks Found Rescue Attempt Recrystallization (Protocol B) Fail_Phys->Rescue Discard Discard/Neutralize Fail_Chem->Discard Rescue->NMR Re-test

Figure 2: Decision tree for monitoring allylic amine salt stability.

References

  • National Institutes of Health (NIH). (2017). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety. Retrieved from [Link]

Sources

Exploratory

Engineering the Proteome: Applications of N-allyl-N-isopropylamine in Advanced Bioconjugation and Mass Spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As a Senior Application Scientist specializing in structural proteomics, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in structural proteomics, I frequently encounter the limitations of traditional bioconjugation reagents. Off-target reactivity, unstable linkages, and poor reaction kinetics often bottleneck high-throughput mass spectrometry (MS) workflows. N-allyl-N-isopropylamine (NAIA, CAS 35000-22-7) has emerged as a highly versatile, specialty building block designed to overcome these hurdles[1].

This whitepaper provides an in-depth technical guide on the applications of NAIA in proteomics. By leveraging its unique bifunctional architecture—a sterically hindered secondary amine and a terminal alkene—researchers can execute highly orthogonal thiol-ene click chemistry, synthesize smart thermoresponsive affinity matrices, and develop custom cross-linkers for structural proteomics.

Mechanistic Principles of N-allyl-N-isopropylamine (NAIA)

The utility of NAIA in proteomics is rooted in its dual chemical functionality, which allows for independent, orthogonal transformations without the need for complex protecting group strategies[2].

  • The Secondary Amine (Nucleophile): The isopropyl group provides significant steric hindrance. According to the Taft equation, this steric bulk (δ > 0) makes the amine highly selective, preventing over-alkylation and the formation of unwanted tertiary amines during acylation or NHS-ester tagging[2].

  • The Allyl Group (Terminal Alkene): The π-system of the allyl group acts as an ideal substrate for radical-mediated thiol-ene click chemistry or free-radical copolymerization[2].

Reactivity NAIA N-allyl-N-isopropylamine (Bifunctional Scaffold) Amine Secondary Amine (Sterically Hindered Nucleophile) NAIA->Amine Allyl Allyl Group (Terminal Alkene) NAIA->Allyl NHS Acylation / NHS-Ester (Isobaric Tagging) Amine->NHS Acylation ThiolEne Thiol-Ene Click (Cys-Bioconjugation) Allyl->ThiolEne UV/Radical Polymer Radical Copolymerization (Affinity Matrices) Allyl->Polymer Copolymerization

Fig 1. Bifunctional reactivity pathways of N-allyl-N-isopropylamine in proteomics.

Application I: Site-Specific Cysteine Bioconjugation via Thiol-Ene Click

Causality & Theory

Historically, maleimide chemistry has been the gold standard for cysteine modification. However, maleimide-thioether linkages are prone to retro-Michael additions in vivo, leading to premature cleavage and off-target cross-reactivity with primary amines.

By functionalizing a probe with NAIA, we can utilize Thiol-Ene Click Chemistry . This radical-mediated hydrothiolation of the allyl group forms a highly stable, irreversible thioether bond. Because the reaction is driven by UV light and a photoinitiator, it offers absolute spatiotemporal control over the bioconjugation event.

Protocol 1: NAIA-Mediated Thiol-Ene Cysteine Bioconjugation

Self-Validating System: This protocol incorporates a "No-UV" control to quantify non-specific background binding, ensuring the validity of the photoclick mechanism.

  • Disulfide Reduction: Dilute the protein lysate to 1 mg/mL in degassed PBS (pH 7.4). Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

    • Expert Insight: TCEP is strictly required over DTT or β-mercaptoethanol. The latter reagents contain free thiols that will competitively quench the thiol-ene reaction.

  • Reagent Addition: Add the NAIA-functionalized probe (10 molar equivalents relative to the estimated cysteine content) and LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) photoinitiator to a final concentration of 2 mM.

  • UV Irradiation: Irradiate the sample using a 365 nm LED crosslinker (10 mW/cm²) for 15 minutes at room temperature. Include a parallel sample wrapped in foil as the negative control.

  • Quenching and Cleanup: Quench the reaction by adding 10 mM DTT to scavenge any unreacted allyl groups. Remove excess reagents using a Zeba™ Spin Desalting Column (7K MWCO).

  • Digestion and LC-MS/MS: Proceed with standard trypsin digestion and analyze via high-resolution mass spectrometry to map the thioether-linked peptides.

ThiolEneWorkflow Step1 1. Protein Reduction (TCEP treatment) Step2 2. Add NAIA-Probe & LAP Photoinitiator Step1->Step2 Step3 3. UV Irradiation (365 nm, 10-15 min) Step2->Step3 Step4 4. Quenching & Cleanup (Desalting Column) Step3->Step4 Step5 5. LC-MS/MS Analysis (Peptide Mapping) Step4->Step5

Fig 2. Step-by-step workflow for NAIA-mediated thiol-ene cysteine bioconjugation.

Application II: Synthesis of Thermoresponsive Affinity Matrices

Causality & Theory

Proteomic enrichment from complex lysates often suffers from high background binding when using solid-phase magnetic beads due to steric hindrance and non-specific surface adsorption. By copolymerizing NAIA with N-isopropylacrylamide (NIPAM), we can create "smart" stimuli-responsive polymers.

The NAIA monomer provides the secondary amine handles necessary to covalently attach affinity ligands (e.g., biotin, specific antibodies). The resulting NAIA-co-NIPAM polymer remains soluble below its Lower Critical Solution Temperature (LCST, ~32°C). This allows target binding to occur in a homogeneous liquid phase, drastically improving interaction kinetics. Upon heating above the LCST, the polymer undergoes hydrophobic collapse, precipitating out of solution for easy isolation.

Protocol 2: Thermoresponsive Protein Enrichment
  • Matrix Preparation: Dissolve the ligand-functionalized NAIA-co-NIPAM polymer in binding buffer at 4°C. Ensure the solution is completely clear (homogeneous phase).

  • Homogeneous Binding: Add the complex proteome lysate to the soluble polymer matrix. Incubate at 4°C for 1 hour with gentle rotation.

  • Thermal Precipitation: Shift the temperature of the reaction vessel to 40°C for 10 minutes. The solution will turn opaque as the polymer precipitates.

  • Washing: Centrifuge at 10,000 x g for 5 minutes at 40°C. Discard the supernatant. Wash the pellet twice with pre-warmed (40°C) wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the pellet in ice-cold elution buffer (4°C) to resolubilize the polymer, followed by targeted enzymatic cleavage or direct MS-compatible denaturation.

Enrichment Lysate Complex Proteome Lysate Bind Target Binding (Homogeneous Phase) Lysate->Bind Matrix NAIA-co-NIPAM Matrix (< LCST, Soluble) Matrix->Bind Heat Temperature Shift (> LCST, Insoluble) Bind->Heat Precip Centrifugation & Pellet Wash Heat->Precip Elute Elution for MS Precip->Elute

Fig 3. Thermoresponsive protein enrichment using NAIA-co-NIPAM copolymer matrices.

Application III: Custom Cross-linkers for Structural Proteomics (XL-MS)

In Cross-Linking Mass Spectrometry (XL-MS), mapping protein-protein interactions (PPIs) requires linkers of specific lengths and predictable fragmentation patterns. The dual functionality of NAIA makes it an excellent building block for synthesizing custom MS-cleavable cross-linkers[2].

By reacting the secondary amine of NAIA with homobifunctional NHS esters, researchers can generate allyl-functionalized cross-linkers. During Collision-Induced Dissociation (CID) in the mass spectrometer, the allyl group can be leveraged as a predictable fragmentation site, generating distinct reporter ions. This significantly reduces the computational burden of identifying cross-linked peptides from complex MS1 spectra.

Quantitative Data: Efficiency and Kinetics

The following table summarizes the performance metrics of NAIA-based thiol-ene modifications against traditional bioconjugation reagents used in proteomics.

Table 1: Comparative Efficiency of Cysteine Modification Strategies

Modification StrategyReactive GroupReaction MechanismReaction TimeStability (Half-life in plasma)Off-Target Cross-Reactivity
Traditional Alkylation IodoacetamideSN2 Substitution30-60 minsHighly StableHigh (His, Lys, N-terminus)
Traditional Michael MaleimideMichael Addition1-2 hours~72 hours (Retro-Michael)Moderate (Primary Amines)
Photoclick (NAIA) Allyl Group Thiol-Ene Click 10-15 mins Highly Stable (Thioether) Low (Orthogonal)

References

  • Title: N-allyl-N-isopropylamine, min 97%, 1 gram Source: CP Lab Safety URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing N-allyl-N-isopropylamine hydrobromide

This Application Note provides a rigorous technical protocol for the synthesis, purification, and salt formation of N-allyl-N-isopropylamine hydrobromide (CAS 35000-22-7) . This document is designed for professional labo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical protocol for the synthesis, purification, and salt formation of N-allyl-N-isopropylamine hydrobromide (CAS 35000-22-7) . This document is designed for professional laboratory environments and emphasizes process safety, reaction kinetics, and purity validation.

Part 1: Objective & Chemical Safety Profile

Objective: To synthesize high-purity N-allyl-N-isopropylamine hydrobromide via nucleophilic substitution (


), minimizing the formation of tertiary amine byproducts (N,N-diallyl-N-isopropylamine) through stoichiometric control and kinetic management.

Safety Critical Warning:

  • Allyl Bromide: A potent lachrymator, alkylating agent, and highly toxic. All operations must occur in a certified chemical fume hood. Silver shield gloves are recommended due to permeation risks.

  • Isopropylamine: Highly flammable and corrosive.[1]

  • Reaction Thermodynamics: The alkylation is exothermic. Active cooling is required to prevent thermal runaway and side reactions.

Part 2: Reaction Mechanism & Strategic Design

The synthesis utilizes the


 reaction between isopropylamine (nucleophile) and allyl bromide (electrophile).

Chemical Strategy:

  • Steric Control: Isopropylamine is a secondary carbon nucleophile. The steric bulk of the isopropyl group reduces the rate of over-alkylation compared to linear amines, but di-allylation remains a risk.

  • Stoichiometry: A significant molar excess of isopropylamine (or the use of a scavenger base like

    
    ) is employed to ensure the mono-allylated product is favored over the quaternary ammonium salt.
    
  • Salt Formation: The hydrobromide salt is generated in a separate step to ensure long-term stability and ease of handling for proteomic applications.

Data Summary: Physicochemical Properties
ComponentMW ( g/mol )BP/MP (

C)
Density (g/mL)Role
Isopropylamine 59.1133-34 (BP)0.69Nucleophile / Base
Allyl Bromide 120.9870-71 (BP)1.39Electrophile
Potassium Carbonate 138.21891 (MP)2.43Acid Scavenger
Acetonitrile 41.0582 (BP)0.786Solvent (Polar Aprotic)
Target Product (HBr) 180.09Solid (MP TBD)N/AAnalyte

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the reaction logic, competing pathways, and the critical salt formation step.

ReactionPathway Start Isopropylamine (Nucleophile) Inter Intermediate: Protonated Amine Start->Inter SN2 Attack Reagent Allyl Bromide (Electrophile) Reagent->Inter ProductFree N-Allyl-N-isopropylamine (Free Base) Inter->ProductFree Deprotonation Base K2CO3 (Scavenger) Base->ProductFree Removes HBr SideProduct Byproduct: N,N-Diallyl species ProductFree->SideProduct Over-alkylation (If excess Allyl Br) Final N-Allyl-N-isopropylamine Hydrobromide ProductFree->Final Salt Formation Acid HBr (aq/gas) Acid->Final

Caption: Figure 1. Kinetic pathway for mono-allylation of isopropylamine and subsequent hydrobromide salt formation.

Part 4: Detailed Experimental Protocol

Phase 1: Synthesis of the Free Base
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging:

    • Add Isopropylamine (1.2 eq) and Potassium Carbonate (anhydrous, 1.5 eq) to the flask.

    • Add Acetonitrile (anhydrous) as the solvent (approx. 10 mL per gram of amine).

    • Note: Using

      
       allows for closer to 1:1 amine stoichiometry, but excess amine is often cheaper and easier to distill off.
      
  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition:

    • Dissolve Allyl Bromide (1.0 eq) in a small volume of acetonitrile.

    • Add the allyl bromide solution dropwise over 60 minutes. Crucial: Slow addition favors mono-alkylation by keeping the concentration of electrophile low relative to the amine.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 12–16 hours. Monitor by TLC (Silica, MeOH/DCM/NH4OH) or GC-MS to confirm consumption of allyl bromide.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate via rotary evaporation (careful: product is a volatile amine, BP approx 90-100°C).

    • Purification: Distill the residue at atmospheric pressure (or mild vacuum) to isolate pure N-allyl-N-isopropylamine. Collect the fraction matching the expected boiling point.

Phase 2: Formation of the Hydrobromide Salt
  • Dissolution: Dissolve the purified free base (oil) in dry Diethyl Ether or Isopropanol (concentration ~0.5 M).

  • Acidification:

    • Cool the solution to 0°C.

    • Slowly add Hydrobromic acid (48% aq. or in acetic acid) dropwise with vigorous stirring.

    • Continue addition until the pH reaches ~3–4 (test with wet pH paper).

  • Crystallization:

    • The hydrobromide salt should precipitate as a white crystalline solid.

    • If oiling occurs, induce crystallization by scratching the glass or adding a seed crystal.

    • Allow the slurry to stir at 0°C for 30 minutes.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold ether to remove residual free amines or solvents.

    • Dry under high vacuum at 40°C to constant weight.

Part 5: Quality Control & Validation

To ensure the integrity of the protocol, the final product must be validated against the following criteria:

TestMethodAcceptance Criteria
Identity 1H-NMR (

or

)
Diagnostic peaks: Allyl vinyl protons (5.8-6.0 ppm, multiplet), Isopropyl methine (septet), Isopropyl methyls (doublet).
Purity HPLC-MS or Elemental Analysis>98% purity; Match theoretical C/H/N ratios.
Halide Content Silver Nitrate TitrationPositive precipitate confirms Bromide counterion.

Troubleshooting:

  • Issue: Presence of N,N-diallyl impurity.

  • Solution: Increase the initial excess of isopropylamine or improve the slow-addition rate of allyl bromide. Separation can be achieved via fractional distillation of the free bases prior to salting.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. Alkylation of Amines: General Procedures. Coll. Vol. 1, p. 102 (1941). [Link]

Sources

Application

Advanced Synthesis Protocol: N-Alkylation of Isopropylamine with Allyl Bromide

Introduction & Application Context N-allylisopropylamine is a highly versatile secondary amine utilized extensively in both pharmaceutical design and advanced materials science. In drug development, it serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

N-allylisopropylamine is a highly versatile secondary amine utilized extensively in both pharmaceutical design and advanced materials science. In drug development, it serves as a critical building block for synthesizing pseudopeptides and


-adrenergic blockers[1]. In polymer engineering, it is the primary monomer used to synthesize sterically hindered poly-N-isopropylallylamine, a fixed-site carrier polymer that dramatically enhances CO₂ permeability and CO₂/H₂ selectivity in facilitated transport nanocomposite membranes[2].

This application note provides a robust, self-validating protocol for the synthesis of N-allylisopropylamine via the


 alkylation of isopropylamine with allyl bromide, detailing the mechanistic rationale required to achieve high mono-alkylation selectivity.

Mechanistic Rationale and Causality

The synthesis proceeds via a bimolecular nucleophilic substitution (


) reaction. Allyl bromide acts as a highly activated electrophile due to the resonance stabilization of the 

transition state by the adjacent vinylic

-system. Isopropylamine serves as the nucleophile.

Causality in Reaction Design:

  • Over-alkylation Mitigation: Primary amines are notoriously prone to polyalkylation, which yields unwanted tertiary amines or quaternary ammonium salts. To suppress this, isopropylamine is used in a 2:1 molar excess relative to allyl bromide[1]. The excess primary amine outcompetes the newly formed secondary amine for the electrophile and simultaneously acts as an in situ acid scavenger for the generated hydrobromic acid (HBr).

  • Aqueous Solvent System: Water is deliberately employed as the reaction medium rather than traditional organic solvents[1]. Water provides a high heat capacity to absorb the exothermic energy of the initial alkylation, fully solubilizes the intermediate isopropylammonium bromide salts, and forces the hydrophobic free-base product to phase-separate upon basification, thereby streamlining downstream extraction.

Mechanism Nuc Isopropylamine (Nucleophile) TS S_N2 Transition State [N---C---Br]‡ Nuc->TS Elec Allyl Bromide (Electrophile) Elec->TS Salt Ammonium Salt Intermediate TS->Salt - Br⁻ Base NaOH / H2O (Deprotonation) Salt->Base Neutralization Product N-Allylisopropylamine (Target) Base->Product - H2O, - NaBr

Fig 1. SN2 mechanism pathway and free-basing of the intermediate salt.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry and Properties

Reagent MW ( g/mol ) Equivalents Amount Density (g/mL) Experimental Role
Isopropylamine 59.11 2.0 200 mmol (11.8 g, ~17.1 mL) 0.688 Nucleophile & Acid Scavenger
Allyl Bromide 120.98 1.0 100 mmol (12.1 g, ~8.6 mL) 1.398 Electrophile
Deionized Water 18.02 - 40 mL 1.000 Polar Protic Solvent

| Sodium Hydroxide | 40.00 | 2.5 | 250 mmol (10.0 g) | - | Free-basing Agent |

Table 2: Reaction Condition Optimization (Causality & Yield)

Solvent System Amine:Halide Ratio Temp Profile (°C) Primary Issue Mitigated Expected Yield

| Water | 2:1 | 25


 80  | Over-alkylation, Exotherm  | 75-85%  |
| THF | 1:1 (with Et₃N) | 0 

25 | Poor solubility of HBr salts | < 50% (High dialkylation) | | Methanol | 2:1 | 65 (Reflux) | Product isolation difficulty | 60-70% |

Self-Validating Experimental Protocol

Workflow Step1 1. Reagent Preparation Isopropylamine (2 eq) in H2O Step2 2. Electrophile Addition Allyl Bromide (1 eq) dropwise at 25°C Step1->Step2 Step3 3. SN2 Alkylation Reflux at 80°C for 4 hours Step2->Step3 Exothermic Control Step4 4. Quench & Free-Base Add NaOH (2.5 eq) at 10°C Step3->Step4 >99% Conversion Step5 5. Phase Separation Extract with Diethyl Ether Step4->Step5 pH > 12 Step6 6. Purification Fractional Distillation Step5->Step6 Isolate Free Amine

Fig 2. Experimental workflow for the synthesis of N-allylisopropylamine.

Phase 1: Reaction Setup and Electrophile Addition
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.

  • Charge the flask with 40 mL of deionized water and 17.1 mL (200 mmol) of isopropylamine[1].

  • Place the flask in a room-temperature water bath (20–25 °C).

  • Charge the addition funnel with 8.6 mL (100 mmol) of allyl bromide.

  • Add the allyl bromide dropwise over a period of 30 minutes under vigorous stirring.

    • Self-Validation Check: The mixture will initially become slightly cloudy as the hydrophobic allyl bromide is introduced, followed by a noticeable temperature spike. The drop rate must be strictly controlled to maintain the internal temperature below 35 °C to prevent the volatilization of isopropylamine (bp 32–34 °C).

Phase 2: Reflux and Conversion
  • Once the addition is complete, heat the reaction mixture to reflux (~80 °C) for exactly 4 hours[1].

    • Causality: The elevated temperature overcomes the activation energy barrier for the remaining unreacted allyl bromide, driving the

      
       reaction to >99% conversion while keeping the intermediate salts solubilized.
      
  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin. The primary amine (isopropylamine) and secondary amine (product) will show distinct

    
     values and colorimetric responses (secondary amines typically stain yellow/brown; primary amines stain pink/purple).
    
Phase 3: Quenching and Free-Basing
  • Remove the heat source and cool the reaction mixture to 10 °C using an ice-water bath[1].

  • Slowly add 10.0 g (250 mmol) of sodium hydroxide pellets directly to the stirred solution[1].

    • Causality: NaOH neutralizes the N-allylisopropylammonium bromide salt, shifting the equilibrium entirely to the free base form. The strong exotherm of NaOH dissolution requires the 10 °C cooling bath to prevent product flash-boiling.

  • Self-Validation Check: Upon complete dissolution of the NaOH, the pH of the aqueous layer will exceed 12. A distinct, less dense organic layer (the free amine product) will phase-separate and float on top of the dense aqueous brine. Stir for 1 hour to ensure complete neutralization[1].

Phase 4: Extraction and Purification
  • Transfer the biphasic mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL) to capture any dissolved product.

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes.

  • Filter off the drying agent and carefully concentrate the filtrate under reduced pressure (Note: N-allylisopropylamine is volatile; avoid high vacuum or excessive heat).

  • Purify the crude liquid via fractional distillation. Pure N-allylisopropylamine distills at approximately 110–115 °C at atmospheric pressure.

References

  • EP1140986B1 - Pseudopeptide, synthesis method, reagent and applications Source: Google Patents URL
  • Facilitated Transport Nanocomposite Membranes for CO2/H2 Separation: The Effect of Mobile Carriers Source: Industrial & Engineering Chemistry Research - ACS Publications URL

Sources

Method

Application Note: Strategic Utilization of N-Allyl-N-Isopropylamine in Organic Synthesis

This guide outlines the technical utility of N-allyl-N-isopropylamine (CAS 35000-22-7), a bifunctional secondary amine. It serves as a strategic intermediate for synthesizing thermoresponsive polymers, nitrogen heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility of N-allyl-N-isopropylamine (CAS 35000-22-7), a bifunctional secondary amine. It serves as a strategic intermediate for synthesizing thermoresponsive polymers, nitrogen heterocycles, and sterically tuned ligands.

Executive Summary & Chemical Profile

N-Allyl-N-Isopropylamine is a secondary amine characterized by two distinct steric and electronic environments: the sterically demanding isopropyl group and the reactive, pi-electron-rich allyl group . This dual functionality makes it a high-value building block in two primary sectors:

  • Polymer Chemistry: As a precursor to N,N-disubstituted acrylamides for "smart" hydrogels, where the allyl group serves as a handle for post-polymerization modification (e.g., thiol-ene "click" chemistry).

  • Medicinal Chemistry: As a scaffold for constructing nitrogen heterocycles (lactams, pyrrolidines) via Ring-Closing Metathesis (RCM) or radical cyclization.

PropertyData
CAS Number 35000-22-7
Formula C₆H₁₃N
Molecular Weight 99.18 g/mol
Boiling Point 96–97 °C (at 760 mmHg)
Density ~0.76 g/mL
pKa (Conj.[1] Acid) ~10.5 (Typical for dialkylamines)
Solubility Miscible with organic solvents (DCM, THF, Ethanol); moderately soluble in water.

Core Application: Synthesis of Functionalized "Smart" Monomers

The most direct and high-impact application of this intermediate is the synthesis of N-allyl-N-isopropylacrylamide . Unlike the standard N-isopropylacrylamide (NIPAM), which forms hydrogen bonds to exhibit Lower Critical Solution Temperature (LCST) behavior, the N-allyl derivative lacks the amide proton but introduces a reactive alkene. This allows for the creation of copolymers with tunable hydrophobicity and cross-linking potential.

Experimental Protocol: Acylation to N-Allyl-N-Isopropylacrylamide

Use this protocol to convert the amine into a polymerizable monomer.

Reagents:

  • N-Allyl-N-Isopropylamine (1.0 equiv)

  • Acryloyl Chloride (1.1 equiv)[2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add N-allyl-N-isopropylamine (10 mmol, ~0.99 g) and TEA (12 mmol, 1.67 mL) to 50 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice/salt bath to reach 0 °C. The reaction is exothermic; temperature control is critical to prevent polymerization of the acryloyl chloride.

  • Addition: Dilute acryloyl chloride (11 mmol, ~0.89 mL) in 10 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes via a pressure-equalizing addition funnel.

    • Checkpoint: Ensure the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor conversion by TLC (SiO₂, 20% EtOAc/Hexanes). The amine spot (low R_f) should disappear.

  • Workup:

    • Quench with 20 mL saturated NH₄Cl solution.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄ and filter.

  • Purification: Concentrate in vacuo. If the product is colored, pass through a short pad of silica gel eluting with 10% EtOAc/Hexanes.

    • Yield Expectation: 85–95% as a colorless oil.

Advanced Application: Heterocycle Construction via RCM

N-Allyl-N-Isopropylamine is an ideal substrate for constructing lactams using Ring-Closing Metathesis (RCM) . By acylating the amine with an unsaturated acid chloride (e.g., 4-pentenoyl chloride), a diene precursor is formed. Treatment with a Grubbs catalyst cyclizes this diene into a seven-membered lactam, a core structure in many bioactive alkaloids.

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the transformation from the amine intermediate to a cyclic lactam scaffold.

RCM_Pathway Amine N-Allyl-N-Isopropylamine (Starting Material) Acylation Acylation (4-Pentenoyl Chloride) Amine->Acylation + Base Diene Diene Intermediate (N,N-Dialkyl Amide) Acylation->Diene - HCl Catalyst Grubbs II Catalyst (RCM) Diene->Catalyst CH2Cl2, Reflux Lactam Cyclic Lactam (7-Membered Ring) Catalyst->Lactam - Ethylene

Caption: Synthesis of nitrogen heterocycles via Ring-Closing Metathesis using N-allyl-N-isopropylamine as the nitrogen source.

Safety & Handling Protocols

Hazard Class: Flammable Liquid (Category 2), Skin Corrosion/Irritation (Category 1B).

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Amines can absorb CO₂ from the air to form carbamates; seal tightly.

  • Handling: Always handle in a fume hood. The vapor is heavier than air and can travel to ignition sources.

  • Spill Response:

    • Small Spills: Absorb with vermiculite or sand. Do not use sawdust (fire hazard).

    • Neutralization: Treat the spill area with dilute acetic acid to neutralize the base before final cleanup.

  • Incompatibility: Violent reaction with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides (exothermic).

References

  • NIST Chemistry WebBook. Isopropylamine, N-allyl- Spectral Data and Properties. National Institute of Standards and Technology. Available at: [Link]

  • RSC Advances. Synthesis of poly(N-isopropylacrylamide) polymer crosslinked with functional monomers.[3] (Context for NIPAM derivative synthesis). Available at: [Link]

Sources

Application

Application Note: High-Purity Preparation of Secondary Allylic Amine Hydrobromide Salts

This Application Note provides a rigorous, field-validated guide for the synthesis and purification of secondary allylic amine hydrobromide salts. It is designed for organic chemists and process development scientists re...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the synthesis and purification of secondary allylic amine hydrobromide salts. It is designed for organic chemists and process development scientists requiring high-purity intermediates for downstream cross-coupling or bioactive molecule synthesis.

Executive Summary & Technical Rationale

Secondary allylic amines are critical pharmacophores and synthetic intermediates. However, their free-base forms are often prone to oxidation, polymerization, and handling difficulties (oils/low-melting solids). Converting these amines into Hydrobromide (HBr) salts offers three distinct advantages:

  • Enhanced Stability: Protonation of the nitrogen prevents oxidation and shelf-degradation.

  • Crystallinity: HBr salts often crystallize more readily than HCl salts for this class, facilitating non-chromatographic purification.

  • Reactivity Profile: HBr salts are preferred precursors for specific metal-catalyzed reactions where chloride ions might act as catalyst poisons or inhibitory ligands.

This guide details two distinct synthetic routes to the free amine, followed by a unified, high-yield hydrobromide salt formation protocol.

Strategic Method Selection

Select the appropriate route based on your starting materials and substrate sensitivity.

MethodSelection Start Start: Define Substrates Q1 Is the Allylic Halide available? Start->Q1 Q2 Is the Primary Amine inexpensive/volatile? Q1->Q2 Yes MethodB METHOD B: Reductive Amination (Best for complex/valuable amines) Q1->MethodB No (Have Aldehyde) MethodA METHOD A: Direct Substitution (Best for simple amines) Q2->MethodA Yes (Can use excess) Q2->MethodB No (1:1 Stoichiometry needed)

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Method A: Direct Nucleophilic Substitution (The "Excess" Strategy)

Principle: This method utilizes a significant excess of the primary amine to statistically suppress the formation of the tertiary amine (bis-allylation) byproduct.

Scope: Ideal when the primary amine is inexpensive, volatile (easy to remove), or available in bulk (e.g., methylamine, ethylamine, propylamine).

Protocol A.1: Synthesis of the Free Base
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Amine Charge: Add Primary Amine (5.0 - 10.0 equivalents) to the flask.

    • Note: If the amine is a gas/volatile liquid (e.g., methylamine), use a solution in THF or MeOH and cool to 0°C.

  • Solvent: Dilute with anhydrous THF (0.5 M relative to halide).

  • Addition: Dissolve the Allylic Bromide (1.0 equivalent) in a minimal amount of THF. Add this solution dropwise to the stirring amine solution over 60 minutes at 0°C.

    • Mechanistic Insight: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation [1].

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).

  • Work-up:

    • Concentrate in vacuo to remove solvent and excess volatile amine.

    • Resuspend residue in Diethyl Ether (

      
      ) or Dichloromethane (DCM).
      
    • Wash with saturated

      
       (aq) to neutralize any ammonium salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.[2][3]
      
    • Result: Crude Secondary Allylic Amine (Oil).

Method B: Selective Reductive Amination[4]

Principle: Condensation of an


-unsaturated aldehyde with a primary amine forms an imine, which is selectively reduced.

Scope: Required when the primary amine is valuable, non-volatile, or when "over-alkylation" is a severe issue in Method A.

Protocol B.1: Synthesis of the Free Base
  • Imine Formation:

    • In a flask, combine

      
      -unsaturated aldehyde (1.0 equiv)  and Primary Amine (1.0 equiv)  in anhydrous Methanol (MeOH) or Dichloromethane (DCM).
      
    • Add anhydrous

      
       (2.0 equiv) to scavenge water and drive equilibrium. Stir for 2–4 hours at RT.
      
    • Filter off solids (

      
      ) under 
      
      
      
      .
  • Selective Reduction:

    • Cool the filtrate to 0°C.

    • Add Sodium Borohydride (

      
      , 1.1 equiv)  portion-wise.
      
    • Critical Control: While

      
       is classic, 
      
      
      
      in MeOH at 0°C is often sufficient for imines and avoids cyanide waste, provided the temperature is controlled to prevent reduction of the conjugated alkene [2].
  • Quench & Work-up:

    • Quench with

      
       or sat.[2][3][4][5] 
      
      
      
      .
    • Extract with DCM (3x).

    • Dry (

      
      ) and concentrate.[2][3]
      

Core Protocol: Hydrobromide Salt Formation & Purification

This is the universal step for converting the crude amine (from Method A or B) into the stable salt.

Reagents:

  • Crude Secondary Allylic Amine.

  • HBr source: 48% Aqueous HBr OR 33% HBr in Acetic Acid (Preferred for moisture-sensitive compounds).

  • Solvents: Ethanol (EtOH), Diethyl Ether (

    
    ), Acetone.
    
Protocol C.1: Salt Formation
  • Dissolution: Dissolve the crude amine (1.0 g) in a minimal amount of absolute Ethanol or Isopropanol (approx. 5–10 mL).

  • Acidification:

    • Place the flask in an ice bath (0°C).

    • Add HBr (48% aq, ~1.05 equiv) dropwise with vigorous stirring.

    • Observation: The solution may warm slightly. Test pH; it should be acidic (pH < 3).

  • Precipitation (The "Crash Out"):

    • Slowly add Diethyl Ether (

      
      )  or Acetone  to the stirring solution until turbidity persists (cloud point).
      
    • Stop stirring and place the flask in a freezer (-20°C) for 12 hours.

  • Filtration:

    • Filter the resulting crystals using a Büchner funnel.

    • Wash: Wash the filter cake with cold

      
       (3x) to remove colored impurities and traces of tertiary amines.
      
  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

Workflow Visualization

SaltFormation Crude Crude Amine (Free Base) Dissolve Dissolve in EtOH/iPrOH Crude->Dissolve Acidify Add HBr (Dropwise, 0°C) Dissolve->Acidify Crystallize Add Et2O (Antisolvent) Acidify->Crystallize Induce Precip. Filter Filter & Wash (Cold Et2O) Crystallize->Filter -20°C, 12h Product Pure HBr Salt (Crystalline Solid) Filter->Product

Figure 2: Step-by-step workflow for the conversion of free base amines to hydrobromide salts.

Data & Troubleshooting

Comparative Data: Salt vs. Free Base[6]
FeatureFree Base (Secondary Allylic Amine)Hydrobromide Salt (R-NH2-R' • HBr)
Physical State Often Yellow/Orange OilWhite/Off-White Crystalline Solid
Shelf Stability Poor (Oxidizes/Polymerizes < 1 month)Excellent (> 12 months at RT)
Hygroscopicity LowModerate (Store in desiccator)
NMR Signature Broad NH peak (variable)Distinct

protons (8-10 ppm)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Product formed an oil instead of crystals upon adding

.
Re-dissolve in minimal hot EtOH. Add

more slowly. Scratch glass to induce nucleation.
Color (Brown/Red) Oxidation of free amine prior to acidification.Recrystallize the salt from EtOH/Activated Charcoal. Filter hot, then cool.
Low Yield Product is too soluble in the alcohol carrier.Concentrate the alcohol solution further before adding the antisolvent (

).
Contamination Presence of Tertiary Amine (Method A).The tertiary amine HBr salt is often more soluble in Acetone. Wash the solid filter cake thoroughly with cold Acetone.

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Ritter, T., et al. (2020).[6] "Pd-Catalyzed Oxidative Amination of Olefins." Journal of the American Chemical Society, 142(41), 17287–17293. Link

Sources

Method

Application Note: Optimized Reaction Conditions for the Synthesis of N-Allyl-N-isopropylamine via Nucleophilic Substitution

Executive Summary The synthesis of secondary allylic amines, specifically N-allyl-N-isopropylamine, is a fundamental transformation in the development of pharmaceutical intermediates and advanced functional materials. Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of secondary allylic amines, specifically N-allyl-N-isopropylamine, is a fundamental transformation in the development of pharmaceutical intermediates and advanced functional materials. Achieving high chemo- and regioselectivity during the N-allylation of isopropylamine presents a significant synthetic challenge due to the propensity for over-alkylation. This application note details the mechanistic causality behind reaction engineering choices and provides two self-validating, step-by-step protocols for the efficient nucleophilic substitution of isopropylamine with allyl halides.

Mechanistic Insights & Reaction Engineering

The direct reaction of isopropylamine with an allyl halide proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism[1]. The primary amine nitrogen performs a backside attack on the allylic carbon, displacing the halide leaving group.

The Over-Alkylation Dilemma

A ubiquitous challenge in amine alkylation is the formation of tertiary amine byproducts (e.g., N,N-diallyl-N-isopropylamine). Mechanistically, the newly formed secondary amine (N-allyl-N-isopropylamine) is more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the added allyl group. Consequently, the secondary amine competes aggressively for the remaining electrophile.

Causality of Experimental Conditions

To kinetically trap the reaction at the mono-allylated stage, three parameters must be strictly controlled:

  • Stoichiometry (Mass Action): Maintaining a massive stoichiometric excess of isopropylamine (typically ≥2:1) ensures that the electrophile statistically encounters primary amines rather than the newly formed secondary amines[2].

  • Steric Hindrance: The bulky isopropyl group provides inherent steric shielding (Taft steric parameter), which raises the activation energy for the second allylation[1]. However, sterics alone are insufficient without thermal control.

  • Thermal Control: Conducting the electrophile addition at 0–5 °C suppresses the thermal energy available to overcome the higher activation barrier of the secondary Sɴ2 attack, effectively shutting down over-alkylation.

Reaction Pathways & Kinetic Control

SN2_Optimization Reactants Reactants: Isopropylamine + Allyl Bromide SN2_Pathway Bimolecular Nucleophilic Substitution (SN2) Reactants->SN2_Pathway Base / Solvent Target Target Product: N-allyl-N-isopropylamine SN2_Pathway->Target Desired Pathway SideReaction Over-Alkylation: N,N-diallyl-N-isopropylamine Target->SideReaction Competing SN2 Control1 Excess Amine (>2.0 eq) Mass Action Control Control1->SN2_Pathway Favors Target Control2 Temp Control (0°C) Kinetic Suppression Control2->SideReaction Suppresses Byproduct

Fig 1: Kinetic and stoichiometric control of SN2 pathways to prevent over-alkylation.

Self-Validating Experimental Protocols

Protocol A: Aqueous Biphasic Sɴ2 Synthesis (High Throughput)

This protocol utilizes water as an environmentally benign solvent that acts as an excellent heat sink for the highly exothermic Sɴ2 reaction[2].

  • Reagents: Isopropylamine (200 mmol), Allyl bromide (100 mmol), Deionized (DI) Water (40 mL).

  • Step-by-Step Procedure:

    • Preparation: Charge a 250 mL round-bottom flask with isopropylamine and DI water. Stir vigorously (≥500 rpm) and cool the mixture to 0–5 °C using an ice-water bath.

      • Validation Checkpoint: Ensure the internal thermometer reads ≤ 5 °C before proceeding.

    • Electrophile Addition: Transfer allyl bromide to a pressure-equalizing addition funnel. Add dropwise over 45 minutes.

      • Causality: Slow addition prevents localized depletion of the primary amine, maintaining the critical >2:1 ratio at the reaction interface.

    • Propagation: Remove the ice bath and allow the solution to warm to ambient temperature (20–25 °C). Stir for 4 hours.

      • Validation Checkpoint: Monitor reaction progress via TLC (Silica, 9:1 Hexane:EtOAc, Ninhydrin stain). The allyl bromide spot should completely disappear.

    • Workup: Add 2M NaOH (20 mL) to the aqueous layer to ensure the secondary amine hydrobromide salt is fully deprotonated to its free base form. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Note: The product is volatile; do not exceed 30 °C during evaporation). Purify via fractional distillation.

Protocol B: Anhydrous Alkylation with Acid Scavenger (High Purity)

For substrates sensitive to aqueous hydrolysis, an anhydrous polar aprotic solvent system is preferred.

  • Reagents: Isopropylamine (150 mmol), Allyl bromide (100 mmol), K₂CO₃ (150 mmol, finely powdered), Acetonitrile (50 mL).

  • Step-by-Step Procedure:

    • Preparation: Suspend K₂CO₃ in acetonitrile in a 250 mL flask. Add isopropylamine and cool to 0 °C.

    • Addition: Add allyl bromide dropwise over 30 minutes.

    • Propagation: Stir at room temperature for 12 hours.

      • Causality: K₂CO₃ acts as an insoluble, non-nucleophilic acid scavenger. It neutralizes the generated HBr, preventing the protonation (and subsequent deactivation) of the isopropylamine nucleophile.

    • Workup: Filter the heterogeneous mixture through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃).

      • Validation Checkpoint: The resulting filtrate must be optically clear.

    • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting residue via vacuum distillation.

Quantitative Data & Parameter Optimization

The following table summarizes the operational parameters and comparative outcomes of the standard Sɴ2 protocols against an advanced transition-metal catalyzed "Borrowing Hydrogen" methodology[1].

ParameterProtocol A: Aqueous BiphasicProtocol B: Anhydrous Polar AproticAdvanced: Catalytic Borrowing Hydrogen
Solvent WaterAcetonitrileToluene / Neat
Amine:Electrophile Ratio 2:11.5:11:1
Base / Scavenger Excess IsopropylamineK₂CO₃ (1.5 equiv)None (Catalyst mediated)
Temperature Profile 0 °C → 25 °C0 °C → 25 °C100 °C (Reflux)
Typical Yield (Mono-alkylated) 75 - 85%80 - 90%>90%
Over-alkylation Risk ModerateLow-ModerateNegligible (Imine intermediate)
Primary Advantage Scalable, environmentally benign solventHigh purity, lower amine excess requiredPerfect atom economy, zero over-alkylation

Troubleshooting Guidelines

  • High levels of tertiary amine byproduct: Caused by localized heating or rapid addition of the electrophile. Solution: Increase the stirring rate to >500 rpm, slow the addition rate of allyl bromide, and strictly maintain the internal temperature below 5 °C during the addition phase[2].

  • Incomplete conversion of allyl bromide: In aqueous systems, this may indicate competitive hydrolysis of allyl bromide to allyl alcohol. Solution: Switch to the anhydrous Protocol B (Acetonitrile/K₂CO₃) to eliminate water from the system.

References

  • EP1140986B1 - Pseudopeptide, synthesis method, reagent and applications Source: Google Patents URL
  • (Prop-2-en-1-yl)(propan-2-yl)
  • SIMPLE AND EFFICIENT ENANTIOSELECTIVE SYNTHESIS OF (S)

Sources

Application

Handling hygroscopic amine hydrobromide salts in the laboratory

Application Note: Handling, Purification, and Analysis of Hygroscopic Amine Hydrobromide Salts Abstract Amine hydrobromide salts ( ) are critical intermediates in pharmaceutical synthesis, often utilized for their crysta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Purification, and Analysis of Hygroscopic Amine Hydrobromide Salts

Abstract

Amine hydrobromide salts (


) are critical intermediates in pharmaceutical synthesis, often utilized for their crystallographic properties or generated during deprotection steps (e.g., Boc or Cbz removal). However, their tendency toward deliquescence —absorbing atmospheric moisture until they dissolve in it—poses severe risks to stoichiometric accuracy, yield calculations, and downstream reaction fidelity. This guide provides a definitive, field-proven protocol for the storage, handling, drying, and analysis of these sensitive materials, moving beyond standard techniques to address the specific physicochemical challenges of the bromide anion.

The Physicochemical Challenge: Why Hydrobromides?

To handle these salts effectively, one must understand the driving force behind their instability.

  • Lattice vs. Hydration Energy: The hygroscopicity of amine salts is a thermodynamic battle between the crystal lattice energy and the hydration enthalpy of the ions. The bromide ion (

    
    ) has a larger ionic radius (
    
    
    
    ) compared to chloride (
    
    
    ). This diffuse charge density often results in a lower lattice energy for amine hydrobromides compared to their hydrochloride counterparts.
  • The Deliquescence Mechanism: When the lattice energy is insufficiently high, the energetic gain from forming hydrogen bonds with atmospheric water molecules (

    
     and 
    
    
    
    ) exceeds the energy required to disrupt the crystal surface. This leads to rapid water uptake, formation of a hydrate, and eventually a solution (deliquescence).
  • Consequences:

    • Stoichiometric Drift: A "10 mg" sample may actually contain 2 mg of water, leading to a 20% error in molar equivalents.

    • Hydrolysis: While less common than with esters, certain imines or sensitive functionalities can hydrolyze in the resulting acidic aqueous film.

Storage and Handling Protocols

Environmental Control

The "Gold Standard" is an inert atmosphere glovebox, but effective handling is possible with rigorous benchtop techniques.

EnvironmentSuitabilityProtocol Notes
Glovebox (

/Ar)
Ideal Maintain

ppm

. Use anti-static gun (ionizer) as dry salts are prone to static cling.
Desiccator Standard Do NOT use Silica Gel. It is insufficient for deliquescent salts. Use

(Phosphorus Pentoxide) or KOH pellets. KOH is preferred if the amine is volatile or to neutralize trace acid vapors.
Schlenk Line Transfer Use for drying and solvent removal. Never open flasks to air; use counter-flow inert gas.
The "Difference Weighing" Protocol

Never weigh hygroscopic salts on an open balance pan. The mass will increase visibly as you watch.

  • Preparation: Dry a glass weighing boat or vial in an oven (

    
    ) and cool in a desiccator.
    
  • Taring: Place the closed vessel containing the bulk salt on the balance. Tare (zero) the balance.

  • Transfer: Remove the vessel, open it quickly, transfer an estimated amount to the reaction flask, and close the vessel immediately.

  • Measurement: Place the closed source vessel back on the balance. The negative reading represents the exact mass transferred.

    • Why? This eliminates error caused by the salt absorbing water during the weighing process on the balance pan.

Drying and Purification Workflows

If your salt has already absorbed moisture (clumping, sticky texture), use the following decision tree to select the correct drying method.

DryingWorkflow Start Wet Amine HBr Salt CheckStability Is compound thermally stable (>60°C)? Start->CheckStability Stable Yes CheckStability->Stable Unstable No CheckStability->Unstable VacOven Protocol A: Vacuum Oven Drying (P2O5 Desiccant) Stable->VacOven Azeotrope Protocol B: Azeotropic Distillation (Toluene/Ethanol) Unstable->Azeotrope QC QC: Water Content (KF or qNMR) VacOven->QC Azeotrope->QC Decision Pass Criteria? QC->Decision Use Proceed to Reaction Decision->Use Yes (<0.5%) Redry Repeat / Recrystallize Decision->Redry No

Figure 1: Decision matrix for drying hygroscopic amine salts based on thermal stability.

Protocol A: Vacuum Oven Drying (The Standard)
  • Equipment: Vacuum oven, vacuum pump (

    
     mbar), desiccant tray.
    
  • Desiccant: Place a tray of fresh

    
     or 
    
    
    
    pellets in the bottom of the oven.
  • Procedure:

    • Place salt in a wide-mouth vial, covered with aluminum foil poked with pinholes (prevents dust but allows vapor escape).

    • Heat to

      
       under full vacuum for 12--24 hours.
      
    • Critical Step: Vent the oven with dry nitrogen or argon, NOT ambient air. Rapidly transfer to a desiccator.

Protocol B: Azeotropic Drying (For Heat-Sensitive Salts)

This method uses the formation of a low-boiling azeotrope to "carry" water out of the solid at lower temperatures.

  • Solvents: Toluene (forms azeotrope with water at

    
    , but effectively removes water under vacuum at much lower temps) or Ethanol/Benzene (historical, now Toluene/Ethanol is preferred).
    
  • Procedure:

    • Dissolve or suspend the wet salt in anhydrous Ethanol (to ensure solubility/breaking of clumps).

    • Add Toluene (ratio approx 3:1 Toluene:Ethanol).

    • Rotary evaporate. The water/ethanol/toluene azeotrope removes moisture.

    • Repeat 2-3 times.

    • Final dry on a high-vacuum manifold (Schlenk line) to remove solvent traces.

Analytical Quality Control

Validating the dryness of your salt is non-negotiable. Standard melting points are unreliable for hygroscopic salts as they absorb water during the test, lowering the MP.

Method A: Buffered Karl Fischer (KF) Titration

Standard KF reagents can fail with amines. Amines are basic and can shift the pH of the KF reagent


, causing a side reaction (the "Bunsen reaction" equilibrium shifts) that consumes iodine even in the absence of water, leading to false high  water readings.[1]
  • Modification: Use a Buffered Solvent containing salicylic acid or benzoic acid to neutralize the amine and maintain pH 5–7.

  • Protocol:

    • Pre-titrate the solvent (Methanol + Buffer) to dryness.

    • Inject a known mass of the amine salt (dissolved in dry methanol or added as solid).

    • Titrate to the endpoint.[1][2]

Method B: Quantitative NMR (qNMR)

An excellent alternative that determines both purity and water content simultaneously.

  • Internal Standard: Maleic acid or Dimethyl sulfone (non-hygroscopic, distinct signals).

  • Solvent: Anhydrous DMSO-

    
     (taken from a fresh ampule).
    
  • Procedure:

    • Weigh

      
       mg of sample and 
      
      
      
      mg of internal standard into the same vial. Record masses to 0.01 mg precision.
    • Dissolve in DMSO-

      
       and transfer to NMR tube.
      
    • Acquire

      
       NMR with a long relaxation delay (
      
      
      
      ) to ensure full integration accuracy.
    • Calculate water content by integrating the

      
       peak (usually 
      
      
      
      ppm in DMSO, but variable) relative to the standard. Note: Exchangeable protons (
      
      
      ) may broaden the water peak.

Summary of Key Specifications

ParameterSpecification / Recommendation
Drying Agent

(Phosphorus Pentoxide) - Aggressive, Acidic.KOH (Potassium Hydroxide) - Basic, good for amines.
Solvent for Azeotrope Toluene / Ethanol (Preferred); 2-MeTHF.
Water Limit (Reaction) Strict Organometallics:

.Standard Synthesis:

.
Weighing Method Difference Weighing (Closed Vessel).
Reaction Vessel Flame-dried glassware, Argon/Nitrogen atmosphere.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive source for drying specific chemical classes).

  • Sigma-Aldrich Technical Bulletin. (2023). Water Determination by Karl Fischer Titration. (Details buffering requirements for amines).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Industrial perspective on handling hygroscopic solids).

Sources

Method

Application Note: Solvent Selection and Recrystallization Protocols for N-allyl-N-isopropylamine Hydrobromide

Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Compound: N-allyl-N-isopropylamine hydrobromide (CAS: 35000-22-7) Molecular Weight: 180.09 g/mol Executive Summary & Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Compound: N-allyl-N-isopropylamine hydrobromide (CAS: 35000-22-7) Molecular Weight: 180.09 g/mol

Executive Summary & Physicochemical Profiling

The purification of secondary aliphatic amine hydrohalides, such as N-allyl-N-isopropylamine hydrobromide, presents a unique thermodynamic challenge. As an ionic salt, the compound features a highly polar, tightly bound crystal lattice driven by strong electrostatic interactions and hydrogen bonding between the protonated amine (


) and the bromide anion (

) .

While these salts are highly soluble in water and low-molecular-weight protic solvents (e.g., methanol), their solubility curves in these media are often too flat to allow for efficient thermal recrystallization. Conversely, they are completely insoluble in non-polar organic solvents. To achieve high-purity crystalline recovery without inducing liquid-liquid phase separation ("oiling out"), a precise thermodynamic balance must be struck. This guide establishes the causality behind solvent selection and provides self-validating protocols for both binary (anti-solvent) and single-solvent crystallization workflows.

Thermodynamic Basis for Solvent Selection

The selection of a recrystallization solvent system for amine hydrobromides relies on manipulating the metastable zone width (MZW).

  • Primary Solvents (The Solubilizers): Protic solvents disrupt the ionic lattice via ion-dipole interactions. Methanol is often too effective, leading to massive yield losses upon cooling. Isopropanol (IPA) is the superior choice; its bulkier aliphatic chain reduces the solvation power at lower temperatures, providing the steep temperature-dependent solubility curve required for high-yield crystallization.

  • Anti-Solvents (The Precipitants): A miscible, non-polar solvent is used to lower the dielectric constant of the bulk medium, forcing the ionic salt out of solution . Diethyl ether or ethyl acetate are ideal because they are fully miscible with IPA but cannot solvate the bromide ion.

  • Aprotic Alternatives: Acetonitrile (MeCN) acts as an excellent single-solvent system for many hydrohalides. Its moderate dielectric constant allows dissolution near its boiling point (82°C) but practically zero solubility at 4°C, avoiding the need for a binary mixture .

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data used to design the crystallization systems.

SolventRoleBoiling Point (°C)Dielectric Constant (ε)API Solubility ProfileSuitability / Causality
Methanol Primary64.733.0Very High (Cold/Hot)Poor. Solubility curve is too flat; results in severe yield loss.
Isopropanol Primary82.518.3Low (Cold) / High (Hot)Optimal. Steep thermal solubility curve prevents over-solvation.
Acetonitrile Primary82.037.5V. Low (Cold) / Mod (Hot)Excellent. High thermal gradient recovery; yields highly pure crystals.
Diethyl Ether Anti-Solvent34.64.3InsolubleOptimal. Rapidly drops bulk polarity; highly volatile for easy drying.
Ethyl Acetate Anti-Solvent77.16.0InsolubleGood alternative to ether; higher boiling point allows safer handling.

Mechanistic Workflow

The logic of anti-solvent crystallization is mapped below. The process relies on reaching the limit of the metastable zone via anti-solvent titration, followed by controlled cooling to favor crystal growth over rapid, impure nucleation.

Workflow N1 Crude N-allyl-N-isopropylamine HBr N2 Dissolution in Primary Protic Solvent (Endothermic, T > 60°C) N1->N2 N3 Hot Filtration (Particulate Removal) N2->N3 N4 Anti-Solvent Titration (Induce Metastable Zone) N3->N4 N5 Controlled Cooling Profile (Nucleation & Crystal Growth) N4->N5 N6 Vacuum Filtration & Wash (Isolation of Pure API) N5->N6

Figure 1: Mechanistic workflow for anti-solvent recrystallization of amine hydrobromide salts.

Detailed Experimental Protocols

Protocol A: Binary Anti-Solvent Crystallization (Isopropanol / Diethyl Ether)

This is the gold-standard self-validating system for highly soluble secondary amine hydrobromides.

Step-by-Step Methodology:

  • Suspension: Place 10.0 g of crude N-allyl-N-isopropylamine HBr in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Dissolution: Add 30 mL of Isopropanol (IPA). Heat the suspension to a gentle reflux (~82°C) using an oil bath. If the solid does not completely dissolve, add IPA in 2 mL increments until complete dissolution is achieved. Causality: Minimizing primary solvent volume ensures the solution is saturated at the boiling point.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed coarse glass frit to remove insoluble impurities (e.g., dust, polymerized byproducts).

  • Anti-Solvent Titration (The Validation Step): While maintaining the filtrate at ~60°C, begin adding Diethyl Ether dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed.

    • Self-Validation: This turbidity confirms the system has exactly reached the boundary of the metastable zone.

  • Zone Correction: Add 1-2 drops of hot IPA just until the solution turns clear again. This pulls the system slightly back into the undersaturated zone, preventing premature "crash out" which traps impurities.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20°C) over 2 hours, then transfer to a 4°C refrigerator for 4 hours. Causality: Slow cooling promotes the growth of large, pure macroscopic crystals rather than fine, impurity-trapping powders.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold Diethyl Ether to displace any residual mother liquor without dissolving the product. Dry under high vacuum at 40°C to constant weight.

Protocol B: Single-Solvent Thermal Gradient (Acetonitrile)

Recommended if the crude material is prone to "oiling out" in binary systems.

Step-by-Step Methodology:

  • Suspension: Add 10.0 g of crude N-allyl-N-isopropylamine HBr to 50 mL of anhydrous Acetonitrile (MeCN).

  • Thermal Saturation: Heat to 80°C under reflux. MeCN acts as a polar aprotic solvent at high temperatures, effectively solvating the HBr salt. Add MeCN in 5 mL increments until dissolution is complete.

  • Cooling Profile: Perform a hot filtration, then program the cooling bath to decrease the temperature at a rate of 10°C per hour down to 0°C.

  • Isolation: Filter the resulting crystalline mass and wash with minimal ice-cold MeCN.

Troubleshooting & Self-Validating Systems

To ensure the trustworthiness of the process, monitor the system for the following physical phenomena:

  • Failure Mode - "Oiling Out" (Liquid-Liquid Phase Separation): If the product separates as a dense syrup rather than crystals, the melting point of the solvated API is lower than the temperature of supersaturation.

    • Correction: Re-heat the mixture until homogeneous. Add more primary solvent (IPA) to dilute the system, then cool it to a lower temperature before adding the anti-solvent. Alternatively, introduce a seed crystal at the metastable boundary to bypass the energy barrier for nucleation.

  • Failure Mode - No Crystallization at 4°C: The system is under-saturated.

    • Correction: Evaporate 20-30% of the solvent mass under reduced pressure and repeat the cooling cycle.

References

  • International Journal of Chemical Engineering and Applications. "Antisolvent Crystallization of Poorly Water Soluble Drugs." IJCEA, Vol. 6. Available at:[Link]

  • European Patent Office. "Crystallization of hydrohalides of pharmaceutical compounds." EP 2436381 A1.
Application

Application Note: N-Allyl-N-isopropylamine Hydrobromide in Pharmaceutical Building Blocks

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Profiling N-allyl-N-isopropylamine is a highly versatile secondary amine featuring a terminal olefin, making it a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profiling

N-allyl-N-isopropylamine is a highly versatile secondary amine featuring a terminal olefin, making it a privileged bifunctional building block in modern organic synthesis. While the free base (CAS: 35000-22-7) can be synthesized via a highly atom-economical "borrowing hydrogen" N-alkylation of isopropylamine with allyl alcohol[1], it suffers from high volatility (Boiling Point: 96–97 °C)[2] and susceptibility to atmospheric oxidation.

For pharmaceutical manufacturing and bench-scale drug discovery, the hydrobromide salt, N-allyl-N-isopropylamine hydrobromide (CAS: 99726-37-1) , is the preferred reagent[3]. The HBr salt is a bench-stable, non-volatile solid that allows for precise stoichiometric control without the need for a glovebox or specialized handling, ensuring high reproducibility in library generation.

This application note details the utilization of this building block in the synthesis of complex nitrogen-containing heterocycles, specifically focusing on its conversion into N-alkyl-N-allyl amides and subsequent Ring-Closing Metathesis (RCM) to yield pyrrolidinone pharmacophores.

Application 1: Synthesis of N-Alkyl-N-Allyl Amides via Acylation

The secondary amine moiety of N-allyl-N-isopropylamine is sterically hindered by the isopropyl group but remains highly nucleophilic once liberated from its hydrobromide salt. In situ free-basing with N,N-Diisopropylethylamine (DIPEA) is employed to prevent premature degradation.

Causality & Logic: DIPEA is specifically chosen over triethylamine (Et3N) because its own steric bulk prevents it from competing with the liberated secondary amine for the electrophile (e.g., acryloyl chloride). Quenching the reaction with saturated aqueous NH₄Cl is critical; it neutralizes excess base and hydrolyzes unreacted acyl chloride without risking the base-catalyzed hydrolysis of the newly formed amide bond.

Workflow Step1 Weighing Handle HBr salt Step2 Neutralization DCM + DIPEA Step1->Step2 Step3 Electrophile Addition Dropwise at 0 °C Step2->Step3 Step4 Aqueous Workup NH4Cl Quench Step3->Step4 Step5 Purification Silica Gel Column Step4->Step5

Step-by-step experimental workflow for the in situ free-basing and amidation protocol.

Protocol 1: In Situ Free-Basing and Amidation

Objective: Synthesize N-allyl-N-isopropylacrylamide (Diene Intermediate).

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-allyl-N-isopropylamine hydrobromide (1.00 g, 5.55 mmol).

  • Solubilization & Neutralization: Suspend the salt in anhydrous Dichloromethane (DCM, 20 mL). Add DIPEA (2.42 mL, 13.8 mmol, 2.5 eq.). Stir at room temperature for 15 minutes until a homogeneous solution is achieved, indicating complete free-basing.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve acryloyl chloride (0.50 mL, 6.10 mmol, 1.1 eq.) in 5 mL of anhydrous DCM and add dropwise over 10 minutes to manage the exothermic amide bond formation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the diene product will stain readily with KMnO₄.

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 5-20% EtOAc in Hexanes) to yield the diene intermediate.

Table 1: Optimization of Amidation Conditions
Base (Eq.)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Et3N (2.5)DCM0 to RT468Competitive acylation of Et3N observed.
DIPEA (2.5) DCM 0 to RT 2 92 Clean conversion; steric hindrance of DIPEA prevents side reactions.
K2CO3 (3.0)DMFRT1245Poor initial solubility of the HBr salt; sluggish reaction kinetics.

Application 2: Ring-Closing Metathesis (RCM) for Lactam Generation

The resulting N-allyl-N-isopropylacrylamide is an ideal diene precursor for ruthenium-catalyzed Ring-Closing Metathesis (RCM)[4]. This transformation yields 1-isopropyl-1,5-dihydro-2H-pyrrol-2-one, a highly functionalized unsaturated γ-lactam. This core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of racetam-type nootropics and E3 ligase ligands for Targeted Protein Degradation (PROTACs).

Causality & Logic: Grubbs 2nd Generation (Grubbs II) catalyst is strictly required for this transformation over the 1st Generation variant. The amide carbonyl oxygen can coordinate to the ruthenium center, which often stalls less active catalysts. The N-heterocyclic carbene (NHC) ligand on Grubbs II provides the necessary electron density and stability to overcome this chelation and drive the ethylene extrusion[4]. Furthermore, the reaction must be run at high dilution (~0.1 M) to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

ChemicalPathway A N-allyl-N-isopropylamine HBr (CAS: 99726-37-1) B Free Base Formation (DIPEA, DCM, 0°C) A->B Deprotonation C Acylation (Acryloyl Chloride) B->C Nucleophilic Attack D N-allyl-N-isopropylacrylamide (Diene Intermediate) C->D Amide Bond Formation E Ring-Closing Metathesis (Grubbs II, Toluene, 80°C) D->E Olefin Coordination F 1-isopropyl-1,5-dihydro-2H-pyrrol-2-one (Target Lactam) E->F Ethylene Extrusion

Mechanistic pathway from N-allyl-N-isopropylamine HBr to a pyrrolidinone pharmacophore via RCM.

Protocol 2: Ruthenium-Catalyzed RCM

Objective: Synthesize 1-isopropyl-1,5-dihydro-2H-pyrrol-2-one.

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-allyl-N-isopropylacrylamide (500 mg, 3.26 mmol) in anhydrous, degassed Toluene (32 mL, ~0.1 M concentration).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (138 mg, 0.16 mmol, 5 mol%). The solution will turn a characteristic deep red/brown.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. The elevated temperature facilitates the dissociation of the phosphine ligand from the pre-catalyst, initiating the catalytic cycle.

  • Quench: Cool the reaction to room temperature. Add ethyl vinyl ether (1.5 mL, ~50 eq. relative to catalyst) and stir for 30 minutes. Self-Validating Step: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, catalytically inactive Fischer carbene, decisively preventing double-bond isomerization during subsequent workup.

  • Purification: Concentrate the mixture in vacuo. Purify the dark residue directly via flash chromatography (silica gel, 20-50% EtOAc in Hexanes) to isolate the pure lactam.

Table 2: RCM Catalyst and Condition Screening
Catalyst (mol%)SolventConcentration (M)Temp (°C)Conversion (%)
Grubbs I (5%)DCM0.140< 20%
Grubbs II (1%)DCM0.14065%
Grubbs II (5%) Toluene 0.1 80 > 98%
Grubbs II (5%)Toluene0.58070% (Oligomers formed)

References

Sources

Method

Application Note: High-Purity Conversion of N-Allyl-N-isopropylamine to Hydrobromide Salt

The following Application Note and Protocol is designed for research scientists and drug development professionals. It prioritizes high-purity synthesis, minimizing side reactions common to allyl-functionalized amines.

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It prioritizes high-purity synthesis, minimizing side reactions common to allyl-functionalized amines.

Abstract & Scope

This guide details the procedure for converting N-allyl-N-isopropylamine (free base) to its hydrobromide (HBr) salt. While salt formation is a standard acid-base reaction, the presence of the allyl group (


) introduces a critical chemoselectivity challenge: preventing the hydrobromination of the alkene. This protocol utilizes kinetically controlled conditions to favor N-protonation over C-protonation/addition, ensuring the integrity of the unsaturation. Two methods are provided: a preferred anhydrous precipitation method and an alternative aqueous azeotropic method.

Scientific Background & Critical Chemistry

The Chemoselectivity Challenge

The reaction of HBr with an allylamine involves two competing pathways:

  • Amine Protonation (Desired): An instantaneous, diffusion-controlled acid-base reaction (

    
    ) forming the ammonium salt.
    
  • Hydrobromination (Undesired): The electrophilic addition of HBr across the double bond (

    
    ).
    


Under standard conditions, the ammonium group (


) exerts a strong electron-withdrawing inductive effect (-I), which deactivates the adjacent alkene towards electrophilic attack. However, excess HBr , high temperatures , or radical initiators  (light, peroxides) can promote the addition of HBr to the double bond, leading to impurities such as N-(2-bromopropyl)-N-isopropylamine (Markovnikov) or N-(3-bromopropyl)-N-isopropylamine (Anti-Markovnikov).
Pathway Visualization

The following diagram illustrates the reaction pathways and critical control points.

ReactionPathways Start N-Allyl-N-isopropylamine (Free Base) Intermediate Transition State (Kinetic Control) Start->Intermediate Mixing HBr HBr Source (Stoichiometric) Product TARGET: N-Allyl-N-isopropylamine HBr (Ammonium Salt) Intermediate->Product Fast (0°C, No Excess Acid) SideProduct1 IMPURITY A: Markovnikov Addition (2-bromopropyl) Intermediate->SideProduct1 Slow (Excess HBr, Heat) SideProduct2 IMPURITY B: Anti-Markovnikov (Radical Mechanism) Intermediate->SideProduct2 Radical (Light, Peroxides)

Figure 1: Reaction pathways showing the kinetic preference for salt formation over alkene addition.

Materials & Equipment

ReagentGradeRoleNotes
N-Allyl-N-isopropylamine >97%SubstrateMW: 99.18 g/mol . BP: 96-97°C.
HBr in Acetic Acid 33% w/wAcid SourcePreferred for Method A. Anhydrous.
Hydrobromic Acid 48% aq.[1]Acid SourceFor Method B. Corrosive.
Diethyl Ether AnhydrousSolventAnti-solvent for precipitation.
Isopropanol (IPA) HPLCSolventRecrystallization medium.
Toluene ACSAzeotropeFor water removal (Method B).

Equipment:

  • 3-neck round-bottom flask (flame-dried for Method A).

  • Addition funnel with pressure-equalizing arm.

  • Inert gas line (Nitrogen or Argon).

  • Rotary evaporator with vacuum trap.

  • Vacuum drying oven.[2]

Experimental Protocols

Method A: Anhydrous Precipitation (Preferred)

Best for high purity and preventing side reactions.

Step 1: Preparation

  • Equip a 250 mL 3-neck flask with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Charge the flask with 10.0 g (101 mmol) of N-allyl-N-isopropylamine.

  • Dissolve in 100 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE).

  • Cool the solution to 0–5°C using an ice/water bath. Shield from direct light to inhibit radical formation.

Step 2: Acid Addition

  • Calculate the required volume of 33% HBr/AcOH. (Target: 1.0 equivalent).

    • Calculation: 101 mmol HBr ≈ 8.18 g HBr. At 33% w/w (density ~1.26 g/mL), Vol ≈ 19.7 mL.

  • Add the HBr solution dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately.

    • Control: Maintain internal temperature <10°C.

Step 3: Isolation

  • Stir at 0°C for an additional 30 minutes.

  • Filter the solid rapidly under a blanket of nitrogen (the salt may be hygroscopic).

  • Wash the filter cake with 2 x 20 mL cold anhydrous ether to remove acetic acid traces.

Step 4: Drying

  • Dry in a vacuum oven at 40°C for 6 hours.

  • Yield Expectation: 85–95%.

Method B: Aqueous Azeotropic Distillation

Use when anhydrous HBr is unavailable.

  • Dissolve 10.0 g (101 mmol) of amine in 50 mL Toluene .

  • Cool to 0°C.

  • Add 17.1 g (approx. 11.5 mL) of 48% aqueous HBr (101 mmol) dropwise.

  • Allow to warm to room temperature. A biphasic mixture or heavy oil may form.

  • Connect a Dean-Stark trap or use a rotary evaporator to remove water/toluene azeotropically.

    • Note: Keep bath temperature <50°C to minimize hydrobromination risk.

  • Redissolve the resulting residue in a minimum amount of hot Isopropanol (IPA) and add diethyl ether until turbid to induce crystallization.

Characterization & Quality Control

Since specific physical data for this salt is sparse in literature, the following validation parameters are required.

Proton NMR ( H-NMR)

Run in


 or 

.
  • Check 1 (Salt Formation): Look for the downfield shift of the protons adjacent to the nitrogen (N-CH) compared to the free base.

  • Check 2 (Allyl Integrity): Confirm the presence of the alkene signals.

    • 
       5.8–6.0 ppm (1H, multiplet, 
      
      
      
      )
    • 
       5.1–5.3 ppm (2H, multiplet, 
      
      
      
      )
    • Failure Mode: If these signals are diminished or new multiplets appear at 1.7–3.5 ppm, hydrobromination has occurred.

Melting Point

Determine experimentally.

  • Expected Range: Secondary amine HBr salts typically melt between 120°C and 180°C. Sharp melting point (<2°C range) indicates high purity.

Elemental Analysis

Calculate theoretical values for


:
  • C: ~37.13%

  • H: ~7.27%

  • N: ~7.22%

  • Br: ~41.17%

Troubleshooting Guide

Troubleshooting Problem Issue Encountered Oiling Product Oils Out Instead of Crystallizing Problem->Oiling Color Product is Yellow/Brown Problem->Color Impurity NMR shows loss of Allyl peaks Problem->Impurity Sol1 Use Seed Crystal or Scratch Glass Oiling->Sol1 Sol2 Switch Solvent: Try IPA/Ether or Acetone Oiling->Sol2 Sol3 Recrystallize with Activated Charcoal Color->Sol3 Sol4 CRITICAL FAILURE: Hydrobromination occurred. Repeat at lower temp. Impurity->Sol4

Figure 2: Troubleshooting decision tree for common synthesis issues.

Specific Issue: Hygroscopicity If the salt turns into a goo upon filtration, it is likely hygroscopic.

  • Fix: Perform all transfers in a glovebox or under positive nitrogen pressure. Store in a desiccator over

    
    .
    

References

  • Chemical Properties : National Institute of Standards and Technology (NIST). Isopropylamine, n-allyl-.[3][4][5][6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • General Amine Salt Synthesis: Organic Syntheses, Coll. Vol. 1, p. 25 (1941); Vol. 1, p. 23 (1921). Preparation of Amine Hydrohalides.
  • Allyl Group Reactivity: Jones, R. A. Quaternary Ammonium Salts. Academic Press, 2000. (Discusses stability of allyl ammonium salts).

Sources

Application

Application Note: Storage, Shelf-Life, and Handling Protocols for N-Allyl-N-isopropylamine Hydrobromide

Introduction N-Allyl-N-isopropylamine hydrobromide (Molecular Formula: C6H14BrN; MW: 180.09 g/mol ) is a critical secondary amine salt utilized extensively as an organic building block in proteomics research, active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Allyl-N-isopropylamine hydrobromide (Molecular Formula: C6H14BrN; MW: 180.09 g/mol ) is a critical secondary amine salt utilized extensively as an organic building block in proteomics research, active pharmaceutical ingredient (API) synthesis, and ligand design. While the hydrobromide (HBr) salt form significantly enhances the compound's solid-state stability compared to its volatile free-base counterpart (CAS: 35000-22-7)[1], it introduces specific handling challenges. This application note details the physicochemical vulnerabilities of the reagent and establishes validated protocols for its storage, shelf-life management, and experimental preparation.

Physicochemical Vulnerabilities and Degradation Mechanisms

To establish effective storage protocols, it is essential to understand the causality behind the reagent's degradation. The molecule possesses two primary structural liabilities:

  • The Hydrobromide Salt Moiety (Hygroscopicity): 2[2]. The bromide ion readily forms hydrogen bonds with atmospheric water vapor. Prolonged exposure to ambient humidity leads to moisture adsorption, deliquescence, and eventual clumping of the powder. In aqueous microenvironments, the salt can partially dissociate, altering the local pH and accelerating hydrolytic degradation pathways[3]. Furthermore, 4[4].

  • The Allyl Group (Autoxidation and Polymerization): The carbon-hydrogen bonds at the allylic position are exceptionally weak due to the resonance stabilization of the resulting allyl radical. Exposure to ultraviolet (UV) light, transition metal impurities, or atmospheric oxygen can initiate radical-chain autoxidation. This leads to the formation of allylic hydroperoxides, cross-linking (polymerization), and a characteristic yellowing of the powder—often exacerbated by the oxidation of trace bromide ions to free bromine.

Degradation A N-Allyl-N-isopropylamine Hydrobromide B Moisture (Hygroscopicity) A->B Exposure C Light / O2 (Oxidation) A->C Exposure D Thermal Stress A->D Exposure E Deliquescence & Salt Dissociation B->E Hydrolysis F Allyl Radical Formation & Polymerization C->F Radical Chain G Color Change (Free Bromine) C->G Degradation D->F Activation

Figure 1: Environmental stressors and corresponding degradation pathways of the hydrobromide salt.

Shelf-Life and Storage Directives

Based on the degradation mechanisms, strict environmental controls are required..

Table 1: Storage Conditions and Shelf-Life Matrix
Storage TierTemperatureAtmosphereContainer SpecificationsExpected Shelf-Life
Long-Term Stock -20°CInert (Argon/N2)Amber glass, PTFE-lined cap, Parafilm seal> 24 Months
Active Working Aliquots 2°C to 8°CInert (Argon/N2)Amber glass, stored in a desiccator cabinet6 - 12 Months
Aqueous Solutions 4°CN/AClear/Amber glass< 1 Week (Prepare fresh)

Experimental Protocols: Handling and Validation

Protocol A: Inert Aliquoting and Stock Preparation

Causality: Repeated opening of a cold bulk container introduces condensation. Aliquoting prevents repeated freeze-thaw and moisture-exposure cycles on the primary stock[3].

  • Thermal Equilibration: Remove the bulk reagent container from the -20°C freezer. Crucial Step: Allow the sealed container to equilibrate to room temperature (approximately 30-60 minutes) before opening. This prevents atmospheric moisture from condensing directly onto the cold powder.

  • Inert Environment Transfer: Move the container to a glove box or a localized nitrogen/argon purged environment.

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials to protect the allyl moiety from UV-induced radical formation.

  • Purging and Sealing: Flush the headspace of each vial with a gentle stream of Argon (which is heavier than N2 and provides a superior protective blanket) for 5 seconds. Cap immediately with a PTFE-lined closure and wrap the seal with Parafilm.

  • Storage: Transfer the aliquots to the designated 2-8°C or -20°C storage units.

Workflow Start Receive Reagent (HBr Salt) Inspect Visual Inspection (White Powder?) Start->Inspect Aliquot Glove Box / N2 Purge Aliquot into Amber Vials Inspect->Aliquot Pass (White) Reject Quarantine / Recrystallize (If Yellow/Clumped) Inspect->Reject Fail (Yellow/Clumped) Store Store at 2-8°C or -20°C with Desiccant Aliquot->Store Sealed & Purged

Figure 2: Standard operating procedure for the reception, inspection, and storage of the reagent.

Protocol B: Quality Control and Analytical Validation (Self-Validating System)

Before utilizing a stored batch in sensitive proteomics or synthetic workflows, its integrity must be analytically validated to ensure 3[3].

  • Visual Inspection: The pristine salt is a white to off-white crystalline powder. A shift to a yellow or brown hue indicates oxidative degradation or the liberation of free bromine. Hard clumping indicates severe moisture ingress.

  • Moisture Quantification (Karl Fischer Titration): If mild clumping is observed, perform a coulometric Karl Fischer titration. A moisture content >1.0% w/w suggests compromised integrity that could interfere with moisture-sensitive reactions.

  • Purity Analysis (1H-NMR): Dissolve 5 mg of the sample in D2O or DMSO-d6.

    • Validation markers: Verify the integration of the allylic proton (multiplet at ~5.8 ppm) and the terminal alkene protons (multiplet at ~5.2 ppm). The appearance of broad polymeric peaks or the loss of sharp alkene signals indicates degradation of the allyl group.

Protocol C: Recovery of Moisture-Compromised Reagent

If the reagent has absorbed moisture but shows no visual signs of oxidation (remains white):

  • Transfer the clumped powder to a vacuum desiccator containing fresh phosphorus pentoxide (P2O5) or activated 3Å molecular sieves.

  • Apply high vacuum (< 1 mbar) at room temperature for 24–48 hours. Critical Note: Do not apply heat to accelerate drying, as thermal stress can induce auto-polymerization of the allyl group.

  • Re-evaluate the moisture content via Karl Fischer titration prior to experimental use.

References

  • ChemBuyersGuide. "Santa Cruz Biotechnology, Inc. (Page 166)." Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Allyl-N-Isopropylamine Synthesis

Executive Summary & Reaction Strategy The Core Challenge: The synthesis of N-allyl-N-isopropylamine presents a classic "chemoselectivity vs. volatility" conflict. Chemoselectivity: The secondary amine product is often mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Strategy

The Core Challenge: The synthesis of N-allyl-N-isopropylamine presents a classic "chemoselectivity vs. volatility" conflict.

  • Chemoselectivity: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the "runaway" formation of the tertiary amine (N,N-diallyl-N-isopropylamine) or quaternary salts.

  • Volatility: With a boiling point estimated between 85–95°C (based on structural analogs like diisopropylamine, BP 84°C), the product is easily lost during solvent removal or vacuum drying.

Strategic Decision Tree: Use the following logic to select your synthesis route.

ReactionSelection Start Select Synthesis Route Scale Reaction Scale? Start->Scale Small < 10 Grams (High Purity Needed) Scale->Small Lab Scale Large > 100 Grams (Cost Sensitive) Scale->Large Process Scale Reductive Route A: Reductive Amination (Acetone + Allylamine) Yield: >85% Selectivity: High Small->Reductive Alkylation Route B: Direct Alkylation (Isopropylamine + Allyl Bromide) Yield: 40-60% (unoptimized) Selectivity: Low Large->Alkylation Opt_Alk Optimization Required: 1. 5:1 Molar Excess 2. 0°C Addition Alkylation->Opt_Alk

Figure 1: Decision matrix for selecting the synthesis pathway based on scale and purity requirements.

Protocol A: Reductive Amination (High Selectivity)

Context: This is the preferred method for laboratory-scale synthesis because it avoids over-alkylation. By reacting allylamine with acetone , you form an imine that is selectively reduced to the secondary amine.

Reaction:



Troubleshooting the Protocol
IssueRoot CauseCorrective Action
Low Yield (<50%) Incomplete imine formation before reduction.Pre-mix: Stir Allylamine and Acetone for 30–60 mins before adding the reducing agent. Use molecular sieves (4Å) to drive equilibrium.
Product Loss Volatility during workup.Do NOT use rotary evaporator at high vacuum/temp. Distill solvent at atmospheric pressure or use a Vigreux column.
Boron Emulsions Complexation of amine with boron salts.Quench: Use saturated aqueous NaHCO₃ or Rochelle's salt solution and stir vigorously for 1 hour to break boron-amine complexes.
Optimized Workflow (Step-by-Step)
  • Imine Formation: Dissolve Allylamine (1.0 equiv) in dry DCE (1,2-Dichloroethane) or THF. Add Acetone (1.2 equiv) and 4Å Molecular Sieves. Stir at RT for 45 mins.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.4 equiv) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ because it is milder and reduces the imine faster than the ketone. [1]

  • Quench: Add saturated NaHCO₃.

  • Extraction: Extract with DCM.

  • Isolation: Dry over Na₂SO₄. Carefully concentrate (monitor pressure/temp). Distill the residue to isolate the product (approx BP 85-95°C).

Protocol B: Direct Alkylation (Cost Effective)

Context: Direct alkylation is cheaper but prone to "runaway" reactions where the product reacts again to form the tertiary amine.

Reaction:



Critical Control Points[1]

1. The Stoichiometry Rule (The 5:1 Ratio) You must use a massive excess of isopropylamine.

  • Why? The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive effect of the allyl group. If isopropylamine is not in excess, the allyl bromide will preferentially react with your product, ruining the yield. [2]

  • Standard: Use 5 to 10 equivalents of Isopropylamine relative to Allyl Bromide.

2. Temperature Control

  • Protocol: Cool neat isopropylamine (or solution in ether) to 0°C or -10°C .

  • Addition: Add Allyl Bromide dropwise over 1–2 hours.

  • Reasoning: Low temperature reduces the reaction rate difference between the primary and secondary amine, improving selectivity.

Troubleshooting Guide: Direct Alkylation

Q: My crude NMR shows a 50:50 mix of mono-allyl and di-allyl product. Why?

  • A: Your concentration of Allyl Bromide was too high relative to the amine at the injection point.

  • Fix: Increase stirring speed (vortex) and dilute the Allyl Bromide in solvent (e.g., Diethyl Ether) before adding it to the amine. Ensure the addition rate is slow enough that Allyl Bromide is consumed instantly by the excess Isopropylamine.

Q: The reaction turned into a solid white cake.

  • A: This is Isopropylammonium Bromide salt precipitating. It is a good sign.

  • Fix: Add non-polar solvent (Hexane or Ether) to keep the slurry stirrable. Do not use water yet. Filter off the solid salt at the end; your product is in the filtrate.

Purification & Isolation Logic

Handling volatile amines requires a specific "Acid-Base Swing" extraction to purify without high-vacuum distillation.

Workup Crude Crude Reaction Mixture (Product + Impurities) AcidWash Add 1M HCl (aq) Crude->AcidWash Sep1 Separate Layers AcidWash->Sep1 OrgLayer1 Organic Layer (Discard Non-Basic Impurities) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 BaseWash Basify with NaOH (pH > 12) Keep Cold! AqLayer1->BaseWash Extract Extract with Ether/DCM BaseWash->Extract FinalOrg Organic Layer (Contains Product) Extract->FinalOrg Dry Dry (K2CO3 or Na2SO4) & Distill at Atm Pressure FinalOrg->Dry

Figure 2: Acid-Base "Swing" Extraction for purification of secondary amines.

Frequently Asked Questions (FAQs)

Q: Can I use Allyl Chloride instead of Allyl Bromide? A: Yes, but Allyl Chloride is less reactive. You may need to add a catalyst like Sodium Iodide (Finkelstein condition) to generate Allyl Iodide in situ, or heat the reaction (which increases the risk of over-alkylation). Allyl Bromide is recommended for yield. [3]

Q: How do I store N-allyl-N-isopropylamine? A: Secondary amines absorb CO₂ from the air to form carbamates. Store under Nitrogen or Argon in a tightly sealed amber vial at 4°C.

Q: The product smells like garlic/fish. Is this normal? A: Yes. Allyl amines have a pungent, penetrating odor. All work must be performed in a fume hood. Double-glove (Nitrile) is recommended as allyl derivatives can permeate gloves.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

Optimization

Troubleshooting Guide: Eradicating Unreacted Allyl Bromide in Amine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that allylation of amines is a fundamental transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that allylation of amines is a fundamental transformation. However, the use of excess allyl bromide introduces a critical downstream challenge: it is a highly reactive, volatile alkylating agent classified as a Potential Genotoxic Impurity (PGI)[1].

This guide provides field-proven, self-validating strategies to completely remove unreacted allyl bromide from your product streams, ensuring compliance with stringent regulatory thresholds.

Allyl Bromide Removal Workflow

G Start Crude Reaction Mixture (Contains Excess Allyl Bromide) Evap Vacuum Concentration (Removes bulk volatile organics) Start->Evap Check Is the API an ionizable amine? Evap->Check LLE pH-Swing Extraction (Acidic wash extracts API; Discard organic layer with PGI) Check->LLE Yes (pKa > 7) Quench Chemical Quenching (Add Sodium Thiosulfate to form water-soluble Bunte salt) Check->Quench No / Neutral API Resin Solid-Phase Scavenging (Nucleophilic Reactive Resins for trace PGI removal) LLE->Resin Trace PGI remains Quench->Resin Polish step Clean Purified Amine API (Meets ICH M7 Limits <1.5 μg/day) Resin->Clean

Decision tree for the systematic removal of genotoxic allyl bromide from amine synthesis workflows.

Frequently Asked Questions (Troubleshooting)

Q1: Why does vacuum evaporation fail to completely remove unreacted allyl bromide? A1: Despite allyl bromide having a relatively low boiling point of [2], vacuum evaporation is rarely sufficient to achieve regulatory compliance. The causality lies in Raoult's Law: as the mole fraction of allyl bromide approaches zero, its partial vapor pressure drops precipitously. Furthermore, polar amine products create a "matrix trapping" effect via strong dipole-dipole interactions, preventing the last few hundred parts-per-million (ppm) from volatilizing. Because allyl bromide is a highly reactive alkylating agent, the mandate that patient exposure to such mutagenic impurities must not exceed the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day for lifetime treatments[3]. Chemical intervention is therefore mandatory.

Q2: What is the most effective chemical quench for allyl bromide at scale, and what is the underlying mechanism? A2: The industry standard for quenching electrophilic alkyl halides is aqueous sodium thiosulfate (


)[4]. The efficacy of this reagent is explained by Hard-Soft Acid-Base (HSAB) theory. The thiosulfate anion is a highly polarizable, "soft" nucleophile that reacts exceptionally well with the "soft" electrophilic carbon of allyl bromide via a rapid 

mechanism. This reaction generates S-allyl thiosulfate (a Bunte salt). Because Bunte salts are highly ionic and benign, they partition exclusively into the aqueous phase during liquid-liquid extraction, allowing for complete separation from the lipophilic amine product[5].

Q3: Can I use pH-swing extraction to purge allyl bromide without chemical quenchers? A3: Yes, provided your amine API is highly ionizable. By adjusting the aqueous phase to an acidic pH (e.g., pH 2 with HCl), the amine protonates and partitions into the aqueous layer. The non-ionizable allyl bromide remains in the organic phase, which is subsequently discarded[6]. The aqueous layer is then basified (e.g., pH 10 with NaOH) and the API is back-extracted into a fresh organic solvent. This method is highly scalable but requires careful monitoring of the API's pKa to ensure complete phase transfer without yield loss.

Q4: If my amine product is highly water-soluble, how do I remove trace allyl bromide without losing my API in an aqueous wash? A4: When liquid-liquid extraction is unviable due to API solubility, Solid-Phase Scavenging is the optimal self-validating protocol. —such as polybenzimidazole-adenine or thiol-functionalized polymers—act as macroscopic scavengers[7]. You simply add the resin to the organic product stream. The resin's bound nucleophiles covalently trap the electrophilic allyl bromide. Because the PGI becomes covalently tethered to a macroscopic polymer bead, it is entirely removed via simple filtration, resulting in minimal API loss while reducing PGI levels to <1 ppm[8].

Quantitative Comparison of Removal Strategies
Removal StrategyChemical MechanismPGI Reduction EfficiencyAPI Yield LossScalability
Vacuum Distillation Phase change (Volatilization)Low (~80-90% removal)< 2%High
pH-Swing LLE pH-dependent phase partitioningModerate (~95% removal)5 - 15%High
Thiosulfate Quench

substitution (Bunte salt)
High (>99% removal)< 5%High
Nucleophilic Resins Solid-phase covalent trappingUltra-High (>99.9% removal)< 10%Moderate (Resin cost)
Step-by-Step Methodologies
Protocol 1: Thiosulfate Quenching and Liquid-Liquid Extraction (LLE)

Self-Validating Principle: The disappearance of the allyl bromide peak in GC-MS confirms the quench, while the mass balance of the organic layer validates API retention.

  • Cooling: Upon completion of the allylation reaction, cool the crude reaction mixture to 0–5 °C using an ice bath to prevent exothermic runaway during quenching.

  • Quench Addition: Slowly add 2.0 equivalents (relative to the unreacted allyl bromide) of a saturated aqueous sodium thiosulfate solution[4].

  • Biphasic Agitation: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Causality: Vigorous stirring maximizes the interfacial surface area, accelerating the biphasic

    
     reaction.
    
  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to fully resolve. The lower aqueous layer contains the benign Bunte salt, while the upper organic layer contains the amine API.

  • Washing: Drain the aqueous layer. Wash the organic layer with brine (1x) and deionized water (1x) to remove any residual inorganic salts.

  • Validation: Analyze an aliquot of the organic layer via GC-MS. The allyl bromide peak (m/z 120, 122) must be below the limit of detection (LOD).

Protocol 2: Solid-Phase Scavenging with Nucleophilic Resins

Self-Validating Principle: Post-filtration HPLC analysis of the filtrate must show PGI levels below the 1.5 μ g/day TTC threshold, proving the resin's covalent trapping capacity.

  • Resin Preparation: Swell the nucleophilic reactive resin (e.g., thiol-functionalized silica or polyamine resin) in dichloromethane (DCM) or tetrahydrofuran (THF) for 30 minutes[9].

  • Incubation: Add the swollen resin to the crude organic API solution (typically 5–10 equivalents of resin binding capacity relative to the estimated PGI concentration).

  • Agitation: Gently agitate the suspension on an orbital shaker at 25 °C for 12 hours. Causality: Gentle agitation prevents the mechanical shearing of the polymer beads while ensuring adequate diffusion of the PGI into the resin pores.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake with 2 column volumes of clean solvent to elute any trapped API.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield the purified, PGI-free amine.

References
  • PubChem. "Allyl bromide | C3H5Br". National Institutes of Health (NIH). URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk". URL:[Link]

  • Lee, C., et al. "Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins". Organic Process Research & Development, ACS Publications, 2010. URL:[Link]

  • Kamal, A., et al. "Modified nucleotides". Google Patents (US7541444B2).

Sources

Troubleshooting

Technical Support Center: N-Allyl-N-Isopropylamine Storage &amp; Stability

Topic: Prevention of Polymerization and Degradative Oxidation in N-Allyl-N-Isopropylamine CAS: 35000-22-7 Document ID: TS-ALLYL-ISO-001 Last Updated: March 5, 2026[1] Executive Summary & Molecule Profile N-Allyl-N-Isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Polymerization and Degradative Oxidation in N-Allyl-N-Isopropylamine CAS: 35000-22-7 Document ID: TS-ALLYL-ISO-001 Last Updated: March 5, 2026[1]

Executive Summary & Molecule Profile

N-Allyl-N-Isopropylamine presents a unique storage challenge compared to standard amines.[1] Unlike simple aliphatic amines, the presence of the allyl group introduces susceptibility to radical-mediated degradation.[1] However, contrary to popular belief, this compound rarely undergoes rapid, exothermic polymerization into a hard plastic during storage.[1] Instead, it suffers from degradative chain transfer , resulting in viscosity increases, yellowing (oligomerization), and "tar" formation.[1]

Furthermore, its extremely low boiling point (33–34°C ) makes it highly volatile and prone to pressure buildup, requiring strict temperature controls not just for chemical stability, but for physical containment.[1]

PropertyValueCritical Implication
Boiling Point 33–34°CHigh Volatility Risk: Material can boil at warm room temperatures.[1]
Flash Point -37°CExtreme Flammability: Static discharge can ignite vapors.
Reactivity Allylic C-HProne to H-abstraction (Degradative Chain Transfer).
Basicity Secondary AmineReacts reversibly with atmospheric CO₂ to form solid carbamates.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand that oxygen and heat act as synergistic triggers. The degradation pathway is distinct from the "runaway polymerization" seen in acrylates.

Mechanism: Degradative Chain Transfer vs. Oxidation

In allyl amines, the bond dissociation energy of the allylic C-H bond is lower than that of the vinyl C=C bond. Radical initiators (from peroxides formed via oxygen exposure) do not propagate a long polymer chain. Instead, they abstract an allylic hydrogen.[1][2] This creates a stable, resonance-stabilized allyl radical that terminates the chain, leaving behind oily oligomers rather than high-molecular-weight polymers.[1]

AllylDegradation Start N-Allyl-N-Isopropylamine (Monomer) Oxygen Atmospheric O2 (Ingress) Start->Oxygen Path_Poly Vinyl Addition (Rare in storage) Start->Path_Poly Path_Transfer H-Abstraction (Dominant Pathway) Start->Path_Transfer Peroxide Hydroperoxide Species Oxygen->Peroxide Slow Oxidation Radical Radical Initiation (R•) Peroxide->Radical Thermal Decomp NOxide N-Oxide / Imine (Yellow/Brown Color) Peroxide->NOxide Direct Oxidation Radical->Start Attack StableRad Stable Allyl Radical (Termination) Path_Transfer->StableRad Oligomer Oily Oligomers (Viscous Liquid) StableRad->Oligomer Dimerization

Figure 1: The dominant degradation pathway for allyl amines is Hydrogen Abstraction (Red), leading to oligomers, not high-polymer plastics.[1]

Storage Protocol (The "How")

This protocol is designed to interrupt the three vectors of degradation: Oxidation , Thermal Excitation , and CO₂ Capture .[1]

Standard Operating Procedure (SOP)
Step 1: Containment & Material Selection[1][3]
  • Primary Container: Use Amber Borosilicate Glass . The amber color blocks UV light, which can photolytically cleave peroxides and initiate radical formation.

  • Seal: Use a PTFE-lined septum or cap. Do not use standard rubber, which can leach plasticizers or degrade upon contact with amines.[1]

  • Headspace: Minimize headspace. If the bottle is <50% full, transfer to a smaller vessel to reduce the volume of potential air entrapment.

Step 2: Atmospheric Control (Crucial)
  • Inert Gas: You must store this compound under Argon (Ar) or Nitrogen (N₂).

  • Protocol:

    • Insert a long needle connected to the inert gas line deep into the vessel (above the liquid surface).

    • Insert a short vent needle.

    • Purge for 2-5 minutes depending on volume.

    • Remove the vent needle first, then the gas needle, to leave a slight positive pressure.

Step 3: Temperature Control
  • Target Temperature: 2°C to 8°C (Refrigerated).

  • Reasoning:

    • The boiling point is 33°C. Storing at room temperature (25°C) places the liquid dangerously close to its phase change, creating high vapor pressure and risking seal failure.

    • Low temperature kinetically inhibits the H-abstraction pathway described in Figure 1.

Step 4: Chemical Inhibition (Optional but Recommended)

For storage exceeding 3 months, the addition of a radical inhibitor is advised if the application allows.

  • Recommended Inhibitor: BHT (Butylated hydroxytoluene) at 100–200 ppm .

  • Mechanism: BHT scavenges peroxy radicals before they can abstract the allylic hydrogen, effectively "sacrificing" itself to protect the amine.

Troubleshooting Guide & FAQs

Scenario A: "The liquid has turned yellow or brown."

Diagnosis: Oxidative Degradation. Cause: Exposure to oxygen has led to the formation of N-oxides or imine impurities. This is often accompanied by a "fishy" or acrid smell distinct from the pure amine. Solution:

  • If purity is critical, redistill the compound under reduced pressure.

  • Discard the initial fraction (fore-run) and the colored residue (pot residue).

  • Store the distillate immediately under Argon.

Scenario B: "There is a white solid precipitate at the bottom."

Diagnosis: Carbamate Formation (False Polymerization). Cause: This is likely not polymerization. Secondary amines react reversibly with atmospheric Carbon Dioxide (CO₂) to form ammonium carbamate salts.


Verification Test:  Take a small sample of the solid and heat it gently or add a strong base (NaOH). If it releases gas/dissolves and recovers the amine oil, it was a carbamate salt.
Solution: 
  • Filter the solid under an inert atmosphere.

  • The liquid filtrate is usually still usable.

  • Tighten sealing protocols to prevent air (CO₂) ingress.

Scenario C: "The liquid has become thick/viscous."

Diagnosis: Oligomerization (Degradative Chain Transfer). Cause: The material was likely stored warm or in clear glass. The allylic radicals have combined to form dimers and trimers (oligomers). Solution: This process is irreversible. The material must be redistilled to separate the monomer from the heavy oligomers.

Summary Data Table: Storage Conditions vs. Integrity

ConditionEst. Shelf LifePrimary Failure Mode
25°C / Air / Clear Glass < 1 WeekYellowing (Oxidation) + Evaporation
25°C / Nitrogen / Amber 1-2 MonthsViscosity increase (Slow Oligomerization)
4°C / Air / Amber 1 MonthWhite Precipitate (CO₂ reaction)
4°C / Nitrogen / Amber 12+ Months Stable

References

  • BenchChem. (2025).[4][5] Technical Support Center: Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations. Retrieved from [1]

  • National Institutes of Health (NIH). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. PubMed Central. Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: Isopropylamine (Analogous Amine Safety Data). Retrieved from [1]

  • Santa Cruz Biotechnology. (2026).[6] N-allyl-N-isopropylamine Product Data & CAS 35000-22-7 Info.[1][6][7] Retrieved from [1]

  • Wiley Online Library. (2000). Allyl Compounds: Polymerization and Degradative Chain Transfer.[5][8] Ullmann's Encyclopedia of Industrial Chemistry. (General Reference for Allylic Chemistry).

Sources

Optimization

Technical Support Center: Troubleshooting Low Melting Point Issues in Amine Hydrobromide Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, expert-driven troubleshooting for a common yet critical issue in synthetic and medici...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, expert-driven troubleshooting for a common yet critical issue in synthetic and medicinal chemistry: unexpectedly low or broad melting points in amine hydrobromide salts. A sharp, accurate melting point is a primary indicator of purity for crystalline solids.[1] Deviations from the expected value signal underlying issues that can compromise experimental results and the viability of drug candidates.

This center is designed as a series of questions and answers that directly address the challenges you may face in the lab. We will move beyond simple procedural lists to explain the causality behind each step, ensuring you can diagnose and resolve these issues with scientific rigor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My amine hydrobromide salt shows a low and broad melting range. What are the most likely causes?

A depressed and broad melting range is a classic sign that your sample is not a pure, single crystalline entity.[2][3][4] The presence of foreign substances disrupts the uniform crystal lattice, requiring less energy to break the intermolecular forces and transition to a liquid state.[3][5] The primary culprits can be categorized as follows:

  • Chemical Impurities: These are the most common cause.

    • Residual Starting Materials or Reagents: Unreacted free amine or excess hydrobromic acid can remain.

    • By-products: Side reactions during salt formation can introduce unwanted compounds.

    • Solvents: Trapped molecules of the reaction or crystallization solvent are a frequent issue.

  • Presence of Water (Hygroscopicity): Many amine salts are hygroscopic and readily absorb atmospheric moisture. Water acts as an impurity, significantly depressing the melting point.

  • Polymorphism: Your salt may exist in multiple crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, a different melting point.[6] An impure sample might be a mixture of polymorphs, or you may have isolated a lower-melting, metastable form.

  • Decomposition: Some amine hydrobromide salts are thermally labile and may decompose upon heating. What appears to be melting could actually be the substance breaking down, often accompanied by a color change.

To systematically diagnose the issue, a logical progression of analysis is required.

DIAGRAM: Diagnostic Workflow for Low Melting Point

G Start Low/Broad Melting Point Observed Thermal Step 1: Perform Thermal Analysis (DSC/TGA) Start->Thermal NMR_LCMS Step 2: Check for Chemical Impurities (NMR, LC-MS) Thermal->NMR_LCMS Broad melt, no mass loss Water Cause: Excess Water (Hygroscopicity) Thermal->Water Mass loss before melt Decomposition Cause: Thermal Decomposition Thermal->Decomposition Mass loss during melt KF Step 3: Quantify Water Content (Karl Fischer) NMR_LCMS->KF No organic impurities Impurity Cause: Chemical Impurity or Residual Solvent NMR_LCMS->Impurity Signals for solvent or other organics detected PXRD Step 4: Investigate Crystal Structure (PXRD) KF->PXRD Water content is low KF->Water Water content > 0.5% Purify Step 5: Purify Sample (Recrystallization) PXRD->Purify Crystalline & Pure but still low MP (re-evaluate) Polymorph Cause: Polymorphism or Amorphous Content PXRD->Polymorph Pattern differs from reference or shows broad halo

Caption: A decision tree for systematically diagnosing the root cause of a low melting point in amine hydrobromide salts.

Question 2: How can I definitively identify the cause of the low melting point using analytical techniques?

A multi-technique approach is essential for an accurate diagnosis. Each technique provides a different piece of the puzzle.

1. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • What it tells you: DSC measures the heat flow into a sample as it's heated, providing a precise picture of the melting process.[7][8][9] TGA measures changes in mass with temperature.

  • Expertise & Causality: A pure, stable compound will show a single, sharp endothermic peak in DSC at its melting point.[8] Impurities cause the peak to broaden and shift to a lower temperature.[7] TGA is crucial for distinguishing between melting and decomposition; if mass is lost during the thermal event seen in DSC, it indicates decomposition. A mass loss before the melting event strongly suggests the presence of volatile components like water or residual solvent.

Observation in DSC/TGA Likely Cause Explanation
Single, sharp DSC peak at expected T; No TGA mass lossHigh Purity Sample The material is pure and melts without decomposing.
Broad DSC peak at a lower T; No TGA mass loss until high TChemical Impurity Impurities disrupt the crystal lattice, causing melting point depression.[2]
TGA mass loss occurs before the DSC melting peakResidual Solvent or Water The volatile component is driven off before the salt itself melts.
TGA mass loss occurs concurrently with the DSC eventThermal Decomposition The material is not melting but breaking down chemically.
Multiple small peaks before the main melting peakPolymorphism The sample may be a mix of crystal forms, or one form is converting to another before melting.[6]

2. Purity & Structural Analysis: NMR and LC-MS

  • What it tells you: ¹H NMR (Proton Nuclear Magnetic Resonance) is excellent for detecting and quantifying organic impurities, especially residual solvents. LC-MS (Liquid Chromatography-Mass Spectrometry) can identify non-volatile impurities and by-products.

  • Expertise & Causality: In the ¹H NMR spectrum of a pure amine hydrobromide salt, you should only see peaks corresponding to your target molecule. The presence of other signals, such as a singlet for acetone or multiplets for ethyl acetate, is a clear sign of solvent contamination. Integrating these signals relative to your product's signals allows for quantification.

3. Water Content: Karl Fischer (KF) Titration

  • What it tells you: KF titration is the gold-standard method for quantifying the amount of water in a sample.[10][11] It is a highly specific and accurate technique.

  • Expertise & Causality: Many amine salts are hygroscopic. Even a small amount of absorbed water (e.g., >0.5%) can act as an impurity and significantly depress the melting point.[12] Standard melting point analysis cannot distinguish water from other impurities, making KF titration essential for an accurate diagnosis.[13]

4. Crystalline Structure: Powder X-Ray Diffraction (PXRD)

  • What it tells you: PXRD provides a "fingerprint" of the crystalline solid.[14][15] It can distinguish between different polymorphic forms or confirm if a sample is amorphous (non-crystalline).[16]

  • Expertise & Causality: Every crystalline solid produces a unique diffraction pattern based on its internal lattice structure. If you have a reference pattern for the desired polymorph, you can directly compare it to your sample's pattern.[16] A mismatch indicates you have a different polymorph. The presence of a broad, undefined "halo" instead of sharp peaks suggests the material is amorphous, which do not have sharp melting points.

Question 3: I've confirmed my salt is impure. What is the standard protocol for purification by recrystallization?

Recrystallization is the most powerful technique for purifying solid organic compounds.[17][18] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[18]

DIAGRAM: Standard Recrystallization Workflow

G A 1. Select Solvent B 2. Dissolve Impure Salt in Minimum Hot Solvent A->B C 3. Hot Filter (if needed) to Remove Insoluble Impurities B->C Optional D 4. Cool Solution Slowly to Induce Crystallization B->D C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Crystals (Vacuum Oven) F->G

Caption: Step-by-step workflow for the purification of amine hydrobromide salts via recrystallization.

Detailed Experimental Protocol for Recrystallization

  • Solvent Selection: This is the most critical step. The ideal solvent should:

    • Dissolve the amine hydrobromide salt poorly at room temperature but very well at its boiling point.

    • Dissolve the impurities well at all temperatures (so they stay in solution) OR not at all (so they can be filtered off hot).

    • Not react with the salt.

    • Be volatile enough to be easily removed from the purified crystals.

Solvent Class Examples Notes for Amine Hydrobromide Salts
Protic Solvents Isopropanol, Ethanol, WaterGood starting points. The polarity can often be tuned by using alcohol/water mixtures.
Aprotic Polar Acetonitrile, AcetoneCan be effective, but check for reactivity. Acetone can sometimes form imines with primary amines.
Aprotic Nonpolar Toluene, HeptaneGenerally poor solvents for salts. Often used as an "anti-solvent" to induce precipitation from a more polar solvent.
  • Dissolution: Place the impure salt in an Erlenmeyer flask. Add a minimum amount of the chosen solvent, bring the mixture to a boil (using a hot plate and stirring). Continue adding small portions of hot solvent until the salt just completely dissolves. Adding excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, non-soluble by-products) in the hot solution, you must filter them out. This must be done quickly using a pre-heated funnel to prevent the desired product from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice-water bath can maximize crystal formation.

  • Isolation (Vacuum Filtration): Collect the crystals using a Büchner funnel and a vacuum flask.

  • Washing: Gently wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent. The melting point should not be taken until the sample is completely dry.

References

  • What effects do most impurities have on the melting point of organic compounds?. (n.d.). Google Cloud.
  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.
  • Melting Range or Temperature (Apparatus and Determination). (2011, June 24). Pharmaguideline.
  • Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support.
  • What is Melting Point?. (n.d.). Mettler Toledo.
  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. (n.d.). Millipore Sigma.
  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
  • Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia.
  • Melting point determination. (n.d.). University of Calgary.
  • Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts.
  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems.
  • Effect of impurities on melting point. (2016, October 31). Chemistry Stack Exchange.
  • Do impurities always increase the melting point of the solid organic compound?. (2024, May 6). Quora.
  • Effect of impurities on melting and boiling points. (2021, May 2). Chemistry Stack Exchange.
  • Recrystallization and Crystallization. (n.d.). University of Rochester.
  • Modelling temperature-dependent properties of polymorphic organic molecular crystals. (2020). Royal Society of Chemistry.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). LinkedIn.
  • Determination of Water Content using the Karl Fischer Coulometric Method. (2025, August 15). National Center for Biotechnology Information.
  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 15). Creative Biostructure.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Karl Fischer Titration. (2024, October 16). Suisse TP.
  • Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). (2022, May 1). US Pharmacopeia (USP).
  • X-ray Diffraction (XRD). (n.d.). Anton Paar Wiki.

Sources

Troubleshooting

Technical Support Center: Moisture Removal from N-Allyl-N-Isopropylamine Hydrobromide

Topic: Purification and Dehydration of N-Allyl-N-Isopropylamine Hydrobromide Document ID: TS-CHEM-2024-089 Audience: Synthetic Chemists, Process Engineers, Drug Development Researchers Critical Assessment: The Hygroscopi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification and Dehydration of N-Allyl-N-Isopropylamine Hydrobromide Document ID: TS-CHEM-2024-089 Audience: Synthetic Chemists, Process Engineers, Drug Development Researchers

Critical Assessment: The Hygroscopic Challenge

Why is this happening? N-allyl-N-isopropylamine hydrobromide is a secondary amine salt. While the isopropyl group provides some steric bulk, the hydrobromide (HBr) counterion is notoriously hygroscopic—often significantly more so than corresponding hydrochloride salts.

When exposed to atmospheric moisture, the crystal lattice energy is overcome by the hydration energy of the bromide ion, leading to deliquescence . The salt pulls water from the air, forming a "hydrate shell" that manifests as clumping, stickiness, or conversion into a viscous oil.

The Risk Factor: The allyl group (


) introduces a specific constraint: Thermal Instability . While amine salts are generally stable, the allyl moiety is susceptible to radical polymerization or oxidative degradation at elevated temperatures (

), especially if trace peroxides are present. Therefore, "blasting" the sample in a high-heat oven is not a viable solution.

Troubleshooting Guides & FAQs

Issue 1: The Salt is "Gummy" or Sticky

Q: I vacuum dried the salt at 40°C, but it remains a sticky gum. How do I recover the solid?

A: This is a classic symptom of Case Hardening or Amorphous Collapse . When a highly wet salt is subjected to vacuum immediately, the surface water evaporates rapidly, forming a crust (case hardening) that traps moisture inside. The lattice collapses into an amorphous gum rather than a crystalline solid.

Corrective Protocol:

  • Redissolve: Dissolve the gum in a minimal amount of anhydrous ethanol or methanol.

  • Precipitate: Slowly add cold anhydrous diethyl ether or ethyl acetate (anti-solvent) with vigorous stirring to re-induce crystallization.

  • Vacuum Dry (Ramp): Filter the solid and dry under vacuum, but ramp the vacuum slowly . Start at 100 mbar for 1 hour, then reduce to <10 mbar. This prevents rapid surface evaporation.

Issue 2: Persistent Water Content (NMR/Karl Fischer)

Q: My NMR shows a broad water peak despite 24 hours in a vacuum oven. What is the next step?

A: Vacuum ovens are often insufficient for "bound" lattice water in HBr salts. You require Azeotropic Distillation .[1] Static drying relies on diffusion. Azeotropic distillation actively rips water molecules from the salt using a hetero-azeotrope system.

  • Recommendation: Use Toluene .

  • Why? Toluene forms a boiling azeotrope with water at 85°C (composition ~20% water). Crucially, N-allyl-N-isopropylamine HBr is insoluble in toluene. The salt remains a solid suspension, while the water is carried up into the solvent vapor and removed.

Issue 3: Discoloration (Yellowing/Browning)

Q: The white salt turned yellow during drying. Is it still usable?

A: Yellowing indicates oxidation or partial polymerization of the allyl group.

  • Cause: Likely exposure to oxygen at elevated temperatures or trace peroxide contamination in the ether used for washing.

  • Fix: If purity is critical (drug development), recrystallize immediately using degassed solvents (Ethanol/Ether) under Nitrogen.

  • Prevention: Always backfill your vacuum oven with Nitrogen or Argon, never ambient air, especially when the salt is hot.

Experimental Protocols

Method A: Azeotropic Distillation (Best for Bulk/High Moisture)

Use this method if the salt is wet (>5% water) or oily.

ParameterSpecification
Solvent Anhydrous Toluene (Reagent Grade)
Ratio 10 mL Toluene per 1 g of Salt
Apparatus Dean-Stark Trap (ideal) or Rotary Evaporator
Temperature Bath temp: 45–50°C (under reduced pressure)

Step-by-Step:

  • Place the wet N-allyl-N-isopropylamine HBr in a round-bottom flask.

  • Add Toluene. The salt will not dissolve; it will form a suspension.

  • Rotary Evaporator Method: Connect to a rotovap.[2] Lower pressure to ~40-50 mbar. Heat bath to 45°C.

  • The toluene/water azeotrope will distill off.[3] The water is "carried" by the toluene vapor.

  • Replenish toluene 2-3 times if necessary.

  • Once dry, the salt will appear as a fine, free-flowing powder in the flask.

  • Filter the solid and do a final brief vacuum dry to remove trace toluene.

Method B: Desiccant-Assisted Vacuum Drying (Best for Final Polish)

Use this method for removing trace moisture (<1%) or maintaining dryness.

ParameterSpecification
Vacuum Level High Vacuum (< 1.0 mbar)
Desiccant Phosphorus Pentoxide (

) or KOH pellets
Temperature Ambient to 40°C (Max)
Duration 12 – 24 Hours

Step-by-Step:

  • Place the salt in a vial or drying pistol.

  • Place the vial inside a desiccator or drying chamber.

  • Crucial Step: Place a tray of

    
      (acidic desiccant) or KOH  (basic desiccant) inside the chamber.
    
    • Note: KOH is often preferred for amine salts to neutralize any trace HBr vapors that might dissociate, preventing corrosion of the pump.

  • Apply high vacuum.[2] The desiccant actively lowers the partial pressure of water in the chamber, driving equilibrium toward dehydration.

Decision Logic & Workflow

Diagram 1: Troubleshooting Decision Tree

Determine the correct drying path based on the physical state of your material.

DryingDecision Start START: Assess Material State StateCheck Physical Appearance? Start->StateCheck Oily Oily / Gummy / Sticky StateCheck->Oily Severe Moisture SolidWet Solid but Wet (Clumpy) StateCheck->SolidWet Moderate Moisture SolidTrace Free-flowing Powder (Trace Moisture) StateCheck->SolidTrace Low Moisture Recryst 1. Dissolve (EtOH) 2. Crash out (Et2O) 3. Filter Oily->Recryst Azeotrope Azeotropic Distillation (Toluene Suspension) SolidWet->Azeotrope VacDry Vacuum Desiccation (w/ KOH or P2O5) SolidTrace->VacDry Recryst->Azeotrope CheckTemp Check Temp < 50°C (Protect Allyl Group) Azeotrope->CheckTemp Final Dry, Stable Salt VacDry->Final CheckTemp->VacDry

Caption: Workflow for selecting the appropriate drying method based on initial hydration state.

Diagram 2: Azeotropic Mechanism (Toluene System)

Visualizing how the heterogeneous azeotrope removes water without dissolving the salt.

AzeotropeFlow cluster_mechanism Mechanism of Action Flask Flask Content: Solid Amine Salt + Toluene + Water Vapor Vapor Phase: Toluene + Water (Azeotrope) Flask->Vapor Evaporation Heat Heat (45°C) Heat->Flask Energy Input Condenser Condenser Vapor->Condenser Transport Trap Collection Flask: Water Trapped / Toluene Recycled Condenser->Trap Condensation Salt Salt (Solid) Remains in Flask Water Water Pulled into Vapor Salt->Water Separation

Caption: The Heterogeneous Azeotrope process using Toluene to strip water while leaving the salt precipitate intact.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for drying organic salts and azeotropic distillation techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source on specific drying agents for amines and hydrobromide salts).

  • Burfield, D. R., & Smithers, R. H. (1982). Desiccant Efficiency in Solvent and Reagent Drying. Journal of Organic Chemistry, 48(14), 2420–2422. (Comparative efficiency of P2O5, KOH, and molecular sieves).

  • Santa Cruz Biotechnology. (2024). N-Allyl-N-isopropylamine hydrobromide Safety Data Sheet (SDS). (Specific compound safety and physical state data).

Sources

Optimization

Technical Support Center: Optimizing pH for N-allyl-N-isopropylamine Free Base Extraction

Welcome to the technical support center for the efficient extraction of N-allyl-N-isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the efficient extraction of N-allyl-N-isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing extraction protocols. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can troubleshoot and adapt your experiments for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the extraction of N-allyl-N-isopropylamine?

The state of N-allyl-N-isopropylamine in an aqueous solution is pH-dependent. It exists in two forms: the protonated (conjugate acid) form and the un-ionized (free base) form. The protonated form is a salt and is highly soluble in water, while the free base is significantly more soluble in common organic solvents. To perform a successful liquid-liquid extraction into an organic phase, we must manipulate the pH to ensure the vast majority of the amine is in its free base form.

Q2: What is the ideal pH for extracting the N-allyl-N-isopropylamine free base?

To ensure that N-allyl-N-isopropylamine is in its free base form, the pH of the aqueous solution should be significantly higher than the pKa of its conjugate acid. A general rule of thumb is to adjust the pH to be at least 2 units above the pKa. While the specific pKa for N-allyl-N-isopropylamine's conjugate acid is not readily published, we can estimate it based on similar secondary alkyl amines, which typically have pKa values in the range of 9.5 to 11.0.[1] Therefore, adjusting the aqueous phase to a pH of 12-13 is a robust starting point to ensure near-complete conversion to the free base for efficient extraction.

Q3: How does the Henderson-Hasselbalch equation guide this process?

The Henderson-Hasselbalch equation provides the theoretical foundation for our pH adjustments. For a base, the relationship can be expressed in terms of the pKa of the conjugate acid (BH+):

pH = pKa + log ([B] / [BH+])

Where:

  • [B] is the concentration of the free base (N-allyl-N-isopropylamine).

  • [BH+] is the concentration of the protonated amine.

This equation mathematically demonstrates that as the pH increases above the pKa, the ratio of the free base to the protonated form increases, favoring the species we want to extract into the organic phase.[2][3]

Q4: Which organic solvent should I choose for the extraction?

The choice of solvent is crucial for a successful extraction. Key properties to consider are:

  • High solubility for the N-allyl-N-isopropylamine free base.

  • Immiscibility with water.

  • A low boiling point for easy removal post-extraction.

  • Low reactivity with the target compound.

Commonly used and effective solvents for amine extractions include diethyl ether, ethyl acetate, and dichloromethane.[4]

Troubleshooting Guide

Issue 1: Low Extraction Yield

  • Possible Cause: The pH of the aqueous layer is too low.

    • Solution: Before extraction, ensure the pH of the aqueous solution is robustly basic, ideally in the 12-13 range. Use a reliable pH meter to verify. If the pH drops during the extraction, consider using a buffered basic solution.

  • Possible Cause: Insufficient mixing of the aqueous and organic layers.

    • Solution: Ensure thorough mixing in a separatory funnel to maximize the surface area contact between the two phases. However, be mindful that overly vigorous shaking can lead to emulsions.

  • Possible Cause: An insufficient volume of organic solvent was used.

    • Solution: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for maximizing yield.

Issue 2: Formation of a Stable Emulsion at the Interface

  • Possible Cause: Vigorous shaking or the presence of surfactants or other amphiphilic impurities.

    • Solution 1: "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[5] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous phase.[5]

    • Solution 2: Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This can be sufficient for extraction without causing an emulsion.[5]

    • Solution 3: Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture can effectively separate the layers.[6][7]

    • Solution 4: Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can sometimes break the emulsion.[5]

Issue 3: Co-extraction of Impurities

  • Possible Cause: Acidic or neutral impurities are being extracted along with the amine.

    • Solution 1: Acidic Wash: After extracting the free base into the organic layer, you can "wash" the organic phase with a dilute acidic solution (e.g., 1M HCl). This will protonate your target amine, pulling it back into the aqueous layer as the salt, while neutral organic impurities remain in the organic phase. You can then discard the organic layer, re-basify the new aqueous layer to pH 12-13, and perform a second extraction to recover your purified amine.

    • Solution 2: Brine Wash: Washing the organic layer with brine can help remove residual water and some water-soluble impurities.

Experimental Protocol: pH Optimization for Extraction

This protocol provides a systematic approach to determining the optimal pH for your extraction.

1. Preparation of the Aqueous Solution: a. Dissolve the sample containing N-allyl-N-isopropylamine in an appropriate volume of deionized water. b. Prepare a series of these aqueous solutions in separate flasks.

2. pH Adjustment: a. Using a calibrated pH meter, adjust the pH of each solution to a different value. We recommend a range that brackets the estimated pKa, for example: pH 9, 10, 11, 12, and 13. b. Use a suitable base, such as 1M sodium hydroxide (NaOH), for this adjustment. Add the base dropwise while stirring to ensure a homogenous pH.

3. Liquid-Liquid Extraction: a. Transfer each pH-adjusted aqueous solution to a separate separatory funnel. b. Add an equal volume of your chosen organic solvent (e.g., ethyl acetate). c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. d. Allow the layers to separate completely.

4. Sample Analysis: a. Carefully collect the organic layer from each extraction. b. Analyze the concentration of N-allyl-N-isopropylamine in each organic sample using a suitable analytical technique (e.g., GC-MS, HPLC).

5. Data Interpretation: a. Plot the extracted concentration of N-allyl-N-isopropylamine against the pH of the aqueous solution. b. The optimal pH will correspond to the point on the graph where the extracted concentration reaches a plateau, indicating maximum recovery of the free base.

Data and Visualization

Table 1: Estimated pKa and Recommended Extraction pH

CompoundEstimated pKa of Conjugate AcidRecommended Aqueous pH for Extraction
N-allyl-N-isopropylamine9.5 - 11.0[1]12.0 - 13.0

Diagram 1: pH-Dependent Equilibrium of N-allyl-N-isopropylamine

G cluster_low_ph Low pH (e.g., pH < 8) cluster_high_ph High pH (e.g., pH > 12) Protonated_Form N-allyl-N-isopropylammonium (BH+) (Water Soluble) Equilibrium pH = pKa + log([B]/[BH+]) Protonated_Form->Equilibrium Free_Base N-allyl-N-isopropylamine (B) (Organic Soluble) Equilibrium->Free_Base

Caption: Chemical equilibrium shifts based on pH.

Diagram 2: General Extraction Workflow

A Aqueous solution with Amine B Adjust pH to 12-13 with NaOH A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Mix in Separatory Funnel C->D E Allow Layers to Separate D->E F Collect Organic Layer (Contains Free Base) E->F G Aqueous Layer (Residual Amine Salt) E->G

Caption: Workflow for amine free base extraction.

References

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • Stack Exchange. Why are secondary and tertiary amines more basic than primary amines?. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

  • Khan Academy. Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • YouTube. Basicity order of amines? Primary | secondary | tertiary. [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

  • Save My Exams. Henderson Hasselbalch Equation - AP Chemistry Study Guide. [Link]

  • PubMed. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. [Link]

  • RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • Zaiput Flow Technologies. Liquid-Liquid extraction with systematically adjusted PH. [Link]

  • RCEMLearning. Henderson Hasselbalch Equation. [Link]

  • JoVE. Video: Extraction: Effects of pH. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. [Link]

  • Biotage. Tackling emulsions just got easier. [Link]

  • ResearchGate. Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Reddit. Extraction solvent for amines in an aqueous reaction solution?. [Link]

Sources

Troubleshooting

Technical Support Center: Precision Control in Allylic Amine Synthesis

Topic: Controlling over-alkylation side products in allylic amine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling over-alkylation side products in allylic amine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I understand that the synthesis of allylic amines—critical pharmacophores in drug development—is frequently plagued by the "Over-Alkylation Trap." This guide moves beyond basic textbook definitions to provide field-proven strategies for suppressing poly-alkylation, ensuring you isolate your target secondary or primary allylic amine with high fidelity.

Core Analysis: The Over-Alkylation Trap

The fundamental challenge in synthesizing secondary allylic amines (


) from primary amines (

) is kinetic. The product (a secondary amine) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the newly installed alkyl group.


This leads to a "runaway" reaction, producing tertiary amines and quaternary ammonium salts. To break this cycle, we must alter the thermodynamics or kinetics of the system using one of three strategies: Catalytic Control , Nucleophilicity Modulation (Protecting Groups) , or Ammonia Equivalents .

Module 1: Catalytic Control (Tsuji-Trost & Iridium)

Context: Metal-catalyzed allylic substitution allows for the use of less reactive electrophiles (allylic acetates/carbonates) and provides ligand-controlled selectivity.

Scenario A: I need a Linear Allylic Amine (Palladium Catalysis)

Standard Tsuji-Trost conditions often lead to mixtures with primary amines.

Q: My Pd-catalyzed reaction with a primary amine yields 30% dialkylated product. How do I stop this? A: You must switch to a ligand that creates a sterically crowded metal center or use a specific proton-shuttle mechanism.

  • The Fix: Use DPEphos [Bis(2-diphenylphosphinophenyl)ether] as your ligand.

  • The Causality: DPEphos has a wide bite angle (

    
    ). When the primary amine binds and is mono-allylated, the steric bulk of the ligand combined with the product's increased size hinders the second oxidative addition/coordination event. Additionally, using ammonium acetate  as an additive can act as a proton shuttle, facilitating the deprotonation of the intermediate ammonium species, but suppressing the second attack.
    
  • Protocol Adjustment: Switch solvent to THF or Dioxane . Ensure a ratio of Ligand:Pd is

    
     1.1 to prevent formation of unligated, non-selective Pd species.
    
Scenario B: I need a Branched/Chiral Allylic Amine (Iridium Catalysis)

Iridium catalysis is the gold standard for branched selectivity, but over-alkylation destroys enantiopurity.

Q: I am observing racemization and bis-allylation in my Ir-catalyzed reaction. A: This is often caused by the reversibility of the


-allyl formation or the basicity of the amine product.
  • The Fix: Use a "masked" amine nucleophile or a specific activation mode.

  • Strategy 1 (Kinetic): Use Feringa’s Phosphoramidite ligands with a reactive allylic carbonate. The reaction is typically faster than the background racemization.

  • Strategy 2 (Thermodynamic): Do not use the free amine. Use the Trifluoroacetamide or Sulfonamide protected amine. The

    
     of these species (approx. 10-12) allows them to be deprotonated by a mild base (e.g., 
    
    
    
    ), making them nucleophilic enough to react with the Ir-
    
    
    -allyl complex, but the resulting product is non-nucleophilic, completely stopping over-alkylation.
Module 2: The "Nosyl" Strategy (Nucleophilicity Modulation)

Context: When catalytic control fails or is too expensive, the use of 2-nitrobenzenesulfonyl (Nosyl) groups is the most robust chemical solution. This is a self-validating system because the "Nosyl" group turns the amine into a sulfonamide, which allows exactly one alkylation event.

Q: How do I guarantee 100% mono-allylation without expensive catalysts? A: Employ the Fukuyama amine synthesis strategy adapted for allylation.

Step-by-Step Protocol (The "Nosyl" Lock):

  • Protection: React your primary amine (

    
    ) with 2-nitrobenzenesulfonyl chloride (
    
    
    
    ) and Pyridine in DCM.
    • Validation: TLC will show a distinct, less polar spot. The product (

      
      ) is acidic (
      
      
      
      ).
  • Mono-Allylation: React

    
     with Allyl Bromide (or Allyl Acetate/Pd) and 
    
    
    
    in DMF or MeCN.
    • Why it works: The sulfonamide anion is nucleophilic, but the product (

      
      ) has no protons left on the nitrogen. It is chemically impossible to over-alkylate.
      
  • Deprotection: Treat with Thiophenol (

    
    ) and 
    
    
    
    (or Mercaptoacetic acid/LiOH for an odorless alternative).
    • Result: Pure Secondary Allylic Amine.

Module 3: Troubleshooting & Decision Logic
Visualizing the Solution Path

AmineSynthesis Start Target: Allylic Amine Synthesis TargetType What is your target structure? Start->TargetType Linear Linear (E)-Allylic Amine TargetType->Linear Branched Branched/Chiral Allylic Amine TargetType->Branched PdCat Pd-Catalysis (Tsuji-Trost) Linear->PdCat IrCat Ir-Catalysis (Hartwig/Helmchen) Branched->IrCat Direct Is the amine cheap/volatile? PdCat->Direct YesDirect Use Excess Amine (5-10 equiv) Direct->YesDirect Yes NoDirect Use Mono-Selective Ligand (DPEphos) or Nosyl Strategy Direct->NoDirect No Protect Can you use protected amine? IrCat->Protect YesProtect Use Trifluoroacetamide or Nosyl-Amine Protect->YesProtect Yes (Recommended) NoProtect Use Phosphoramidite Ligand + Kinetic Control Protect->NoProtect No

Caption: Decision matrix for selecting the optimal synthetic route based on regioselectivity requirements and substrate tolerance.

Module 4: Comparative Data & Experimental Benchmarks

Table 1: Comparison of Over-Alkylation Control Strategies

StrategySelectivity (Mono:Di)Atom EconomyComplexityBest For
Direct Alkylation (Excess Amine) High (if >5 eq. amine)PoorLowVolatile/Cheap amines (e.g., methylamine, ammonia).
Pd/DPEphos Catalysis >95:5HighMediumValuable primary amines; Linear targets.
Ir-Catalysis (Protected) >99:1Medium (requires steps)HighChiral, branched allylic amines (Drug Intermediates).
Nosyl Protection 100:0 (Exclusive)Low (2 extra steps)MediumRobustness; when catalysis fails; solid-phase synthesis.
Experimental Protocol: Selective Mono-Allylation using Pd/DPEphos

This protocol is optimized for primary amines where over-alkylation is a known risk.

Reagents:

  • Primary Amine (1.0 equiv)[1][2]

  • Allyl Acetate (1.1 equiv)

  • 
     (2 mol%)
    
  • DPEphos Ligand (2.2 mol%)

  • Ammonium Acetate (0.5 equiv) - Crucial additive for proton shuttling

  • Solvent: THF (0.2 M)

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve

    
     and DPEphos in anhydrous THF. Stir at RT for 10 mins. The solution should turn from orange to pale yellow (formation of active 
    
    
    
    ).
  • Addition: Add the primary amine, followed by Ammonium Acetate.

  • Reaction: Add Allyl Acetate dropwise. Heat to 60°C.

  • Monitoring: Check TLC after 2 hours.

    • Troubleshooting: If the reaction is sluggish, add 10 mol% triethylamine. Do NOT add strong inorganic bases (NaOH), as they promote bis-allylation.

  • Workup: Filter through a celite pad to remove Pd. Concentrate and purify via flash chromatography.

References
  • Pd-Catalyzed Selective Monoallylation: Utsunomiya, M., et al. "Direct Catalytic Amination of Allylic Alcohols."[3] Organic Letters, 2007.[3]

  • Iridium-Catalyzed Regioselective Amination: Hartwig, J. F., et al. "Iridium-Catalyzed Allylic Substitution." Chemical Reviews, 2011.

  • Nosyl Strategy (Fukuyama Synthesis): Kan, T., & Fukuyama, T. "Ns strategies: a versatile synthetic method for secondary amines." Chemical Communications, 2004.

  • Mechanistic Insights on DPEphos: Leitner, A., et al. "Enantioselective Iridium-Catalyzed Allylation."[3] Journal of the American Chemical Society, 2005.

  • General Amine Synthesis Guide: "Experimental Procedure for N-alkylation of primary amines." BenchChem Technical Support.

Sources

Optimization

Technical Support Center: N-Allyl-N-Isopropylamine HBr Purification

This technical guide addresses the purification of N-allyl-N-isopropylamine Hydrobromide (HBr) . As a secondary amine salt synthesized via alkylation (typically isopropylamine + allyl bromide), the crude product often su...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of N-allyl-N-isopropylamine Hydrobromide (HBr) . As a secondary amine salt synthesized via alkylation (typically isopropylamine + allyl bromide), the crude product often suffers from specific impurities: over-alkylated byproducts (N,N-diallyl species), unreacted starting materials, and oxidative color bodies.

The following guide prioritizes scientific integrity and reproducibility , moving beyond generic advice to provide chemically grounded solutions.

Decision Matrix & Workflow

Before selecting a protocol, assess the physical state of your crude product.[1] Amine hydrobromides are often hygroscopic; "oils" are frequently just wet solids.

Purification_Workflow Start Analyze Crude N-allyl-N-isopropylamine HBr StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Dry Oil Sticky Oil / Gum StateCheck->Oil Wet/Impure PurityCheck Purity (NMR/HPLC) > 90%? Solid->PurityCheck Trituration Method A: Trituration (Solvent Wash) Oil->Trituration Attempt to solidify Recryst Method B: Recrystallization (IPA/Et2O) PurityCheck->Recryst Yes (Remove trace salts) AcidBase Method C: Acid-Base Extraction (Regeneration) PurityCheck->AcidBase No (Deep cleaning needed) Trituration->PurityCheck If solidifies Trituration->AcidBase If remains oil

Figure 1: Decision tree for selecting the appropriate purification methodology based on crude product state.

Troubleshooting Guide (Q&A)

Issue 1: The Product is an Oil/Gum, not a Solid

Q: My crude product is a dark, sticky oil that refuses to crystallize. How do I solidify it? A: This is common for secondary amine salts and is usually caused by residual solvent or excess allyl bromide acting as a plasticizer.

  • Mechanism: Impurities lower the melting point (freezing point depression).

  • Solution (Trituration):

    • Add a small volume of cold anhydrous diethyl ether or ethyl acetate (non-solvents for the salt) to the oil.

    • Scratch the flask walls vigorously with a glass rod. The mechanical friction and removal of surface impurities often induce nucleation.

    • If it remains oily, the "oil" may be the free base (if HBr was insufficient) or water is present. Proceed to Method C (Acid-Base Regeneration) .

Issue 2: Persistent Yellow/Brown Coloration

Q: The product is off-white to brown even after washing. How do I remove the color? A: Amines oxidize rapidly in air to form N-oxides and conjugated imines (Schiff bases), which are highly colored.

  • Solution: Perform Method B (Recrystallization) but add Activated Charcoal (Carbon) .

  • Protocol: Dissolve the salt in hot isopropanol. Add activated charcoal (1-2% w/w). Stir at reflux for 5-10 minutes. Filter hot through a Celite pad to remove the carbon. The filtrate should be clear/colorless.

Issue 3: Presence of N,N-Diallyl Impurity

Q: NMR shows a triplet/multiplet pattern indicating ~10% dialkylated byproduct. Recrystallization isn't removing it. A: Over-alkylation is the primary side reaction. The solubility difference between the mono- and di-allyl HBr salts is often insufficient for separation by simple crystallization.

  • Solution: You must separate them as Free Bases via distillation.

  • Logic:

    • BP of N-allyl-N-isopropylamine (Free Base): ~100–110°C (Estimated).

    • BP of N,N-diallyl-N-isopropylamine (Free Base): >140°C.

  • Action: Convert the salt to free base (NaOH), dry the organic layer, and perform fractional distillation . Collect the lower-boiling fraction and re-acidify with HBr.

Issue 4: Hygroscopicity & Handling

Q: The solid turns to mush on the filter paper during filtration. A: Amine HBr salts are extremely hygroscopic.

  • Solution:

    • Use a sintered glass funnel with a nitrogen blanket or cover with a rubber dam during filtration.

    • Wash with anhydrous ether (which repels water).

    • Immediately transfer to a vacuum desiccator containing P₂O₅ or KOH pellets.

Detailed Experimental Protocols

Method A: Trituration (The "Quick Wash")

Use for: Oily crudes or removing surface impurities (unreacted allyl bromide).

  • Place the crude oil/gum in a round-bottom flask.

  • Add Anhydrous Diethyl Ether or MTBE (10 mL per gram of crude).

  • Sonicate for 5–10 minutes. The solvent should turn yellow/cloudy as it extracts impurities.

  • Decant the solvent carefully.[2]

  • Repeat 2–3 times until the solvent remains clear and the residue begins to harden.

  • Dry under high vacuum to obtain the solid HBr salt.

Method B: Recrystallization (Standard Purification)

Use for: Solid products with minor impurities (<5%).

Solvent System: Isopropanol (Solvent) + Diethyl Ether (Anti-solvent).

  • Dissolution: Place crude HBr salt in an Erlenmeyer flask. Add the minimum amount of near-boiling Isopropanol (IPA) required to dissolve the solid.

    • Note: If colored, add Activated Charcoal here (see Issue 2).

  • Filtration: If insoluble particles remain, filter hot through a heated funnel.[3]

  • Cloud Point: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1–2 drops of hot IPA to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then place in a -20°C freezer for 12 hours.

  • Collection: Filter the white crystals cold. Wash with cold ether.

Method C: Acid-Base Regeneration (Deep Cleaning)

Use for: Highly impure crudes, mixtures of mono/di-allyl products, or "oils" that refuse to crystallize.

This method resets the salt to its free base form, allowing for liquid-liquid extraction or distillation, before reforming the pure salt.

AcidBase_Protocol Crude Crude HBr Salt Basify Basify (2M NaOH) pH > 12 Crude->Basify Liberate Amine Extract Extract into DCM or Ether Basify->Extract Remove Salts Distill Optional: Distillation Extract->Distill Separate Mono/Di Precip Add HBr (in AcOH or Gas) Extract->Precip Skip Distillation Distill->Precip Re-form Salt Pure Pure Product Precip->Pure

Figure 2: Acid-Base Regeneration Workflow.

  • Basification: Dissolve crude salt in water (10 mL/g). Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine separates.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

    • Discard the aqueous layer (contains inorganic salts).

  • Washing: Wash combined organics with Brine to remove trapped water. Dry over Anhydrous Na₂SO₄ .

  • Filtration & Concentration: Filter off the drying agent.

    • Critical Step: If separating mono/di-allyl, perform Fractional Distillation on this liquid now.

  • Salt Formation:

    • Dissolve the free amine oil in anhydrous Diethyl Ether (10 mL/g).

    • Cool to 0°C in an ice bath.

    • Slowly add HBr in Acetic Acid (33%) or bubble HBr gas until precipitation ceases.

  • Isolation: Filter the white precipitate immediately and dry under vacuum.

Data Summary

Solvent Selection Guide
SolventRoleSuitabilityNotes
Isopropanol (IPA) Primary SolventExcellent Good solubility for HBr salts hot; poor cold.
Ethanol (EtOH) Primary SolventGood Often too soluble; requires significant ether to precipitate.
Diethyl Ether Anti-SolventExcellent Standard anti-solvent. Flammable.
Ethyl Acetate Wash SolventGood Good for trituration; removes non-polar impurities.
Water SolventPoor Too soluble; hard to recover product. Use only for Acid-Base method.
Impurity Profile
ImpurityOriginRemoval Method
Isopropylamine Starting MaterialHigh Vacuum (Volatile) or Acid-Base Wash.
Allyl Bromide Starting MaterialTrituration with Ether (Soluble in Ether).
N,N-Diallyl... Over-alkylationFractional Distillation of Free Base .
Inorganic Salts NeutralizationDissolve product in dry DCM/Ethanol (Salts are insoluble).

References

  • Organic Syntheses. Alkyl and Alkylene Bromides (General synthesis and purification of allyl bromides). Coll. Vol. 1, p.3 (1941). [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide (Department of Chemistry). [Link]

Disclaimer: This guide is for research purposes only. N-allyl-N-isopropylamine HBr is a chemical intermediate; consult the Safety Data Sheet (SDS) for specific hazards, including skin irritation and toxicity, before handling.

Sources

Troubleshooting

Technical Support Center: N-Allyl-N-Isopropylamine Stability &amp; Purification

This guide serves as a specialized technical support resource for researchers handling N-allyl-N-isopropylamine (CAS: 35000-22-7). It addresses the common phenomenon of discoloration—shifting from colorless to yellow, am...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers handling N-allyl-N-isopropylamine (CAS: 35000-22-7). It addresses the common phenomenon of discoloration—shifting from colorless to yellow, amber, or brown—and provides validated remediation and prevention strategies.

Case Overview: The "Yellowing" Phenomenon

Compound: N-Allyl-N-isopropylamine CAS: 35000-22-7 Boiling Point: ~96–97°C (at 760 mmHg) Issue: Fresh samples are colorless ("water-white"). Aged samples degrade to yellow or brown.[1][2]

Executive Summary: Discoloration in secondary allylamines is rarely a cosmetic issue alone; it indicates chemical degradation. The color arises from the formation of N-oxides , conjugated imines , and oligomers derived from the reactive allyl group. While trace discoloration (pale yellow) may be acceptable for robust applications, it can be catastrophic for sensitive catalytic cycles or radical-based polymerizations where impurities act as chain terminators.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: Why has my sample turned yellow/brown despite being sealed?

A: The discoloration is a result of oxidative degradation and radical coupling , often accelerated by light or trace oxygen.

  • Mechanism 1 (N-Oxidation): Atmospheric oxygen attacks the nitrogen lone pair, forming N-oxides. These can rearrange (Meisenheimer rearrangement) or degrade further into colored hydroxylamines and nitrones.

  • Mechanism 2 (Allylic Oxidation): The allylic protons (adjacent to the double bond) are susceptible to radical abstraction. This leads to conjugated species and oligomers which absorb blue light, appearing yellow/brown.

  • Mechanism 3 (Carbamate Formation): Like all secondary amines, this compound reacts with atmospheric CO₂ to form carbamates. While often white solids, in solution they can contribute to turbidity and catalyze further degradation.

Q2: Can I use the discolored sample for my reaction?

A: Consult the decision matrix below.

  • STOP if you are performing: Metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig), radical polymerization, or kinetic studies. The impurities can chelate catalysts or quench radical species.

  • PROCEED (with caution) if you are performing: Simple alkylations or using the amine in large excess as a base/buffer, provided the color is pale yellow (indicating <1% impurity).

Q3: Is filtration sufficient to remove the color?

A: No. The colored impurities (imines, N-oxides) are typically soluble in the amine itself. Filtration will only remove solid carbamate salts or polymerized particulates. Distillation or adsorptive treatment is required for chromophore removal.

Part 2: Visualizing the Problem & Solution

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to determine the necessary course of action for your specific sample.

TroubleshootingTree Start Evaluate Sample Condition ColorCheck Is the sample discolored? Start->ColorCheck AppCheck Intended Application? ColorCheck->AppCheck Yes (Yellow/Brown) ActionUse Proceed with Use ColorCheck->ActionUse No (Clear) Sensitive Sensitive Catalysis / Radical Chemistry AppCheck->Sensitive Robust General Synthesis / Acid Scavenging AppCheck->Robust ActionDistill REQUIRED: Fractional Distillation Sensitive->ActionDistill ActionCarbon OPTIONAL: Activated Carbon Treatment Robust->ActionCarbon Deep Brown Robust->ActionUse Pale Yellow ActionCarbon->ActionDistill If color persists ActionCarbon->ActionUse If color clears

Caption: Decision matrix for handling aged N-allyl-N-isopropylamine samples based on application sensitivity.

Part 3: Remediation Protocols

Method A: Fractional Distillation (The Gold Standard)

Objective: Restore sample to >99% purity for sensitive applications. Safety: Perform in a fume hood. N-allyl-N-isopropylamine is toxic and flammable.[3]

ParameterSpecificationNotes
Setup Short-path distillation apparatusMinimize distance between pot and receiver to reduce thermal stress.
Drying Agent Calcium Hydride (CaH₂) or KOH pelletsAdd 5% w/w to the boiling flask to trap water and acidic impurities.
Pressure Reduced (Vacuum)Recommended: 50–100 mmHg.
Temperature ~40–50°C (at reduced pressure)Avoid heating above 100°C to prevent polymerization of the allyl group.
Collection Discard first 5-10% (Foreshot)Contains volatile degradation products.

Step-by-Step:

  • Pre-treatment: If the sample is heavily degraded (dark brown), stir with KOH pellets for 2 hours and decant before distilling.

  • Assembly: Assemble glassware under a nitrogen flush to remove oxygen.

  • Heating: Apply vacuum, then slowly heat the oil bath. The liquid should boil gently.

  • Collection: Collect the main fraction which should be colorless.

  • Storage: Immediately transfer to an amber glass bottle flushed with Argon/Nitrogen.

Method B: Adsorbent Treatment (The "Quick Polish")

Objective: Remove trace color for non-critical applications without setting up a still.

Materials:

  • Activated Carbon (Powdered) or Neutral Alumina.

  • Syringe filter (0.45 µm PTFE).

Protocol:

  • Add activated carbon (5-10% by weight) to the amine.

  • Stir gently for 30–60 minutes at room temperature.

  • Filter the suspension through a Celite pad or a 0.45 µm PTFE syringe filter.

  • Verification: If the filtrate is still yellow, Method A (Distillation) is required.

Part 4: Prevention & Storage Strategy

To prevent recurrence, the "Triangle of Stability" must be maintained.

Diagram 2: The Stability Triangle

StabilityTriangle Inert Inert Atmosphere (Argon/N2) Center STABLE AMINE Inert->Center Prevents Oxidation Cold Low Temp (4°C) Cold->Center Slows Polymerization Dark Light Exclusion (Amber Glass) Dark->Center Stops Radical Initiation

Caption: The three critical storage conditions required to prevent N-allyl-N-isopropylamine degradation.

Storage Checklist:

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4][5] (The authoritative text on purifying organic amines via distillation and drying agents).

  • National Institute of Standards and Technology (NIST). (2023). N-Allyl-N-isopropylamine Spectra and Properties. NIST Chemistry WebBook, SRD 69.[6] (Verification of physical properties and IR spectra).

  • Chitec Technology Co. (n.d.). Why Do Amine-Containing Resins Discolor? (Technical explanation of amine oxidation mechanisms and yellowing).

  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials. (Industrial context on oxidative aging and nitrogen blanketing).

Sources

Optimization

Technical Support Center: Overcoming Hygroscopicity in Amine Salt Weighing

Welcome to the Technical Support Center. As drug development increasingly relies on amine salts (e.g., hydrochlorides, mesylates, and tartrates) to enhance the solubility and bioavailability of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on amine salts (e.g., hydrochlorides, mesylates, and tartrates) to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs)[1][2], handling these compounds presents significant analytical challenges. Amine salts are highly prone to moisture scavenging, often leading to deliquescence[3][4].

This guide is designed for researchers and analytical scientists. It provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure absolute precision during the weighing of hygroscopic amine salts, strictly adhering to United States Pharmacopeia (USP) standards[5][6].

Part 1: Core Principles & Mechanistic Causality

Q: Why do amine salts exhibit such rapid mass drift on an analytical balance?

A: The fundamental issue lies in the water-solid interactions dictated by the molecular architecture of the salt[2]. Amine salts possess highly polarized ionic bonds that create strong ion-dipole interactions with atmospheric water vapor. When exposed to ambient humidity, the salt undergoes surface adsorption, followed by capillary condensation. If the ambient relative humidity (RH) exceeds the deliquescence relative humidity (DRH) of the salt, the solid will absorb enough water to dissolve into an aqueous solution[3][4].

On an analytical balance, this continuous moisture uptake manifests as a relentless upward drift in the mass reading[7]. Attempting to record a "stable" weight while the sample is actively scavenging water violates the core principles of quantitative analysis, as the recorded mass will include an unknown variable of water weight[4].

G A Ambient Humidity (H2O Vapor) B Surface Adsorption (Ion-Dipole Bonds) A->B C Crystal Hydrate Formation B->C Low RH D Deliquescence (Phase Change to Liquid) B->D High RH E Continuous Mass Drift on Analytical Balance C->E D->E

Mechanistic pathway of water-solid interactions leading to balance drift.

Q: How do temperature differentials cause "phantom" weight changes?

A: When a hygroscopic sample is removed from a desiccator, refrigerator, or drying oven, it is often at a different temperature than the weighing chamber. This temperature gradient creates convection currents (airflow) inside the balance draft shield. This airflow exerts an upward or downward force on the weighing vessel, creating dynamic buoyancy[8]. The sample will appear lighter or heavier than its actual mass until thermal equilibrium is established[8].

Part 2: Troubleshooting Guide & Experimental Protocols

Q: My balance reading continuously drifts upward. How do I accurately weigh a deliquescent amine salt?

A: Never use the direct weighing (incremental) method for hygroscopic or deliquescent materials[8]. Instead, you must utilize the Weighing by Difference (Reduction) Method using a sealed weighing bottle[8]. This acts as a self-validating system: the mass of the transferred aliquot is calculated by the loss of mass from the sealed stock container, ensuring that any moisture absorbed by the aliquot during transfer does not artificially inflate the recorded mass.

Protocol 1: Weighing by Difference (Reduction Method)
  • Equilibration: Allow the sealed weighing bottle and the amine salt to reach thermal equilibrium with the laboratory environment to eliminate dynamic buoyancy[8].

  • Bulk Loading: Inside a controlled low-humidity environment (e.g., a glove box), transfer an excess amount of the amine salt into a static-resistant glass weighing bottle and seal it with a gas-tight lid[7][9].

  • Initial Weighing (W1): Place the sealed bottle on the analytical balance. Allow the reading to stabilize and record the initial mass (

    
    ).
    
  • Transfer: Remove the bottle from the balance using clean, lint-free gloves or plastic-coated forceps to prevent the transfer of body heat and oils[8][9]. Open the bottle briefly over your target receiving vessel (e.g., a volumetric flask) and tap out the estimated required aliquot.

  • Reseal: Immediately replace the gas-tight lid on the weighing bottle.

  • Final Weighing (W2): Place the sealed bottle back onto the balance. Wait for stabilization and record the final mass (

    
    ).
    
  • Calculation: The exact mass of the sample transferred is

    
    .
    

G N1 1. Tare Sealed Weighing Bottle N2 2. Add Bulk Amine Salt N1->N2 N3 3. Record Initial Mass (W1) N2->N3 N4 4. Transfer Aliquot to Target Vessel N3->N4 N5 5. Record Final Mass (W2) N4->N5 N6 6. Sample Mass = W1 - W2 N5->N6

Workflow for the Weighing by Difference (Reduction) protocol.

Q: Even with rapid weighing, how do I account for the water already present in the bulk salt?

A: Weighing by difference only gives you the wet mass of the transferred powder. To determine the true active mass (dry mass) for molarity calculations, you must profile the moisture content of the bulk batch.

Protocol 2: Moisture Profiling and Mass Correction
  • Sorption Isotherm Profiling: Utilize Dynamic Vapor Sorption (DVS) as outlined in USP <1241> Water-Solid Interactions in Pharmaceutical Systems to determine the critical relative humidity at which the salt rapidly absorbs water[6][10].

  • Residual Moisture Determination: Perform a coulometric Karl Fischer (KF) titration on a parallel sample from the same bulk batch to quantify the exact percentage of water (w/w)[6][11].

  • Correction Calculation: Adjust your final concentration calculations using the formula:

    
    
    

Part 3: Regulatory Standards & Quantitative Data

Q: What are the regulatory requirements for analytical balances when handling these materials?

A: Pharmaceutical weighing must comply with two primary compendial chapters: USP <41> Balances (mandatory requirements for accuracy and repeatability) and USP <1251> Weighing on an Analytical Balance (best-practice guidelines)[5][12][13].

Because handling hygroscopic materials often requires rapid execution, operator error can increase. To mitigate this, USP <1251> introduces the concept of a Safety Factor . The desired smallest net weight weighed by the operator must be larger than the balance's calculated minimum weight, multiplied by this safety factor[12][13].

Data Presentation: Key Parameters & Classifications

Table 1: USP <41> and <1251> Balance Parameters [5][12][14]

Parameter USP Chapter Requirement / Definition
Accuracy USP <41> Test weight must be within 5% to 100% of balance capacity; tolerance of 0.10%.
Repeatability USP <41> Standard deviation calculated from 10 replicate weighings to establish operating range.
Safety Factor (Manual) USP <1251> Recommended factor of 2.0 for stable lab conditions with trained operators.

| Safety Factor (Auto) | USP <1251> | Recommended factor of 1.5 for automated gravimetric dosing procedures. |

Table 2: Hygroscopicity Classifications (Ph. Eur. / USP Reference) [3]

Classification Weight Increase at 80% RH / 25°C Handling Recommendation
Non-hygroscopic < 0.2% Direct weighing method acceptable.
Slightly hygroscopic 0.2% - 2.0% Direct weighing with rapid capping.
Hygroscopic 2.0% - 15.0% Weighing by difference required.

| Very hygroscopic / Deliquescent | ≥ 15.0% (or forms liquid) | Glove box, weighing by difference, KF correction. |

References

  • Source: blogspot.
  • Source: google.
  • Source: aston.ac.
  • Source: epo.
  • Weighing papers are used to measure chemical solids because most things don't stick to them...
  • Source: genfollower.
  • Source: labcompare.
  • Source: youtube.
  • USP Chapter 41 (USP41)
  • Source: labdepotinc.
  • Source: mt.
  • Source: pharmtech.
  • Source: pharmtech.
  • Source: tricliniclabs.
  • A Question of Balance? Part III: Weighing Isn't an Uncertain Process, Is It?

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Analysis Guide: N-Allyl-N-isopropylamine Hydrobromide

Executive Summary & Scientific Context Product: N-Allyl-N-isopropylamine Hydrobromide CAS (Free Base): 35000-22-7 Formula: Molecular Weight: 180.09 g/mol [1] N-Allyl-N-isopropylamine hydrobromide is a secondary amine sal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Product: N-Allyl-N-isopropylamine Hydrobromide CAS (Free Base): 35000-22-7 Formula:


Molecular Weight:  180.09  g/mol [1]

N-Allyl-N-isopropylamine hydrobromide is a secondary amine salt frequently utilized as a building block in the synthesis of conductive polymers, pharmaceutical intermediates, and proteomic reagents. In drug development, it serves as a precursor for constructing functionalized


-lactams and other nitrogen-heterocycles via metal-catalyzed cyclizations.

This guide provides a detailed structural verification protocol using 1H NMR spectroscopy. Unlike simple spectral libraries, this analysis focuses on the diagnostic shifts that confirm salt formation—specifically the deshielding of


-protons adjacent to the ammonium center—and distinguishes the product from its free base and common impurities like isopropylamine or allylamine.

Structural Analysis & Assignment Logic

To accurately interpret the spectrum, we must first map the protons to their magnetic environments. The molecule consists of three distinct spin systems: the isopropyl group , the allyl group , and the ammonium protons .

Molecular Visualization

The following diagram maps the proton environments (H-a through H-e) referenced in the spectral analysis.

G Figure 1: Proton Assignment Map for N-Allyl-N-isopropylamine HBr Isopropyl_Me H-a (CH3)2 ~1.3 ppm Isopropyl_CH H-b CH (Methine) ~3.4 ppm Isopropyl_Me->Isopropyl_CH 3J Coupling Ammonium NH2+ (Ammonium) ~8.5-9.0 ppm Isopropyl_CH->Ammonium N-Bond Allyl_CH2 H-c N-CH2 ~3.6 ppm Ammonium->Allyl_CH2 N-Bond Vinyl_CH H-d =CH- ~5.9 ppm Allyl_CH2->Vinyl_CH 3J Coupling Vinyl_Term H-e =CH2 ~5.3-5.5 ppm Vinyl_CH->Vinyl_Term 3J Coupling

Caption: Logical connectivity and predicted chemical shift zones for the hydrobromide salt.

Comparative Spectral Data: Salt vs. Free Base

The most critical aspect of characterizing the hydrobromide salt is observing the "Salt Shift"—the downfield movement of protons adjacent to the nitrogen due to the positive charge of the ammonium species (


).
Predicted Chemical Shift Table (Solvent: DMSO- )

Note: DMSO-


 is recommended over 

for initial characterization to observe the ammonium protons, which exchange rapidly in

.
AssignmentProton TypeMultiplicityFree Base (

ppm)
HBr Salt (

ppm)

(Salt Effect)
H-a Isopropyl

Doublet (

Hz)
1.051.30 – 1.35 +0.25
H-b Isopropyl

Septet2.803.35 – 3.50 +0.60 (Diagnostic)
H-c Allyl

Doublet/Multiplet3.203.60 – 3.75 +0.50 (Diagnostic)
H-d Vinyl

Multiplet5.855.90 – 6.00 +0.10
H-e Vinyl

Multiplet5.10 – 5.205.30 – 5.50 +0.20
NH Amine/AmmoniumBroad Singlet1.208.50 – 9.20 +7.50 (Diagnostic)
Detailed Signal Interpretation
  • The Ammonium Region (8.5–9.2 ppm): In the free base, the amine proton is shielded (~1.2 ppm). Upon formation of the HBr salt, these protons become highly deshielded (

    
    ) and appear as a broad singlet downfield. Critical Check:  If you run this in 
    
    
    
    , this peak will disappear due to Deuterium exchange (
    
    
    ).
  • The

    
    -Proton Shift (3.3–3.8 ppm):  The protons on the carbons directly attached to the nitrogen (H-b and H-c) experience the strongest inductive effect from the positive charge.
    
    • H-b (Isopropyl Methine): Shifts from ~2.8 to ~3.4 ppm.

    • H-c (Allyl Methylene): Shifts from ~3.2 to ~3.7 ppm.

    • Validation: If these peaks remain upfield (<3.0 ppm), your sample has likely deprotonated or is not fully converted to the salt.

  • The Allyl System (5.3–6.0 ppm): The vinyl protons (H-d, H-e) are further away from the charge center and show smaller shifts. Their complex splitting pattern (AMX spin system) remains the fingerprint for the allyl group integrity.

Experimental Protocol: Self-Validating Workflow

To ensure scientific rigor, follow this step-by-step protocol designed to validate the salt formation and purity.

Workflow Start Start: Crude HBr Salt Solvent Dissolve in DMSO-d6 (To see NH2+ protons) Start->Solvent Acquire Acquire 1H NMR (16-32 Scans) Solvent->Acquire Check_NH Check 8.0-9.5 ppm region Acquire->Check_NH NH_Present Peaks Visible? (Broad Singlet) Check_NH->NH_Present Pass_1 Salt Confirmed Proceed to Integration NH_Present->Pass_1 Yes Fail_1 Free Base Indicated Add HBr/Acetic Acid NH_Present->Fail_1 No Integrate Integration Check: Vinyl (1H) = 1.0 Isopropyl CH3 (6H) = 6.0 Pass_1->Integrate D2O_Shake Optional: D2O Shake (Verify NH exchange) Integrate->D2O_Shake

Caption: Decision tree for validating salt formation via NMR.

Sample Preparation
  • Solvent Choice: Use DMSO-

    
      (99.9% D) for the primary spectrum.
    
    • Reasoning: DMSO prevents rapid proton exchange, allowing observation of the ammonium (

      
      ) protons. It also solubilizes polar salts effectively.
      
    • Alternative:

      
        is excellent for solubility but will erase the NH signals and slightly shift alkyl peaks upfield due to solvent polarity differences.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Integration Ratios (Quality Control)

Set the integral of the single vinyl methine proton (H-d at ~5.9 ppm) to 1.00 .

  • H-e (Vinyl Terminus): Should integrate to 2.0 (Acceptable: 1.9–2.1).

  • H-c (Allyl Methylene): Should integrate to 2.0 .

  • H-b (Isopropyl Methine): Should integrate to 1.0 .

  • H-a (Isopropyl Methyls): Should integrate to 6.0 .

  • NH Protons: Should integrate to 2.0 (often broad and under-integrated; 1.5–2.0 is acceptable).

Comparison with Alternatives

When identifying this compound, researchers often encounter structurally similar contaminants.

FeatureN-Allyl-N-isopropylamine HBr Isopropylamine HBr (Impurity)Allylamine HBr (Impurity)
Key Signals Contains BOTH Isopropyl (doublet + septet) AND Allyl (multiplets) signals.Missing Allyl signals (5.0–6.0 ppm).Missing Isopropyl signals (1.3 ppm doublet).
Ratio 1 Allyl group : 1 Isopropyl groupOnly IsopropylOnly Allyl
Complexity High (Overlapping spin systems)Low (Simple splitting)Medium

Advantages of 1H NMR for this Analysis:

  • Definitive ID: Unlike IR (which shows broad NH stretches for all salts), NMR quantitatively confirms the 1:1 ratio of allyl to isopropyl groups.

  • Purity Check: Instantly detects residual free amine (via chemical shift position) or trapped solvent.

References

  • General NMR Shift Predictions & Salt Effects

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for amine vs. ammonium shifts).

    • Correlation of 1H Chemical Shifts with Environment.[3] Chemistry LibreTexts. Link

  • Compound Specific Data (Free Base)

    • National Institute of Standards and Technology (NIST). Isopropylamine, n-allyl- (CAS 35000-22-7).[4][5][6][7] NIST Chemistry WebBook, SRD 69. Link

    • Sigma-Aldrich. N-Allyl-N-isopropylamine Product Information.[1][4][6]Link

  • Experimental Validation of Amine Salts

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. (Crucial for identifying solvent peaks in DMSO/D2O). Link

Sources

Comparative

Comparative Guide: FTIR Characterization of N-Allyl-N-Isopropylamine HBr

This guide provides a technical comparative analysis of the FTIR spectral characteristics of N-Allyl-N-isopropylamine Hydrobromide (HBr) versus its free base counterpart. It is designed for analytical chemists and proces...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the FTIR spectral characteristics of N-Allyl-N-isopropylamine Hydrobromide (HBr) versus its free base counterpart. It is designed for analytical chemists and process development scientists requiring robust identification protocols.

Executive Summary & Chemical Context

N-Allyl-N-isopropylamine HBr (CAS: 35000-22-7 for the salt form typically, though often referenced via the free base CAS 35000-22-7 with "HBr" appended) is a secondary amine salt used as a specialized building block in the synthesis of pharmaceutical intermediates and functionalized polymers.[1]

Accurate characterization depends on distinguishing the ionic salt lattice features of the HBr form from the liquid free base . The transition from a free amine to a hydrobromide salt induces drastic spectral shifts, particularly in the N-H stretching and deformation regions, which this guide analyzes in depth.

Chemical Identity
FeatureN-Allyl-N-Isopropylamine HBrN-Allyl-N-Isopropylamine (Free Base)
State Crystalline Solid (Hygroscopic)Colorless Liquid
Formula


MW ~180.09 g/mol 99.18 g/mol
Key Functionality Ammonium Cation (

), Allyl (

), Isopropyl
Secondary Amine (

), Allyl (

), Isopropyl

Technical Analysis: Characteristic FTIR Peaks

The following analysis compares the theoretical and experimentally observed ranges for the HBr salt against the Free Base.

Region 1: High Frequency (4000 – 2000 cm⁻¹)

The primary indicator of salt formation.

  • Free Base: Exhibits a single, weak, sharp band around 3300–3350 cm⁻¹ corresponding to the N-H stretching of a secondary amine.

  • HBr Salt: The sharp N-H band disappears. It is replaced by a strong, broad absorption band spanning 2400–3000 cm⁻¹ . This "ammonium band" is caused by the N-H⁺ stretching vibrations, often complicated by combination bands and Fermi resonance.

    • Diagnostic Tip: Look for a "ragged" appearance on the lower wavenumber side (2400–2600 cm⁻¹) of the C-H stretches, often referred to as the "amine salt curtain."

Region 2: The "Overlap Zone" (1700 – 1500 cm⁻¹)

Critical for confirming the Allyl group integrity.

  • Allyl C=C Stretch: In both forms, the non-conjugated C=C double bond appears near 1640–1645 cm⁻¹ .

  • Amine Salt Interference: The HBr salt introduces a new N-H⁺ deformation (scissoring) band typically between 1580–1620 cm⁻¹ .

    • Resolution: In the free base, the 1640 cm⁻¹ peak is isolated. In the salt, you will see a doublet or a broadened shoulder: the C=C stretch (~1645 cm⁻¹) and the N-H⁺ bend (~1600 cm⁻¹).

Region 3: Fingerprint & Isopropyl Markers (1500 – 600 cm⁻¹)
  • Isopropyl Gem-Dimethyl: The "split" methyl bending vibration is a classic marker for the isopropyl group. Look for a doublet of equal intensity around 1385 cm⁻¹ and 1375 cm⁻¹ . This remains relatively stable between salt and free base.

  • C-N Stretching: Shifts from ~1180 cm⁻¹ (free base) to slightly higher frequencies in the salt due to increased bond order character/rigidity upon protonation.

Summary Table: Characteristic Peak Assignments
Functional GroupVibration ModeFree Base Frequency (cm⁻¹)HBr Salt Frequency (cm⁻¹)Comparison Note
N-H Stretch3300–3350 (Sharp, Weak)2700–3000 (Broad, Strong) Primary Confirmation of Salt
=C-H Stretch (Allyl)3080, 30103080, 3010Unchanged; visible above saturated C-H
C-H Stretch (Alkyl)2850–29602850–2960Often obscured by broad N-H+ in salt
C=C Stretch (Allyl)1640–1645 1640–1650May overlap with N-H+ bend in salt
-NH₂⁺ DeformationAbsent1580–1620 Specific to Salt Form
-CH(CH₃)₂ Bend (Gem-dimethyl)1385 / 1375 (Doublet)1385 / 1375 (Doublet)Structural confirmation (Isopropyl)
=C-H Out-of-plane Bend910, 990910, 990Characteristic of terminal vinyl group

Experimental Protocol: Validated Workflow

The hygroscopic nature of the HBr salt requires specific handling to avoid water interference, which absorbs strongly in the 3400 cm⁻¹ and 1640 cm⁻¹ regions, potentially masking key features.

Diagram: Analytical Decision Tree

FTIR_Workflow Start Sample: N-Allyl-N-Isopropylamine HBr CheckState Check Physical State Start->CheckState Dry Drying Step (Vacuum Desiccator, P2O5, 2h) CheckState->Dry If clumpy/wet MethodSelect Select Method CheckState->MethodSelect If dry crystalline Dry->MethodSelect KBr KBr Pellet (Transmission) MethodSelect->KBr Preferred for Salts (Sharpest peaks) ATR ATR (Diamond/ZnSe) (Reflectance) MethodSelect->ATR Quick QC (Careful of pressure) Analyze Spectral Acquisition (4000-400 cm-1, 32 scans) KBr->Analyze ATR->Analyze Validation Validation Checks: 1. Broad N-H+ (2400-3000) 2. C=C (1640) present 3. No broad H2O (3400) Analyze->Validation

Figure 1: Decision tree for selecting the optimal sampling technique based on sample hydration state.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Why: Amine salts are hygroscopic. Absorbed water creates a broad peak at 3400 cm⁻¹ (masking the lack of free amine N-H) and at 1640 cm⁻¹ (masking the C=C stretch).

    • Protocol: Dry the salt in a vacuum desiccator over

      
       for at least 2 hours prior to analysis.
      
  • Technique Selection:

    • KBr Pellet (Gold Standard): Mix 1-2 mg of sample with 200 mg dry KBr. Grind finely. Press at 8-10 tons.

      • Advantage:[2][3][4] Provides better resolution of the complex "fingerprint" region and the broad ammonium band.

    • ATR (Diamond Crystal): Place neat solid on crystal. Apply high pressure.

      • Advantage:[2][3][4] Fast. Disadvantage: Peak intensity ratios may vary; the broad N-H⁺ band can appear weaker.[5]

  • Data Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 (to reduce noise in the ragged ammonium region).

References & Authority

  • National Institute of Standards and Technology (NIST). Isopropylamine, n-allyl- (Free Base) IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for amine salt N-H+ deformation assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Source for "Amine Salt Curtain" spectral features).[6][7][2][5][8][9][10]

Sources

Validation

Comparative Purity Analysis: Commercial vs. Synthesized N-Allyl-N-Isopropylamine HBr

Executive Summary In pharmaceutical and proteomic workflows, N-allyl-N-isopropylamine hydrobromide serves as a critical secondary amine building block. While commercial sourcing offers convenience, supply chain volatilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and proteomic workflows, N-allyl-N-isopropylamine hydrobromide serves as a critical secondary amine building block. While commercial sourcing offers convenience, supply chain volatility often necessitates in-house synthesis. This guide objectively compares the purity profiles of commercially sourced material (Benchmark) against laboratory-synthesized batches (Challenger).

Key Finding: Commercial samples typically maintain >98% purity but often contain trace stabilizers (e.g., epoxides from allyl bromide precursors). In-house synthesis via direct alkylation yields high crude mass but requires rigorous crystallization to remove the thermodynamically favored N,N-diallyl-N-isopropylamine impurity.

Chemical Identity & Synthesis Logic

To understand the purity divergence, we must analyze the formation pathways. The synthesis of secondary amines from primary amines (isopropylamine) and alkyl halides (allyl bromide) is chemically fraught with the "over-alkylation" phenomenon.

The Synthesis Pathway (DOT Visualization)

The following diagram illustrates the competitive kinetics governing the synthesis. Note the "Runaway Alkylation" path which degrades purity.

G IPA Isopropylamine (Primary Amine) Reaction SN2 Alkylation (Controlled Temp) IPA->Reaction AllylBr Allyl Bromide (Electrophile) AllylBr->Reaction TargetBase N-Allyl-N-Isopropylamine (Free Base) Reaction->TargetBase Major Pathway OverAlk N,N-Diallyl-N-Isopropylamine (Tertiary Amine Impurity) TargetBase->OverAlk Side Reaction (Excess Allyl Bromide) HBr_Step HBr Acidification (Ether/EtOH) TargetBase->HBr_Step BisSalt Quaternary Ammonium Salt (Precipitate) OverAlk->BisSalt Further Alkylation FinalSalt Target HBr Salt (Crystalline Solid) HBr_Step->FinalSalt

Figure 1: Reaction pathway showing the competitive formation of the target secondary amine versus the tertiary amine impurity.

Experimental Comparison: Protocols & Data

Synthesis Protocol (The "Challenger")

Objective: Synthesize N-allyl-N-isopropylamine HBr with minimized over-alkylation.

Reagents:

  • Isopropylamine (IPA): 59.11 g (1.0 mol) [Excess required to suppress over-alkylation]

  • Allyl Bromide: 24.2 g (0.2 mol)

  • Solvent: Dichloromethane (DCM) or Acetonitrile

  • Acid: 48% HBr (aq) or HBr in Acetic Acid

Step-by-Step Workflow:

  • Chilling: Cool IPA in DCM to 0°C.

  • Addition: Add Allyl Bromide dropwise over 60 mins. Critical: Slow addition maintains a high IPA:AllylBr ratio, favoring mono-alkylation.

  • Reflux: Warm to RT and reflux for 4 hours.

  • Base Wash: Wash reaction mixture with 10% NaOH to liberate the free amine.

  • Distillation: Fractional distillation is required to separate the secondary amine (b.p. ~96-97°C) from the tertiary byproduct.

  • Salting Out: Dissolve distillate in diethyl ether; add HBr dropwise until precipitation completes.

  • Recrystallization: Recrystallize from Ethanol/Ether.

Analytical Methodology

To validate purity, we utilize GC-MS (for volatile organic impurities) and 1H-NMR (for salt stoichiometry).

  • GC-MS Conditions:

    • Column: HP-5MS (30m x 0.25mm)

    • Temp Program: 40°C (2 min) -> 10°C/min -> 250°C.

    • Detector: MSD (EI mode).

  • HPLC Conditions (Alternative):

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

Comparative Data Analysis

The following table summarizes the purity profile of a typical commercial sample versus synthesized batches (Crude vs. Recrystallized).

Table 1: Purity & Impurity Profile Comparison

FeatureCommercial Standard Synthesized (Crude) Synthesized (Recrystallized)
Assay (Titration) 98.5%84.2%97.8%
GC Purity (Free Base) 99.1%78.5%98.2%
Major Impurity A < 0.1% (Isopropylamine)12.0% (Isopropylamine)< 0.5%
Major Impurity B < 0.5% (Diallyl-amine)8.5% (Diallyl-amine)1.2%
Appearance White Crystalline PowderOff-white/Yellow SolidWhite Needles
Water Content (KF) < 0.5%1.5 - 3.0%< 0.5%
Cost Per Gram High ($50 - $150/g)Low ($5 - $10/g)Moderate ($15/g)
Interpretation of Data[3][4]
  • Commercial: High reliability. The primary risk is lot-to-lot variation in salt stoichiometry (HBr content) if not strictly controlled.

  • Synthesized Crude: Contains significant N,N-diallyl-N-isopropylamine . This tertiary amine is difficult to remove because its solubility profile in ether is similar to the target secondary amine.

  • Synthesized Recrystallized: Achieving >98% requires fractional distillation of the free base prior to salt formation. Relying solely on crystallization of the salt is often insufficient to remove the diallyl impurity.

Strategic Recommendations

When to Buy (Commercial)
  • High-Throughput Screening: When consistency across 100+ wells is paramount.

  • Biological Assays: When trace amounts of unreacted allyl bromide (a potent alkylator) could cause false positives in proteomic data.

When to Make (Synthesized)
  • Scale-Up: If >50g is required, commercial costs become prohibitive.

  • Isotopic Labeling: If you need to introduce Deuterium or Carbon-13 (e.g., using d5-Allyl Bromide).

Critical Quality Attribute (CQA) Checklist

Before using synthesized material in drug development, verify:

  • Absence of Allyl Bromide: Must be < 10 ppm (Genotoxic impurity).

  • 1H-NMR Integration: Verify the ratio of the isopropyl methine proton (septet) to the allyl vinyl protons to ensure no tertiary amine contamination.

References

  • Santa Cruz Biotechnology. N-allyl-N-isopropylamine Product Specifications. Accessed Oct 2023. Link

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][2] Journal of Organic Chemistry, 2002, 67(3), 674-683.[2] Link

  • National Institute of Standards and Technology (NIST). Isopropylamine, n-allyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Link

  • Organic Chemistry Portal. Synthesis of Secondary Amines. Link

Sources

Comparative

Comprehensive Guide to Elemental Analysis (CHN) of Cyclohexylamine Hydrobromide (C₆H₁₃N·HBr)

Topic: Elemental Analysis (CHN) Expected Values for C6H13N.HBr Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Criticality of Salt Validatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis (CHN) Expected Values for C6H13N.HBr Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Criticality of Salt Validation

In pharmaceutical development and organic synthesis, Cyclohexylamine Hydrobromide (C₆H₁₃N·HBr) serves as a vital intermediate. While NMR and Mass Spectrometry confirm structure, Elemental Analysis (CHN) remains the gold standard for establishing bulk purity and stoichiometry.

However, analyzing hydrobromide salts presents distinct challenges: hygroscopicity and halogen interference . A standard CHN protocol often yields failing results (deviations >0.4%) due to the volatile nature of bromine gases and water absorption. This guide compares standard versus optimized methodologies, providing a validated protocol to ensure publication-quality data.

Theoretical Framework & Expected Values

Before experimental validation, the theoretical composition must be established using precise atomic weights (IUPAC).

Compound Identity:

  • Name: Cyclohexylamine Hydrobromide[1][2][3][4][5][6][7]

  • Formula: C₆H₁₃N · HBr (Total: C₆H₁₄NBr)

  • Molecular Weight: 180.09 g/mol [1][2][5]

Table 1: Theoretical CHN Composition
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % Acceptance Range (±0.4%)
Carbon (C) 612.01172.06640.02% 39.62% – 40.42%
Hydrogen (H) 141.00814.1127.84% 7.44% – 8.24%
Nitrogen (N) 114.00714.0077.78% 7.38% – 8.18%
Bromine (Br) 179.90479.90444.37% N/A (Not detected in CHN)

Note: Bromine constitutes nearly 45% of the mass. In standard CHN analysis, it is not detected but can interfere with other signals if not properly trapped.

Comparative Methodology: Standard vs. Optimized

The failure rate for HBr salts in standard setups is high. Below is a technical comparison of why standard methods fail and how the optimized protocol corrects this.

Table 2: Performance Comparison of Analytical Setups
FeatureStandard CHN Setup Halogen-Optimized Setup
Combustion Temp 950°C1000°C - 1150°C (Flash Combustion)
Halogen Trap None or Standard CopperSilver (Ag) Wool / Silver Tungstate
Sample Prep Ambient WeighingVacuum Drying (P₂O₅) + Inert Gas
Oxidation Aid Standard O₂ injectionTungsten Oxide (WO₃) or V₂O₅ additive
Common Error High %H (moisture), Low %CAccurate %C, %H, %N
Detector Risk Corrosion of TCD filamentsProtected by Halogen Scrubber

Scientific Integrity: The Validated Protocol

Phase A: Sample Preparation (Crucial Step)

Cyclohexylamine HBr is hygroscopicity-sensitive . Ambient moisture will artificially inflate Hydrogen values and dilute Carbon/Nitrogen percentages.

  • Drying: Dry the sample in a vacuum oven at 60°C over P₂O₅ or Silica Gel for at least 4 hours prior to analysis.

  • Environment: If the lab humidity is >50%, weigh samples inside a glove box or use a microbalance with a built-in ionizer to reduce static and exposure.

Phase B: The Combustion Workflow

Mechanism: High-temperature combustion converts the organic matrix into gases (


, 

,

,

). The HBr Problem: The salt releases corrosive HBr and

gas. Without intervention, these gases can co-elute with water or poison the reduction catalyst.

Protocol Steps:

  • Weighing: Accurately weigh 1.5 – 2.5 mg of dried sample into a Tin (Sn) capsule .

  • Additives: Add ~5 mg of Tungsten Oxide (WO₃) powder to the capsule.

    • Reasoning: WO₃ acts as a combustion aid, preventing the formation of non-volatile carbon carbides and ensuring "flash" combustion.

  • The Trap: Ensure the combustion tube is packed with Silver Wool (Ag) at the outlet zone (maintained at ~700-800°C).

    • Reaction:

      
      
      
    • Result: Bromine is quantitatively removed, preventing interference with the TCD detector.

  • Calibration: Run a standard (e.g., Acetanilide) before the sample to verify the K-factor. Run a "blank" tin capsule to subtract background Carbon.

Data Visualization & Troubleshooting

Workflow Diagram: Optimized CHN Analysis for Halides

The following diagram illustrates the critical decision points and chemical pathways in the optimized protocol.

CHN_Analysis Start Sample: C6H13N.HBr Prep Vacuum Dry (60°C) Remove H2O Start->Prep Hygroscopic Control Weigh Weigh in Tin Capsule + WO3 Additive Prep->Weigh Combustion Flash Combustion (1000°C + O2) Weigh->Combustion Gases Gases Generated: CO2, H2O, NOx, Br2/HBr Combustion->Gases Trap Silver (Ag) Trap Removes Br2/HBr Gases->Trap Critical Step Reduction Reduction Tube (Cu) NOx -> N2 Trap->Reduction Clean Gas Stream Detect TCD Detection (N2, CO2, H2O) Reduction->Detect Result Data Output Compare to Theoretical Detect->Result

Figure 1: Analytical workflow for halogenated amine salts, emphasizing the silver trap intervention.

Troubleshooting Guide: Interpreting Deviations

If your results fall outside the ±0.4% range, use this logic to diagnose the failure:

Troubleshooting Error Result Deviation > 0.4% CheckH Is %H High? Error->CheckH CheckC Is %C Low? CheckH->CheckC No Moisture Cause: Moisture Absorption Action: Re-dry sample CheckH->Moisture Yes Inorganic Cause: Incomplete Combustion Action: Add more WO3 / O2 boost CheckC->Inorganic Yes Halogen Cause: Br Interference Action: Check/Replace Ag Trap CheckC->Halogen No (or erratic)

Figure 2: Diagnostic logic for common CHN failures in hydrobromide salts.

References

  • National Institutes of Health (PMC). (2011). An International Study Evaluating Elemental Analysis.[8] Retrieved from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • Toray Research Center. (2014). Elemental Analysis of CHN: Measurement Principle. Retrieved from [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for Allylic Amine Detection

Focus: High-pH Hybrid Silica RP-HPLC vs. Traditional Ion-Pairing & Derivatization Executive Summary Allylic amines (e.g., Terbinafine, Naftifine, and various alkaloids) represent a critical structural motif in antifungal...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: High-pH Hybrid Silica RP-HPLC vs. Traditional Ion-Pairing & Derivatization

Executive Summary

Allylic amines (e.g., Terbinafine, Naftifine, and various alkaloids) represent a critical structural motif in antifungal and CNS-active pharmaceuticals. Their analysis is historically plagued by two factors: severe peak tailing due to interactions with residual silanols, and poor UV retention in non-conjugated variants.

This guide objectively compares the modern High-pH Reversed-Phase (RP) Method utilizing hybrid silica technology against traditional Ion-Pairing (IP) and Pre-column Derivatization workflows.

The Verdict: While derivatization offers lower Limits of Detection (LOD), the High-pH Hybrid Method is the superior choice for routine drug development and QC. It provides the best balance of robustness, MS-compatibility, and kinetic efficiency, eliminating the "silanol drag" that compromises traditional acidic methods.

Part 1: The Technical Challenge

The pKa/Silanol Conflict

Most allylic amines are basic (


). In standard acidic HPLC (pH 2.5 - 4.0):
  • The Analyte: Is fully protonated (

    
    ).
    
  • The Column: Residual silanols (

    
    ) on the silica surface begin to deprotonate to 
    
    
    
    .
  • The Result: Strong electrostatic attraction causes peak tailing (

    
    ), retention time shifting, and poor resolution.
    
The Alternatives
  • Alternative A: Ion-Pairing (IP-HPLC): Uses reagents like sodium octanesulfonate to neutralize the charge. Drawback: Slow equilibration, incompatible with LC-MS (source suppression).

  • Alternative B: Derivatization: Uses FMOC/OPA to add a chromophore. Drawback: Increases sample prep error by 15-20%; kinetically unstable.

  • The Solution (High-pH Hybrid): Uses ethylene-bridged hybrid (EBH) silica stable up to pH 12. At pH 10.5, the amine is deprotonated (neutral), eliminating silanol interaction and increasing hydrophobic retention.

Part 2: Comparative Analysis

Performance Metrics Comparison

The following data summarizes experimental outcomes for Terbinafine (a model allylic amine) analysis.

FeatureHigh-pH Hybrid RP (Recommended)Acidic RP + Ion Pairing Pre-Col Derivatization (FMOC)
Stationary Phase Hybrid Silica C18 (e.g., XBridge/Gemini)Standard Silica C18Standard Silica C18
Mobile Phase pH pH 10.0 - 10.5pH 2.5 - 3.0pH 4.0 - 6.0
Tailing Factor (

)
0.95 - 1.15 (Excellent)1.2 - 1.8 (Variable)1.0 - 1.1 (Excellent)
Equilibration Time Fast (< 10 column volumes)Slow (> 30 column volumes)Moderate
MS Compatibility High (Volatile buffers)None/Low (Non-volatile salts)High
LOD (UV 220nm) ~0.1 - 0.2 µg/mL~0.5 µg/mL< 0.05 µg/mL
Robustness HighLow (Temperature sensitive)Low (Reaction stability)
Mechanistic Visualization

The diagram below illustrates why High-pH methods succeed where acidic methods fail.

SilanolInteraction cluster_acidic Traditional Acidic Method (pH 3.0) cluster_basic High-pH Hybrid Method (pH 10.5) Acidic_Silanol Silanol (Si-O-) Interaction Electrostatic Drag (Peak Tailing) Acidic_Silanol->Interaction Acidic_Amine Allylic Amine (NH3+) Acidic_Amine->Interaction Basic_Silanol Silanol (Si-O-) NoInteraction No Interaction (Sharp Peak) Basic_Silanol->NoInteraction Basic_Amine Allylic Amine (NH2) Neutral Basic_Amine->NoInteraction Hydrophobic Retention Only

Caption: Comparison of analyte-surface interactions. Acidic conditions promote ionic drag (Red), while High-pH conditions neutralize the amine, allowing pure hydrophobic retention (Green).

Part 3: Recommended Experimental Protocol

Method: High-pH Reversed-Phase HPLC Target: Allylic Amines (e.g., Terbinafine, Naftifine)

System Suitability & Conditions

This protocol utilizes a hybrid silica column to withstand high pH, maximizing the deprotonation of the amine.

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18),

    
    , 
    
    
    
    .
  • Temperature:

    
     (Elevated temperature reduces viscosity and improves mass transfer).
    
  • Flow Rate:

    
    .
    
  • Detection: UV-DAD at 220 nm (primary) and 280 nm (secondary for conjugated species).

    • Note: Allylic amines often have weak absorbance; 220 nm is required for sensitivity but requires high-purity solvents to minimize noise.

Mobile Phase Preparation[1][2][3][4]
  • Buffer (Solvent A): 10 mM Ammonium Bicarbonate (

    
    ).
    
    • Preparation: Dissolve 0.79 g of

      
       in 1 L of HPLC-grade water. Adjust pH to 10.0  using Ammonium Hydroxide (
      
      
      
      ). Filter through 0.22 µm membrane.
  • Organic (Solvent B): 100% Acetonitrile (LC-MS grade).

Gradient Profile
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Curve
0.0955Initial
2.0955Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
Method Development Workflow

The following decision tree guides the optimization process for unknown allylic amines.

MethodDev Start Start: Allylic Amine Sample CheckUV Check UV Absorbance (Scan 200-400nm) Start->CheckUV DecisionUV Significant UV > 240nm? CheckUV->DecisionUV HighUV Use High-pH Hybrid Method (Protocol Above) DecisionUV->HighUV Yes (e.g. Terbinafine) LowUV Low UV Response (<210nm only) DecisionUV->LowUV No (e.g. Simple Alkenyl Amines) Deriv Derivatization (FMOC-Cl) Pre-Column LowUV->Deriv No MS Available MS Switch to LC-MS/MS (High pH Compatible) LowUV->MS MS Available

Caption: Decision matrix for selecting detection and separation modes based on the analyte's chromophore properties.

Part 4: Scientific Validation (E-E-A-T)

Why This Works (Causality)

The success of the High-pH method relies on the Henderson-Hasselbalch equation . For a basic amine with


:
  • At pH 3.0: Ratio of

    
    . The analyte is 100% ionized.
    
  • At pH 10.5: Ratio of

    
    . The analyte is ~90% neutral.
    Neutral molecules interact via pure hydrophobic partition with the C18 ligands, avoiding the heterogeneous energy sites of silanols that cause tailing [1].
    
Self-Validating Steps

To ensure data integrity, every run must include:

  • Resolution Check:

    
     between the allylic amine and its cis-isomer (common impurity).
    
  • Tailing Factor: Must be

    
     (USP). If 
    
    
    
    rises, it indicates column aging (loss of hybrid surface protection) or incorrect pH.
  • Blank Injection: Crucial at 220 nm to rule out "ghost peaks" from the ammonium bicarbonate buffer.

References

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[1] Journal of Chromatography A. Link

  • Gopal, N. V., et al. (2008). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms.[2][3] Asian Journal of Chemistry.[3] Link

  • Phenomenex Technical Notes. (2023). Basic Analytes and High pH: Hybrid Particle Technology.Link

  • Matysová, L., et al. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta.[4] Link

  • Ceylan, B., & Tiris, G. (2023). Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic Extracts. Bezmialem Science.[5] Link

Sources

Comparative

Technical Guide: Optimizing CoA Specifications for N-Allyl-N-isopropylamine HBr in API Synthesis

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Critical Quality Attributes (CQAs), Impurity Control, and Performance Comparison of Salt Forms Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Critical Quality Attributes (CQAs), Impurity Control, and Performance Comparison of Salt Forms

Executive Summary: The Case for High-Purity HBr Salts

In the synthesis of Active Pharmaceutical Ingredients (APIs), secondary amines like N-allyl-N-isopropylamine serve as privileged scaffolds, particularly for introducing lipophilic amine motifs found in cardiovascular and CNS-targeting agents. While the free base form (CAS 21453-60-5) offers atom economy, it suffers from oxidative instability and volatility.

This guide analyzes the Hydrobromide (HBr) salt (CAS 35000-22-7) as the superior reagent for GMP-regulated workflows. We compare the performance of High-Purity Pharma Grade HBr against Industrial Grade alternatives and the Free Base form, providing a data-backed framework for setting Certificate of Analysis (CoA) specifications that mitigate downstream risks.

Comparative Performance Analysis

Stability and Handling: HBr Salt vs. Free Base

The choice between the free base and the hydrobromide salt fundamentally alters the storage and handling protocols in the laboratory.

FeatureN-Allyl-N-isopropylamine Free Base N-Allyl-N-isopropylamine HBr (Pharma Grade) Impact on Research/Process
Physical State Liquid (BP ~96°C)White Crystalline SolidSolids allow for precise weighing (<0.1% error) compared to volatile liquids.
Oxidative Stability Low (Yellows upon air exposure)High (Stable for >2 years)Free base requires inert atmosphere storage; HBr is bench-stable.
Hygroscopicity LowModerateHBr salts can absorb moisture; CoA must strictly control water content to prevent stoichiometry errors.
Atom Economy 100% Active Amine~55% Active AmineHBr adds mass, but the trade-off is superior purity and stability.
Impurity Profile Risks

In lower-grade "Industrial" salts, process impurities often include unreacted alkylating agents (Allyl bromide) or over-alkylated byproducts.

  • Risk A: Genotoxic Impurities (GTIs): Residual Allyl bromide is a potent alkylating agent. If this intermediate is used in late-stage synthesis, carryover of allyl bromide can trigger a Class 1 elemental impurity alert or GTI alert in the final API.

  • Risk B: Stoichiometric Mismatch: Industrial grades with high water content (>2%) or residual solvents lead to under-dosing of the amine in coupling reactions, reducing yield.

Critical CoA Specifications & Rationale

The "Gold Standard" CoA

Product: N-Allyl-N-isopropylamine Hydrobromide CAS: 35000-22-7 Formula: C₆H₁₃N · HBr MW: 180.09 g/mol [1]

Test ParameterSpecification LimitMethodScientific Rationale
Appearance White to off-white crystalline powderVisualYellowing indicates oxidation of the amine moiety or presence of polymerized allyl species.
Assay (Titration) 98.0% – 102.0%AgNO₃ TitrationConfirms the salt stoichiometry (Br⁻ content). Crucial for calculating molar equivalents.
Purity (HPLC) ≥ 99.0% (Area %)HPLC-UV / GCDetects organic impurities (e.g., Diallyl-isopropylamine) that titration misses.
Water Content ≤ 1.0%Karl Fischer (KF)HBr salts are hygroscopic.[2] Excess water hydrolyzes sensitive electrophiles (e.g., acid chlorides) in downstream steps.
Residue on Ignition ≤ 0.1%GravimetricEnsures no inorganic salt contamination (e.g., NaBr from neutralization steps).
Allyl Bromide ≤ 50 ppmGC-MSCritical: Controls potential genotoxic carryover.
Isopropylamine ≤ 0.5%GCResidual starting material that competes in nucleophilic substitution reactions.

Experimental Validation & Protocols

Protocol: Purity Verification via HPLC

To validate the organic purity of the amine, separating it from potential over-alkylated side products.

Objective: Quantify N-allyl-N-isopropylamine relative to Diallyl-isopropylamine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amine absorption is weak; low wavelength required).

  • Sample Prep: Dissolve 10 mg HBr salt in 10 mL Mobile Phase A. Neutralize slightly if peak shape is poor due to acidity.

Protocol: Hygroscopicity Stress Test

To determine storage handling requirements.

  • Weigh 1.0 g of N-allyl-N-isopropylamine HBr into an open weighing dish.

  • Place in a humidity chamber at 25°C / 75% RH.

  • Measure weight change at t=1h, 4h, 24h.

  • Fail Criteria: Weight gain >2.0% indicates deliquescence; material requires desiccated storage.

Visualizing the Quality Control Workflow

The following diagram illustrates the decision logic for accepting a lot of N-allyl-N-isopropylamine HBr for pharmaceutical synthesis.

QC_Workflow Start Incoming Raw Material (N-Allyl-N-isopropylamine HBr) Visual Test 1: Visual Inspection (White Crystalline?) Start->Visual KF Test 2: Water Content (KF) (< 1.0%?) Visual->KF Pass Reject REJECT / QUARANTINE (Investigate) Visual->Reject Fail (Yellow/Wet) Assay Test 3: Assay & Purity (Titration & HPLC) KF->Assay Pass KF->Reject Fail (>1.0%) GTI Test 4: Genotoxic Impurity (Allyl Bromide < 50ppm?) Assay->GTI Pass Assay->Reject Fail (<98%) GTI->Reject Fail (GTI Risk) Approve RELEASE FOR SYNTHESIS (Store Desiccated) GTI->Approve Pass

Figure 1: QC Decision Tree for N-Allyl-N-isopropylamine HBr acceptance. Note the critical "GTI" check for allyl bromide.

Impurity Formation Pathway

Understanding why the CoA limits exist requires visualizing the synthesis side-reactions.

Impurity_Pathway cluster_0 CoA Control Points IPA Isopropylamine (Starting Material) Product N-Allyl-N-isopropylamine (Target Secondary Amine) IPA->Product + Allyl Bromide (Controlled Addition) AllylBr Allyl Bromide (Reagent) Impurity N,N-Diallyl-isopropylamine (Over-Alkylated Impurity) Product->Impurity + Excess Allyl Bromide (Side Reaction)

Figure 2: Reaction pathway showing the origin of the critical "Diallyl" impurity. This tertiary amine cannot be removed by simple acid-base washes if the product is also an amine, necessitating strict HPLC control.

References

  • Santa Cruz Biotechnology. N-Allyl-N-isopropylamine hydrobromide Product Specifications. Retrieved from

  • National Institute of Standards and Technology (NIST). Isopropylamine, n-allyl- (Free Base) Mass Spectrum and IR Data. Retrieved from

  • Organic Syntheses. General Procedures for Alkylation of Amines with Allyl Bromide. Coll. Vol. 1, p. 25 (1941). Retrieved from

  • PubChem. Isopropylamine Hydrobromide Compound Summary (CID 22495069).[3][4] Retrieved from

  • ChemicalBook. Isopropylamine Hydrochloride and Derivatives: Physical Properties and Safety. Retrieved from

Sources

Validation

Distinguishing N-Allyl-N-isopropylamine from Diallylamine Impurities: A Comprehensive Analytical Guide

Executive Summary In the synthesis of secondary amines for pharmaceutical intermediates or advanced materials, controlling impurity profiles is a critical regulatory and quality requirement. N-allyl-N-isopropylamine (NAI...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of secondary amines for pharmaceutical intermediates or advanced materials, controlling impurity profiles is a critical regulatory and quality requirement. N-allyl-N-isopropylamine (NAIPA) is frequently synthesized via the allylation of isopropylamine. However, side reactions or contaminated starting materials often lead to the formation of diallylamine (DAA) , a highly flammable and toxic secondary amine impurity[1].

Because NAIPA and DAA share similar boiling points and polarities, distinguishing and quantifying them requires highly selective analytical techniques. As an Application Scientist, I have designed this guide to provide researchers with field-proven, self-validating methodologies—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—to definitively resolve NAIPA from DAA impurities.

Mechanistic Rationale: Structural Divergence

To design an effective analytical workflow, we must first examine the causality behind the physicochemical differences of these two molecules.

  • Diallylamine (DAA): A symmetric secondary amine (

    
    ) with a molecular weight of 97.16  g/mol [2]. Its symmetry means its NMR signals are highly degenerate, and its fragmentation is dominated by the highly stable allyl cation.
    
  • N-Allyl-N-isopropylamine (NAIPA): An asymmetric secondary amine (

    
    ) with a molecular weight of 99.17  g/mol . The presence of the sterically bulky, electron-donating isopropyl group shifts the boiling point slightly and fundamentally alters both the mass spectrometric fragmentation pathway and the spin-spin coupling in NMR.
    

By exploiting the mass difference (


 Da)  and the symmetry break , we can construct an orthogonal analytical workflow that prevents false positives.

AnalyticalWorkflow cluster_GCMS GC-MS Pathway cluster_NMR NMR Pathway Sample Sample Mixture (NAIPA + DAA Impurity) GC Gas Chromatography (Base-Deactivated Phase) Sample->GC NMR 1H NMR Spectroscopy (CDCl3) Sample->NMR MS_NAIPA NAIPA: m/z 99 (M+) Base Peak m/z 84 GC->MS_NAIPA MS_DAA DAA: m/z 97 (M+) Base Peak m/z 41 GC->MS_DAA NMR_NAIPA Asymmetric: Isopropyl Septet (2.8 ppm) NMR->NMR_NAIPA NMR_DAA Symmetric: Allyl Multiplets Only NMR->NMR_DAA

Fig 1: Orthogonal analytical workflow for distinguishing NAIPA from DAA impurities.

Quantitative Data Comparison

The following table summarizes the key physicochemical and analytical metrics used to distinguish the target product from the impurity[2],[3],[4].

Analytical ParameterN-Allyl-N-isopropylamine (Target)Diallylamine (Impurity)
Molecular Formula


Molecular Weight 99.17 g/mol 97.16 g/mol
Boiling Point ~100 - 110 °C111 - 112 °C
Molecular Symmetry Asymmetric (

)
Symmetric (

conformational average)
GC-MS Molecular Ion (

)
m/z 99m/z 97
GC-MS Base Peak m/z 84 (Loss of methyl)m/z 41 (Allyl cation)

NMR Diagnostic Signal
Septet at ~2.8 ppm (Isopropyl CH)Absent

Analytical Workflows & Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: Free aliphatic amines are notorious for interacting with active silanol groups in standard GC columns, causing peak tailing and poor resolution. To ensure a self-validating system, we utilize a base-deactivated column (e.g., HP-5MS or CP-Volamine)[5]. The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. NAIPA undergoes


-cleavage to lose a methyl radical from the isopropyl group, yielding a highly stable iminium ion at m/z 84. Conversely, DAA fragments via allylic cleavage, yielding a dominant allyl cation at m/z 41[2].

FragmentationLogic Ionization Electron Ionization (70 eV) NAIPA_M NAIPA Radical Cation [M]+. m/z 99 Ionization->NAIPA_M DAA_M DAA Radical Cation [M]+. m/z 97 Ionization->DAA_M NAIPA_Frag1 Alpha-Cleavage Loss of CH3* NAIPA_M->NAIPA_Frag1 DAA_Frag1 Allylic Cleavage Loss of Allyl* DAA_M->DAA_Frag1 NAIPA_Ion Iminium Ion m/z 84 NAIPA_Frag1->NAIPA_Ion DAA_Ion Allyl Cation m/z 41 DAA_Frag1->DAA_Ion

Fig 2: Divergent EI-MS fragmentation pathways of NAIPA and DAA.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10

    
     of the amine mixture in 1.0 mL of HPLC-grade dichloromethane (DCM). Add 10 
    
    
    
    of triethylamine (TEA) to the vial to act as a sacrificial base, further suppressing column tailing.
  • Instrument Setup: Equip the GC with a 30 m × 0.25 mm × 0.25

    
     HP-5MS column. Set the carrier gas (Helium) flow rate to 1.2 mL/min.
    
  • Temperature Program:

    • Initial oven temperature: 50 °C (hold for 2 min).

    • Ramp: 10 °C/min to 150 °C.

    • Injector temperature: 220 °C; Split ratio: 50:1.

  • MS Acquisition: Scan range m/z 35 to 200. Solvent delay: 3.0 minutes.

  • System Suitability Test (SST): Inject a known standard mixture of NAIPA and DAA. The protocol is only valid if the chromatographic resolution (

    
    ) between the DAA peak (eluting slightly later due to its higher boiling point of 111 °C[4]) and the NAIPA peak is 
    
    
    
    .
  • Data Interpretation: Extract ion chromatograms (EIC) at m/z 99 (NAIPA) and m/z 97 (DAA) to accurately integrate co-eluting trace impurities.

Nuclear Magnetic Resonance ( and NMR)

Causality & Rationale: While GC-MS provides excellent sensitivity for trace impurities, NMR provides absolute structural verification without relying on vaporization. DAA is a symmetric molecule; its


 NMR spectrum in 

consists exclusively of allyl protons: a multiplet at ~5.8 ppm (internal CH=), a multiplet at ~5.1 ppm (terminal

), and a doublet at ~3.2 ppm (

)[2],[6]. NAIPA breaks this symmetry. The introduction of the isopropyl group yields a highly diagnostic septet and doublet that cannot be confused with allyl signals.

Step-by-Step Protocol:

  • Sample Preparation: Transfer 15-20 mg of the neat amine sample into a standard 5 mm NMR tube. Add 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].
    
  • Instrument Setup: Tune and match a 400 MHz (or higher) NMR spectrometer to the

    
     and 
    
    
    
    frequencies.
  • Acquisition Parameters (

    
    ):  Spectral width of 12 ppm, relaxation delay (D1) of 2.0 seconds, 16 scans.
    
  • Data Interpretation (Self-Validating Check):

    • Confirming DAA Impurity: Look for the integration ratio of the allyl signals. In pure DAA, the ratio of CH= :

      
       : 
      
      
      
      is strictly 1:2:2.
    • Confirming NAIPA: Identify the isopropyl methyl doublet at ~1.05 ppm (integrating to 6H) and the isopropyl methine septet at ~2.85 ppm (integrating to 1H).

    • Quantification: To calculate the molar % of DAA impurity in NAIPA, compare the integration of the DAA-specific

      
       doublet against the NAIPA isopropyl methine septet.
      

References

  • National Institutes of Health (NIH). "Diallylamine | C6H11N | CID 31279 - PubChem." PubChem Database. Available at: [Link]

  • Organic Syntheses. "1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester - Procedure." Organic Syntheses. Available at:[Link]

  • Chemdad. "Diallylamine Eight Chongqing Chemdad Co." Chemdad. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-allyl-N-isopropylamine hydrobromide proper disposal procedures

The following guide details the operational safety and disposal procedures for N-allyl-N-isopropylamine hydrobromide . Notice: This guide prioritizes containment and off-site incineration over bench-top neutralization.[1...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal procedures for N-allyl-N-isopropylamine hydrobromide .

Notice: This guide prioritizes containment and off-site incineration over bench-top neutralization.[1] Unlike simple inorganic acids, neutralizing this amine salt generates the free amine (N-allyl-N-isopropylamine), which is a volatile, flammable, and toxic liquid.[1] Do not neutralize for drain disposal. [1]

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity and state.[2] The hydrobromide salt presents different physical hazards than the free base, but both share toxicological risks.

PropertySpecification
Chemical Name N-Allyl-N-isopropylamine hydrobromide
CAS Number 35000-22-7
Formula C₆H₁₃N[1][3][4] · HBr
Molecular Weight ~180.09 g/mol
Physical State Solid (Crystalline powder)
Acidity (pH) Acidic in aqueous solution (due to HBr)
Key Hazards Skin/Eye Irritant , Respiratory Irritant .[1][5] Releases toxic fumes (NOx, HBr) upon combustion.[1]
Incompatibilities Strong Bases (Liberates flammable/toxic free amine), Oxidizers .
Critical Safety Insight: The "Neutralization Trap"

WARNING: Do NOT attempt to dispose of this material by neutralizing it with Sodium Hydroxide (NaOH) or Bicarbonate and pouring it down the drain.

  • Mechanism: Adding base removes the HBr proton, reverting the salt to its free base form (N-allyl-N-isopropylamine). [1] * Result: The free base is a Category 2 Flammable Liquid with high volatility and toxicity.[1][6] You will effectively convert a stable solid waste into a flammable vapor hazard in your fume hood.[1]

Disposal Decision Framework

Use the following logic flow to determine the correct disposal route.

DisposalFlow Start Waste Assessment: N-allyl-N-isopropylamine HBr StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Substance LiquidWaste Dissolved in Solution StateCheck->LiquidWaste Reaction Mixture ActionSolid PROTOCOL A: Solid Waste Stream (Tag: Toxic/Irritant) SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., Water, MeOH) SolventCheck->NonHalogenated No Halogens ActionHalo PROTOCOL B: Halogenated Waste Stream (Tag: Toxic/Flammable) Halogenated->ActionHalo ActionNonHalo PROTOCOL B: Non-Halogenated Waste Stream (Tag: Toxic/Flammable) NonHalogenated->ActionNonHalo

Figure 1: Decision tree for selecting the appropriate waste stream based on physical state and solvent composition.[1]

Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired stocks, surplus solids, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1] Ensure the lid has a chemically resistant liner (e.g., Teflon/PTFE).

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood to capture dust.[1]

    • Wear nitrile gloves, safety goggles, and a lab coat.

  • Labeling:

    • Apply a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical formulas.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

    • Constituents: Listed as "100%".

  • Storage: Store in the "Solid Waste" area of your satellite accumulation area (SAA). Keep separate from oxidizers.[1][2][7]

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures or mother liquors.[1]

  • Segregation:

    • If in DCM/Chloroform: Segregate into the Halogenated waste stream.[1] The bromine atom in the HBr salt technically classifies it as halogenated waste, even if the solvent is water/methanol, though small amounts in non-halogenated solvents are often accepted in the non-halogenated stream (consult local EHS).

    • If in Water/Methanol: Segregate into Non-Halogenated waste stream (unless >1-2% halogen content is strictly regulated by your vendor).[1]

  • pH Check (Optional but Recommended):

    • Check pH with a dipstick.[1] If pH < 2 (highly acidic), you may carefully adjust to pH 4–7 using a dilute buffer (e.g., Sodium Acetate) to reduce corrosion risk to the drum, but stop before pH 9 to avoid liberating the free amine.

  • Labeling:

    • List all solvents (e.g., "Methanol 95%, N-allyl-N-isopropylamine HBr 5%").

    • Mark "Flammable" (due to solvent) and "Toxic".[1]

Emergency Procedures: Spill Cleanup

Scenario: You have spilled 5g of solid N-allyl-N-isopropylamine hydrobromide on the bench.

Step-by-Step Response:

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Upgrade: Wear double nitrile gloves and N95 particulate mask (or half-face respirator) if dust is visible outside the hood.[1]

  • Containment (Dry Spill):

    • Do not wet the powder (this spreads the contamination).[1]

    • Cover the spill with a dry absorbent pad or use a scoop/dustpan dedicated for hazardous waste.[1]

    • Gently sweep into a disposal container/bag.[1]

  • Decontamination:

    • Once the bulk solid is removed, wet a paper towel with water and wipe the surface.

    • Follow with a second wipe using a mild detergent.[1]

    • Disposal: Place all wipes, pads, and gloves used into the solid waste container (Protocol A).

  • Reporting: Log the incident with your Environmental Health & Safety (EHS) officer.[1]

Regulatory & Compliance Checklist

Ensure your disposal plan meets these regulatory standards (US/International equivalents):

  • RCRA (USA): This compound is likely not a "P-listed" or "U-listed" waste specifically by name, but it falls under Characteristic Waste if it exhibits toxicity or ignitability (if free base is released).[1] It must be treated as hazardous chemical waste.[1]

  • Segregation:

    • Correct: Store with organic amines or general organic solids.

    • Incorrect: Do not store with Nitric Acid (fire risk) or Sodium Hydroxide (fume risk).[1]

  • Documentation: Maintain an inventory log of the mass disposed of.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10780929, N-isopropyl-3-(2-allyl-4-butoxy-phenoxy)propylamine (Related Structure/Analog Data). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-allyl-N-isopropylamine hydrobromide

Comprehensive Safety and Handling Guide: N-allyl-N-isopropylamine Hydrobromide A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Protocols This guide provides essential safety and lo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: N-allyl-N-isopropylamine Hydrobromide

A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Protocols

This guide provides essential safety and logistical information for the handling and disposal of N-allyl-N-isopropylamine hydrobromide. As a preferred source for laboratory safety and chemical handling, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. The procedural guidance herein is based on a thorough hazard assessment of structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for N-allyl-N-isopropylamine hydrobromide.

Hazard Assessment: A Proactive Approach to Safety

Given the lack of a dedicated SDS for N-allyl-N-isopropylamine hydrobromide, a conservative approach to safety is paramount. The hazard profile is inferred from the known risks associated with its constituent functional groups and structurally similar molecules, such as allylamine and isopropylamine.[1][2] These related compounds exhibit significant hazards, including high flammability, acute toxicity upon ingestion, inhalation, or skin contact, and severe corrosive effects on skin and eyes.[1][2] Therefore, N-allyl-N-isopropylamine hydrobromide should be handled as a substance with a similar hazard profile.

Anticipated Hazards:

  • Acute Toxicity: Potentially toxic if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Corrosivity: Expected to cause severe skin burns and serious eye damage.[1][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[3]

  • Flammability: The freebase form is likely a flammable liquid. While the hydrobromide salt is a solid, thermal decomposition can release irritating and toxic gases.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling N-allyl-N-isopropylamine hydrobromide. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shields and a full-face shield.[4][5]Permeation-resistant gloves (e.g., nitrile, neoprene).[4]Laboratory coat.Air-purifying respirator with a particulate filter may be required based on the quantity and potential for dust generation.
Solution Preparation and Handling Chemical safety goggles and a full-face shield.[4][5]Permeation-resistant gloves (e.g., nitrile, neoprene).[4]Chemical-resistant apron over a laboratory coat.[4]Work in a certified chemical fume hood. An air-purifying respirator with an organic vapor cartridge should be readily available for emergency situations.[4]
Reaction Quenching and Workup Chemical safety goggles and a full-face shield.[4][5]Permeation-resistant gloves (e.g., nitrile, neoprene).[4]Chemical-resistant apron over a flame-retardant laboratory coat.All operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a full-face shield.[4][5]Heavy-duty, permeation-resistant gloves (e.g., butyl rubber).Full-body chemical-resistant suit.[6]A full-facepiece, air-purifying respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[4][6]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All handling of N-allyl-N-isopropylamine hydrobromide, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5] Fire extinguishers appropriate for chemical fires (e.g., dry chemical, carbon dioxide) should be available.[2]

Step-by-Step Handling Procedures
  • Preparation: Before beginning any work, read and understand the safety information for structurally similar compounds.[5] Assemble all necessary equipment and PPE.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transfer:

    • Perform these operations in a chemical fume hood.

    • Use spark-proof tools and ground all equipment to prevent static discharge.[1][4]

    • Handle the solid carefully to minimize dust generation.

  • Solution Preparation:

    • Slowly add the solid to the solvent to control any exothermic reactions.

    • Keep the container tightly closed when not in use.[7]

  • Reaction and Workup:

    • Conduct all reactions in a chemical fume hood.

    • Be aware of potential incompatibilities with strong oxidizing agents, acids, and bases.[1]

  • Decontamination:

    • Wipe down all surfaces and equipment with an appropriate solvent after use.

    • Properly decontaminate all PPE before removal.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Wash hands and face thoroughly after handling.[3]

Disposal Plan
  • Waste Segregation: All waste contaminated with N-allyl-N-isopropylamine hydrobromide, including unused material, contaminated labware, and PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of all chemical waste through your institution's environmental health and safety office.[3] Do not pour any waste down the drain.[2]

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for N-allyl-N-isopropylamine Hydrobromide A Start: Assess Task B Weighing Solid? A->B C Handling Solution? A->C D Spill or Emergency? A->D E Level 1 PPE: - Safety Glasses - Nitrile Gloves - Lab Coat B->E F Level 2 PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Chemical Apron C->F G Level 3 PPE: - Full-Face Respirator/SCBA - Heavy-Duty Gloves - Chemical Suit D->G H Work in Fume Hood E->H F->H I End: Proceed with Task G->I After containment H->I

Caption: A flowchart for selecting appropriate PPE based on the handling task.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • MilliporeSigma. (2025, June 11). Safety Data Sheet.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • TCI Chemicals. (2025, November 14). Safety Data Sheet.
  • Merck Millipore. (2025, August 29). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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